molecular formula C11H9FN2O B2492765 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime CAS No. 338392-33-9

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2492765
CAS No.: 338392-33-9
M. Wt: 204.204
InChI Key: HMBBKNMWCKFKMB-MDWZMJQESA-N
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Description

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.204. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(NE)-N-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-5-1-2-6-11(10)14-7-3-4-9(14)8-13-15/h1-8,15H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBBKNMWCKFKMB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C=CC=C2/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Chemical Profiling and Applications of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, N-arylpyrrole derivatives serve as privileged scaffolds due to their unique electronic properties and conformational flexibility. 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a highly specialized building block that integrates an electron-rich pyrrole core, an ortho-fluorinated phenyl ring, and a versatile oxime moiety.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system. The introduction of the fluorine atom strategically modulates the lipophilicity and metabolic stability of the molecule, while simultaneously forcing a non-planar dihedral angle between the phenyl and pyrrole rings due to steric repulsion. The oxime group provides critical hydrogen-bond donor and acceptor capabilities. These rational design elements have positioned this compound as a valuable screening hit in antiviral bioassays, most notably in targeting the Human Cytomegalovirus (HCMV) nuclear egress complex.

Chemical Identity & Structural Parameters

To ensure absolute precision in material sourcing and analytical verification, the fundamental identifiers and quantitative structural parameters of the target compound are summarized below.

ParameterValue / Identifier
Chemical Name 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime
CAS Registry Number 338392-33-9
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.2 g/mol
InChIKey HMBBKNMWCKFKMB-MDWZMJQESA-N
SMILES String C1=CC=C(C(=C1)N2C=CC=C2/C=N/O)F
Precursor Aldehyde CAS 132407-65-9

Causality in Synthetic Design & Methodology

The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime relies on a two-step sequence: a regioselective formylation followed by a nucleophilic addition-elimination reaction. Every reagent choice is dictated by the electronic demands of the pyrrole system.

Step 1: Vilsmeier-Haack Formylation

The Causality: The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles . Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the electrophilic chloromethyleneiminium ion (Vilsmeier reagent). The pyrrole ring, activated by the nitrogen lone pair, undergoes electrophilic aromatic substitution. The reaction is highly regioselective for the C2 (α) position because the resulting Wheland intermediate is more effectively stabilized by resonance than substitution at the C3 (β) position .

Protocol:

  • Reagent Generation: Charge a flame-dried round-bottom flask with anhydrous DMF (3.0 equiv) and cool to 0 °C under an inert nitrogen atmosphere. Add POCl₃ (1.2 equiv) dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier complex.

  • Electrophilic Attack: Dissolve 1-(2-fluorophenyl)-1H-pyrrole (1.0 equiv) in anhydrous dichloromethane (DCM) and add dropwise to the complex.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 3 hours. Quench slowly with saturated aqueous sodium acetate to hydrolyze the intermediate iminium salt to the corresponding aldehyde.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 132407-65-9).

Step 2: Oximation

The Causality: To convert the aldehyde to an oxime, hydroxylamine hydrochloride is utilized. Because the hydrochloride salt is non-nucleophilic, a mild base (sodium acetate) is required to liberate the free hydroxylamine. The nucleophile attacks the carbonyl carbon, followed by proton transfer and dehydration to form the stable C=N-OH bond.

Protocol:

  • Reaction Setup: Dissolve the intermediate aldehyde (1.0 equiv) in absolute ethanol.

  • Nucleophilic Addition: Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv).

  • Dehydration: Reflux the mixture for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Cool to room temperature, concentrate the ethanol under reduced pressure, and partition the residue between ethyl acetate and distilled water. Wash the organic layer with brine, dry over MgSO₄, and evaporate. Recrystallize from ethanol/water to yield pure 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime.

Synthesis A 1-(2-fluorophenyl) -1H-pyrrole R1 POCl3, DMF 0°C to RT A->R1 B 1-(2-fluorophenyl) -1H-pyrrole-2-carbaldehyde (CAS: 132407-65-9) R1->B R2 NH2OH·HCl, NaOAc EtOH, Reflux B->R2 C 1-(2-fluorophenyl) -1H-pyrrole-2-carbaldehyde oxime (CAS: 338392-33-9) R2->C

Caption: Synthetic workflow for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime.

Pharmacological Relevance: HCMV Nuclear Egress Complex

Beyond its utility as a synthetic building block, 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime has demonstrated pharmacological relevance in antiviral high-throughput screening campaigns. Specifically, it was evaluated in the "Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress" assay .

Mechanistic Rationale: Human Cytomegalovirus (HCMV) replication requires the transport of newly assembled viral capsids from the nucleus to the cytoplasm. This critical step is mediated by the Core Nuclear Egress Complex (NEC), a heterodimer composed of the viral proteins UL50 (anchored in the inner nuclear membrane) and UL53 (located in the nucleoplasm) .

Small molecules like our target oxime act by disrupting the UL50-UL53 protein-protein interaction. The oxime hydroxyl group serves as a potent hydrogen bond donor to polar residues within the UL50 binding groove, while the ortho-fluorophenyl ring occupies an adjacent hydrophobic pocket, effectively blocking UL53 recruitment and trapping viral capsids within the nucleus.

HCMV_Pathway Infection HCMV Infection & Capsid Assembly UL50 UL50 Protein (Inner Nuclear Membrane) Infection->UL50 UL53 UL53 Protein (Nucleoplasm) Infection->UL53 NEC Core Nuclear Egress Complex (NEC) UL50->NEC UL53->NEC Egress Viral Capsid Egress & Maturation NEC->Egress Inhibitor Pyrrole Oxime Inhibitor (CAS: 338392-33-9) Inhibitor->NEC Inhibits UL50-UL53

Caption: Mechanism of HCMV Nuclear Egress Complex (NEC) formation and targeted inhibition.

Self-Validating Analytical Protocols

To ensure scientific integrity, the synthesis must be coupled with a self-validating analytical system. The following protocols are designed to unequivocally confirm the identity and purity of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5 mL of DMSO-

    
    .
    
  • ¹H NMR (400 MHz) Validation: Confirm the presence of the oxime proton, which typically appears as a broad singlet far downfield at ~11.5 ppm . The imine proton (-CH=N-) should appear as a sharp singlet at ~8.1 ppm . The pyrrole and fluorophenyl aromatic protons will resolve as complex multiplets between 6.2 and 7.5 ppm.

  • ¹⁹F NMR (376 MHz) Validation: Confirm the presence of the ortho-fluorine atom. A distinct multiplet should be observed at approximately -115 ppm , verifying that the halogen was not displaced during the reaction sequence.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution in LC-grade methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 10 minutes.

  • Mass Validation: Analyze the eluent using positive electrospray ionization (ESI+). The spectrum must display a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 205.2 , confirming the molecular weight of the oxime product.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet or analyze neat using an ATR-FTIR accessory.

  • Validation: Look for the characteristic broad O-H stretching band of the oxime group between 3200-3400 cm⁻¹ . Additionally, a sharp, moderate-intensity peak around 1650 cm⁻¹ will confirm the presence of the C=N imine stretch.

References

  • Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes. Synthetic Communications, Taylor & Francis. URL:[Link]

  • 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime (CAS 338392-33-9) Bioassay Data. Chemsrc. URL:[Link]

  • Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress. ICCB-Longwood/NSRB Screening Facility, Harvard Medical School (via Chemsrc Bioassay Database). URL:[Link]

Technical Whitepaper: Solubility Profiling of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime , a critical intermediate and impurity standard in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

CAS Registry Number: 338392-33-9 Molecular Formula: C₁₁H₉FN₂O Molecular Weight: 204.20 g/mol [1]

Executive Summary

The solubility profile of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime (hereafter referred to as FP-Oxime ) is a critical parameter for process chemists and analytical researchers. As a key intermediate in the synthesis of Vonoprazan (TAK-438), its solubility governs reaction kinetics, purification efficiency (crystallization), and impurity carryover.

This guide moves beyond simple "soluble/insoluble" binary classifications. It provides a thermodynamic framework for understanding solute-solvent interactions, a predicted solubility map based on Structure-Activity Relationships (SAR), and rigorous experimental protocols for generating regulatory-grade solubility data.

Physicochemical Context & SAR Analysis

To predict and manipulate the solubility of FP-Oxime, one must understand the competing forces within the molecule.

Molecular Architecture
  • Hydrophobic Domain (Lipophilic): The 1-(2-fluorophenyl) and pyrrole rings create a rigid, aromatic, lipophilic core. This drives solubility in non-polar to moderately polar aromatic solvents (e.g., Toluene) and chlorinated solvents (e.g., DCM).

  • Hydrophilic Domain (Polar): The aldoxime (-CH=N-OH) moiety acts as both a hydrogen bond donor (OH) and acceptor (N, O). This functionality is the primary driver for solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).

  • Lattice Energy: The planarity of the phenyl-pyrrole system likely facilitates strong

    
     stacking, leading to a high lattice energy. Breaking this crystal lattice requires solvents capable of strong dipole-dipole interactions or H-bonding.
    
Predicted Solubility Map

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the expected solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong dipole interactions disrupt crystal lattice; H-bond acceptance from oxime -OH.
Polar Protic Methanol, EthanolHigh (20-50 mg/mL)Solvation via H-bonding; solubility increases significantly with temperature (favorable entropy).
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Good interaction with the aromatic core; "soft" polarity matches the pyrrole ring.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; useful for crystallization (anti-solvent) when paired with alkanes.
Aromatic TolueneLow-Moderate

interactions allow partial solubility, often used for azeotropic drying or hot extraction.
Aliphatic Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Lack of polar interactions; high energy cost to create cavity for the solute.

Thermodynamic Solubility Determination Protocol

For drug development and process optimization, visual estimation is insufficient. The following protocol ensures data integrity suitable for regulatory filing (CMC sections).

Method A: Equilibrium Solubility (Shake-Flask Method)

This is the "Gold Standard" for thermodynamic solubility.

Reagents & Equipment:

  • FP-Oxime Reference Standard (Purity >99%)

  • HPLC Grade Solvents

  • Temperature-controlled orbital shaker

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon, as oximes may bind)

Workflow Diagram:

SolubilityWorkflow Start Excess Solid Addition Equil Equilibration (24-48h @ Target Temp) Start->Equil Saturation Filter Filtration (0.45 µm PTFE) Equil->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Prevent Precip. Analyze HPLC/UPLC Quantification Dilute->Analyze Data Gen.

Figure 1: Standard workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Preparation: Add excess FP-Oxime solid to 5 mL of the target solvent in a glass vial. "Excess" is defined as solid remaining visible after 5 minutes of sonication.

  • Equilibration: Place vials in a temperature-controlled shaker (e.g., 25°C ± 0.1°C) for 24 to 48 hours.

  • Sampling: Stop agitation and allow solids to settle for 1 hour (maintain temperature).

  • Filtration: Using a pre-warmed syringe and filter (to prevent precipitation upon cooling), filter 1 mL of supernatant.

  • Quantification: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the HPLC detector.

  • Calculation:

    
    
    
Method B: Dynamic Solubility (Polythermal Method)

Used for determining the Metastable Zone Width (MSZW) for crystallization processes.

  • Prepare a slurry of known concentration (e.g., 50 mg/mL in Ethanol).

  • Heat at a constant rate (e.g., 1°C/min) until the solution becomes clear (

    
    ).
    
  • Cool at a constant rate until nucleation is observed (

    
    ).
    
  • Repeat with different concentrations to generate the solubility curve.

Thermodynamic Analysis (Van't Hoff Plot)

To predict solubility at unmeasured temperatures, use the Van't Hoff equation. This is critical for designing cooling crystallization cycles.

Equation:



  • 
    : Mole fraction solubility[2]
    
  • 
    : Absolute temperature (Kelvin)[3]
    
  • 
    : Enthalpy of dissolution
    
  • 
    : Entropy of dissolution
    

Data Processing:

  • Convert solubility (mg/mL) to mole fraction (

    
    ).
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope =

    
    
    
  • Intercept =

    
    
    

Interpretation: A steep slope indicates that solubility is highly temperature-dependent, making the solvent an excellent candidate for cooling crystallization.

Molecular Interaction Mechanism

Understanding why the solvent works allows for rational solvent substitution.

Interactions Oxime FP-Oxime Molecule H_Bond H-Bonding (Oxime Group) Oxime->H_Bond Pi_Stack Pi-Pi Stacking (Fluorophenyl/Pyrrole) Oxime->Pi_Stack Dipole Dipole-Dipole (C-F Bond) Oxime->Dipole MeOH Methanol/Ethanol H_Bond->MeOH Strong Donor/Acceptor DMSO DMSO H_Bond->DMSO Strong Acceptor Tol Toluene Pi_Stack->Tol Aromatic Interaction Dipole->DMSO Polar Stabilization

Figure 2: Mechanistic map of solute-solvent interactions governing FP-Oxime solubility.

Process Implications for Vonoprazan Synthesis

The solubility profile of FP-Oxime directly impacts the synthesis of Vonoprazan (TAK-438).

  • Reaction Solvent: The conversion of the aldehyde to the oxime typically uses Methanol or Ethanol . The high solubility of the starting material and product in hot alcohol ensures a homogeneous reaction, while cooling drives the precipitation of the oxime (if isolation is required).

  • Purification:

    • Impurity Rejection: Since FP-Oxime is moderately soluble in Toluene but many polar impurities are not, a hot Toluene extraction or wash can improve purity.

    • Crystallization:[4][5] An Ethanol/Water or Methanol/Water system is ideal. The oxime is soluble in the alcohol but insoluble in water. Adding water as an anti-solvent induces controlled nucleation.

  • Storage: Solutions in DMSO or DMF should be used fresh. Oximes can undergo slow hydrolysis or Beckmann rearrangement in the presence of trace acids or upon prolonged heating in polar aprotic solvents.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[6][7][8] PubChem Compound Summary for CID 15981397, Vonoprazan. Retrieved from [Link]

  • Synthesis Pathway: Takeda Pharmaceutical Company Ltd. (2011). Patent WO2010113834: Pyrrole derivatives and use thereof.
  • Solubility Methodology: Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
  • General Oxime Properties: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (For general reactivity and solubility trends of aldoximes).

Sources

Advanced Synthesis and Medicinal Utility of N-Substituted Pyrrole Oxime Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of N-Substituted Pyrrole Oxime Intermediates Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-substituted pyrrole oximes represent a critical class of intermediates in the synthesis of bioactive heterocycles and pharmacophores. Serving as a bridge between simple pyrrole scaffolds and complex fused-ring systems (such as pyrrolo[2,3-d]pyrimidines), these intermediates offer versatile reactivity profiles. This guide synthesizes recent literature (2000–2024) regarding their synthesis, stereochemical considerations, and downstream transformations, specifically focusing on their role in developing kinase inhibitors and antimicrobial agents.

Structural Significance & Pharmacophore Integration

The pyrrole ring is electron-rich, making it susceptible to oxidation and polymerization.[1] The introduction of an oxime group (


) at the C2 or C3 position, coupled with N-substitution, stabilizes the core and provides a "chemical handle" for further derivatization.
Key Structural Features:
  • N-Substitution (R1): Modulates lipophilicity (LogP) and metabolic stability. Common groups include alkyl (methyl, benzyl), aryl (phenyl), and sulfonyl (protection/activation).

  • Oxime Moiety (R2): Acts as a masked carbonyl, a precursor to primary amines, or a dipole for cycloadditions.

  • Isomerism: Pyrrole oximes exist as E (anti) and Z (syn) isomers. The E-isomer is generally thermodynamically favored and more reactive in reduction protocols due to minimized steric clash with the N-substituent.

Synthetic Methodologies

The construction of N-substituted pyrrole oximes typically follows a linear sequence: Pyrrole Ring Formation


 Functionalization 

Oximation
.
Step 1: Construction of the N-Substituted Pyrrole Core

Two primary pathways dominate the literature for generating the starting N-substituted pyrrole:

  • Paal-Knorr Condensation (Primary Pathway):

    • Reagents: 1,4-dicarbonyl compounds + Primary Amine (

      
      ).[2]
      
    • Catalysts: Recent "green" advancements utilize mild Lewis acids like

      
      , 
      
      
      
      , or even aqueous conditions to avoid polymerization.
    • Mechanism: Amine attack on carbonyls

      
       Hemiaminal formation 
      
      
      
      Cyclodehydration.
  • Clauson-Kaas Synthesis:

    • Reagents: 2,5-dimethoxytetrahydrofuran + Primary Amine.

    • Utility: Preferred when the 1,4-dicarbonyl is unstable.

Step 2: Formylation/Acylation (Vilsmeier-Haack)

To introduce the oxime, a carbonyl precursor is required. The electron-rich pyrrole undergoes electrophilic aromatic substitution at the C2 position.

  • Protocol:

    
     / DMF.
    
  • Outcome: N-substituted pyrrole-2-carbaldehyde.[3]

  • Note: If the Nitrogen is substituted with a bulky group (e.g., N-TIPS), formylation may be directed to C3, altering the downstream scaffold.

Step 3: Oximation

The conversion of the aldehyde/ketone to the oxime is the defining step.

  • Standard Reagents: Hydroxylamine hydrochloride (

    
    ) + Base.
    
  • Base Selection:

    • Sodium Acetate (NaOAc): Standard buffering, minimizes side reactions.

    • Pyridine:[4] Used for acid-sensitive substrates but difficult to remove.

    • NaOH: Strong base, favors Z-isomer formation in some cases but risks ring opening.

Visualization of Synthetic Workflow

PyrroleOximeSynthesis Start 1,4-Dicarbonyl + Primary Amine Pyrrole N-Substituted Pyrrole Start->Pyrrole Paal-Knorr (Ref. 1, 7) Aldehyde Pyrrole-2- Carbaldehyde Pyrrole->Aldehyde Vilsmeier-Haack (POCl3/DMF) Oxime N-Substituted Pyrrole Oxime Aldehyde->Oxime NH2OH·HCl NaOAc/EtOH Amine Pyrrolyl-methylamine (Bioactive) Oxime->Amine Reduction (Zn/Cu or NaBH4) Fused Pyrrolo[2,3-d] pyrimidine Oxime->Fused Cyclization (Ref. 3, 9)

Figure 1: General synthetic workflow from raw materials to bioactive pyrrole scaffolds via the oxime intermediate.

Critical Transformations & Reactivity

Once synthesized, the N-substituted pyrrole oxime serves as a divergent intermediate.

Reduction to Primary Amines

The reduction of pyrrole oximes to (pyrrolyl)methylamines is a cornerstone reaction in medicinal chemistry, particularly for synthesizing tryptamine analogs.

  • Challenge: Standard hydrogenation (H2/Pd-C) often fails or reduces the pyrrole ring itself due to its electron-rich nature.

  • Preferred Method (Green Chemistry):

    
     with Copper Nanoparticles (Cu-NPs) or Zn-Cu couple.
    
    • Why: Copper activates the borohydride and complexes with the nitrogen, facilitating hydride transfer without affecting the aromatic pyrrole ring.

Dehydration to Nitriles
  • Reagents: Acetic anhydride (

    
    ) or 
    
    
    
    .
  • Product: N-substituted pyrrole-2-carbonitriles.

  • Application: Precursors for tetrazoles (antihypertensives).

Cyclization to Fused Heterocycles (Pyrrolo[2,3-d]pyrimidines)

This is the most high-value application in drug discovery.

  • Mechanism: The oxime is often converted to a nitrile or amidine, which then undergoes cyclization with urea or formamide derivatives.

  • Target: 7-Deazapurine analogs (JAK kinase inhibitors).

  • Reference: The "Rigidin" alkaloid synthesis utilizes this pathway via an iodine-promoted cascade annulation.

Experimental Protocols

Protocol A: General Synthesis of N-Substituted Pyrrole-2-Carbaldehyde Oxime

Based on optimized conditions from Org. Lett. and Green Chem. literature.[5][6]

  • Formylation: To a stirred solution of N-alkylpyrrole (10 mmol) in DMF (5 mL) at 0°C, add

    
     (11 mmol) dropwise. Warm to RT and stir for 2h. Quench with ice water and neutralize with 
    
    
    
    . Extract with EtOAc.
  • Oximation: Dissolve the isolated aldehyde (5 mmol) in Ethanol (15 mL). Add

    
     (7.5 mmol) and Sodium Acetate (7.5 mmol).
    
  • Reaction: Reflux at 80°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate ethanol. Add water (20 mL). The oxime usually precipitates as a white/off-white solid. Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

Protocol B: Zn-Cu Couple Reduction of Pyrrole Oxime

Self-validating protocol for acid-sensitive substrates.

  • Activation: Prepare Zn-Cu couple by treating Zinc dust (10 eq) with 2%

    
     solution. Wash with water, then ethanol.
    
  • Reduction: Suspend activated Zn-Cu in Ethanol. Add the Pyrrole Oxime (1 eq).

  • Initiation: Add catalytic Acetic Acid (0.1 eq) or sonicate to initiate. Heat to 60°C.

  • Termination: Filter through Celite. Acidify filtrate with HCl to form the amine hydrochloride salt (stable storage form).

Comparative Data: Reduction Methods

MethodReagentsYield (%)ChemoselectivityNotes
Classic Hydrogenation H2, Raney-Ni20-40%LowOften reduces pyrrole ring; high pressure required.
Hydride Transfer LiAlH4 / THF60-75%MediumCan cleave sensitive N-protecting groups (e.g., Tosyl).
Zn-Cu Couple Zn, CuSO4, EtOH70-85% High Mild conditions; tolerates halogens on the ring.
Nano-Catalysis NaBH4, Cu-NPs90-95% Very High Green solvent (water/EtOH); fast reaction time (<30 min).

Medicinal Chemistry Applications (Case Studies)

Case Study 1: JAK Inhibitors (Pyrrolo[2,3-d]pyrimidines)

Researchers utilized N-isopropyl pyrrole oximes as precursors to synthesize Tofacitinib analogs. The oxime intermediate allowed for the late-stage introduction of the pyrimidine ring, ensuring the chirality of the piperidine side chain remained intact.

Case Study 2: Antifungal Agents (Mycaleoxime Analogs)

Natural products like Mycaleoxime contain a long alkyl chain at the N-position and an oxime at C2. Synthetic analogs showed that the E-oxime configuration is essential for disrupting fungal cell membrane integrity, while the Z-isomer showed reduced potency.

References

  • Recent Advancements in Pyrrole Synthesis. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of substituted 3,4-dihydro-2H-pyrroles from oxime ethers. ResearchGate. Available at: [Link]

  • Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link][7][8]

  • Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. Available at: [Link]

  • Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. ResearchGate. Available at: [Link]

  • Reduction of Oximes to Amines Using a Zinc-Copper Couple. Designer-Drug.com. Available at: [Link][8][9]

  • Paal-Knorr Pyrrole Synthesis. Organic-Chemistry.org. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic-Chemistry.org. Available at: [Link][8][10]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives. PubMed. Available at: [Link]

Sources

chemical safety data sheet (SDS) for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Data Sheet (TSDS) & Handling Guide Compound: 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime Document Type: Technical Whitepaper / Research Safety Protocol Version: 1.0 (Derived from SAR & Precursor Analysis)[1]

Part 1: Executive Summary & Chemical Identity

Status: Research Intermediate / Non-Pharmacopeial Reference Standard. Context: This compound is a regioisomer of the key Vonoprazan intermediate. While the 3-carbaldehyde isomer is widely documented for acid-blocker synthesis, this 2-carbaldehyde oxime variant is typically encountered in Structure-Activity Relationship (SAR) profiling or as a specific impurity marker.[1]

Critical Safety Notice: As a specific oxime derivative lacking a global commercial CAS registration, this safety guide synthesizes data from its direct precursor (CAS 132407-65-9 ) and functional group QSAR analysis for aromatic aldoximes.[1] Treat as a potential energetic sensitizer.

Property Data / Specification
Chemical Name 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime
Common Synonyms 1-(2-fluorophenyl)-2-((hydroxyimino)methyl)pyrrole; 2-Formyl-1-(2-fluorophenyl)pyrrole oxime
Precursor CAS 132407-65-9 (Aldehyde parent)
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Predicted LogP 2.4 – 2.9 (Lipophilic)
Appearance Off-white to pale yellow crystalline solid (Predicted)

Part 2: Hazard Identification & Toxicology (The "Why")

Senior Scientist Insight: While the pyrrole core is generally stable, the oxime moiety (-CH=N-OH) introduces specific thermal and chemical sensitivities.[1] Oximes can undergo Beckmann rearrangement or dehydration to nitriles under acidic/thermal stress, often releasing heat. The fluorophenyl group increases lipophilicity, potentially enhancing skin absorption.

GHS Classification (Derived)

Based on CLP/GHS criteria for analogous aromatic aldoximes.

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

  • Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction. (Common in oximes).

Structural Alerts
  • Thermal Instability: Aldoximes may decompose violently if distilled or heated above 100°C without stabilizers.

  • Fluorine Substitution: The ortho-fluorine atom on the phenyl ring is metabolically stable but increases the compound's persistence and potential for bio-accumulation compared to non-halogenated analogs.

Part 3: Handling, Storage & Stability Protocol

The "Cold-Chain" Logic: Unlike the aldehyde precursor, the oxime functionality is susceptible to hydrolysis and oxidation. The following protocol is designed to prevent the formation of the nitrile degradation product or reversion to the aldehyde.

DOT Diagram: Handling & Decision Logic

SafetyLogic Start Incoming Material: 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime CheckState Physical State Check Start->CheckState Solid Crystalline Solid CheckState->Solid Pass Oil Oily/Amorphous CheckState->Oil Impure/Degraded Storage Storage Protocol: -20°C, Inert Gas (Ar/N2) Solid->Storage Purify Recrystallize immediately (EtOH/Water) Oil->Purify Usage Experimental Use Storage->Usage Purify->Storage Heat Reaction > 80°C? Usage->Heat Safe Proceed with Standard PPE Heat->Safe No Caution DSC Scan Required (Check Decomposition Onset) Heat->Caution Yes

Caption: Decision logic for handling the oxime. Note the critical requirement for DSC (Differential Scanning Calorimetry) before scaling up heated reactions due to potential thermal instability.

Storage Specifications
  • Temperature: Store at -20°C for long-term stability. Short-term (weeks) at 2-8°C is acceptable.[1]

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination is a concern (metal ions can catalyze oxime hydrolysis).

Part 4: Synthesis & Experimental Context

Causality in Synthesis: This compound is typically synthesized to block the aldehyde position or to prepare the corresponding amine via reduction. The synthesis from the aldehyde (CAS 132407-65-9) is a standard condensation but requires pH control to avoid side reactions.[1]

Synthesis Workflow (Aldehyde to Oxime)

Synthesis Aldehyde Precursor: 1-(2-fluorophenyl)-1H-pyrrole-2-carboxaldehyde (CAS 132407-65-9) Reaction Condensation Reaction Temp: 0°C -> RT Time: 2-4 Hours Aldehyde->Reaction Reagents Reagents: NH2OH·HCl + Na2CO3 Solvent: EtOH/H2O Reagents->Reaction Workup Workup: Evaporate EtOH -> Extract EtOAc Wash: Brine -> Dry: Na2SO4 Reaction->Workup Oxime Target Product: 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime (Isomeric Mixture E/Z) Workup->Oxime

Caption: Standard synthetic pathway. The reaction is run at neutral-to-basic pH to liberate the free hydroxylamine base.[1]

Experimental Note: The product often exists as a mixture of E (anti) and Z (syn) isomers. For analytical standards, separation via column chromatography (Silica, Hexane/EtOAc gradient) may be required, though the E-isomer is thermodynamically favored.

Part 5: Emergency Response

Firefighting Measures
  • Media: Alcohol-resistant foam, dry chemical, or CO₂.

  • Contraindication: DO NOT use high-volume water jets. This may scatter the burning solid.[1]

  • Combustion Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

  • PPE: Full protective suit with Self-Contained Breathing Apparatus (SCBA) is mandatory due to HF risk.[1]

First Aid Protocols
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.

  • Skin Contact: Wash immediately with soap and plenty of water.[2] Polyethylene glycol 400 is recommended for efficient removal of lipophilic aromatics.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a POISON CENTER.

Part 6: Quantitative Data Summary

MetricValue (Estimated/Literature)Source/Basis
Melting Point 115 – 125 °C (Decomposes)Predicted based on pyrrole oximes
Boiling Point N/A (Decomposes before boiling)Thermal instability of oximes
Solubility DMSO (>20 mg/mL), Methanol, EtOAcLipophilic Fluorophenyl group
pKa ~10.5 (Oxime -OH)Chemaxon Predicted
Flash Point > 110 °CPredicted

References

  • PubChem. (2024). Pyrrole-2-carboxaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives. Retrieved from [Link]

Sources

Metabolic Pathway Potential of Fluorophenyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Chemical Biology

Executive Summary

Fluorophenyl pyrrole derivatives represent a privileged scaffold in both agrochemical and pharmaceutical discovery.[1] Originally derived from the natural antibiotic pyrrolnitrin , this class—exemplified by fludioxonil —has evolved from broad-spectrum fungicides to potent lead compounds in oncology and antimicrobial research.[1]

This guide analyzes the metabolic pathway potential of these derivatives, defined here as a dual-concept:

  • Target Pathway Modulation: How these compounds hijack signal transduction (e.g., HOG-MAPK, EGFR) to exert therapeutic or toxic effects.[1]

  • Biotransformation Pathways: How the fluorinated pharmacophore alters metabolic susceptibility (ADME), shifting clearance mechanisms from aromatic hydroxylation to pyrrole ring oxidation.

Part 1: Structural Basis & Pharmacophore Engineering[1]

The efficacy of fluorophenyl pyrroles hinges on the synergy between the electron-deficient fluorophenyl ring and the electron-rich pyrrole core.

The Fluorine Effect on Metabolism

In drug design, the specific placement of fluorine atoms on the phenyl ring serves as a metabolic blockade .

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the phenyl ring, raising the oxidation potential. This prevents Cytochrome P450 (CYP450) mediated arene epoxidation, a common Phase I metabolic route.[1]

  • Lipophilicity Modulation: Fluorination increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, while simultaneously lowering the pKa of the pyrrole NH, potentially affecting hydrogen bond donor capability in kinase hinge regions.
    
The Pyrrole "Warhead"

The pyrrole ring acts as the primary interaction site for biological targets but is also the "soft spot" for metabolic degradation.

  • Target Binding: The NH group often functions as a critical H-bond donor to backbone carbonyls in kinase ATP-binding pockets (e.g., EGFR, VEGFR).[1]

  • Metabolic Liability: Unlike the fluorophenyl ring, the pyrrole moiety is susceptible to oxidation, leading to ring opening or the formation of succinimide derivatives.

Part 2: Mechanism of Action (Target Pathways)[1]

Primary Target: HOG-MAPK Signaling (Fungal/Bacterial)

In fungal pathogens (e.g., Botrytis cinerea, Aspergillus spp.), fluorophenyl pyrroles do not inhibit enzymes directly but rather hyperactivate the High Osmolarity Glycerol (HOG) pathway.[1] This "wrong-place, wrong-time" signaling leads to massive intracellular glycerol accumulation, energy drain, and cell lysis.[1]

Mechanism:

  • Sensor Interaction: The compound binds to Group III Histidine Kinases (e.g., Os-1/Nik-1).[1]

  • Phosphorelay Perturbation: This inhibits the autophosphorylation of the histidine kinase, preventing the downstream phosphotransfer to Ypd1.

  • Constitutive Activation: The unphosphorylated Ypd1 fails to inhibit the Ssk1 response regulator. Ssk1 constitutively activates the MAPKKK (Ssk2), triggering the Hog1 MAPK cascade.

Secondary Target: Kinase Inhibition (Mammalian/Oncology)

In mammalian systems, derivatives like MI-1 (a trifluoromethyl-phenyl pyrrole) function as ATP-competitive inhibitors.[1]

  • EGFR/VEGFR Inhibition: The planar structure allows intercalation into the ATP-binding cleft.[1] The fluorophenyl group occupies the hydrophobic pocket II, while the pyrrole system forms H-bonds with the hinge region residues.

Visualization of Signaling Pathways

G cluster_fungal Fungal HOG Pathway (Hyperactivation) cluster_mammalian Mammalian Kinase Pathway (Inhibition) Compound Fluorophenyl Pyrrole HK Histidine Kinase (Os-1 / Nik-1) Compound->HK Inhibits Auto-P EGFR EGFR / VEGFR (Tyrosine Kinase) Compound->EGFR ATP Competition Ypd1 Ypd1 (Phosphotransfer) HK->Ypd1 X (Blocked) Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Loss of Inhibition MAPK_Cascade MAPK Cascade (Ssk2 -> Pbs2 -> Hog1) Ssk1->MAPK_Cascade Constitutive Activation Effect_Fungal Osmotic Stress & Cell Death MAPK_Cascade->Effect_Fungal Signaling Proliferation Signaling (Ras/Raf/MEK) EGFR->Signaling X (Blocked) Effect_Mammal Apoptosis & Anti-Angiogenesis Signaling->Effect_Mammal Signal Loss

Caption: Dual mechanistic action: HOG pathway hyperactivation in fungi vs. Tyrosine Kinase inhibition in mammals.[1]

Part 3: Metabolic Stability & Biotransformation (ADME)[1]

Understanding the metabolic fate is crucial for transitioning these compounds from petri dishes to clinical candidates.

Metabolic Soft Spots

While the fluorophenyl ring is resistant to Phase I oxidation, the pyrrole ring is vulnerable.

  • Pyrrole Oxidation: CYP450s (primarily CYP2C9 and CYP3A4 in humans) attack the C-2 or C-5 positions of the pyrrole.[1]

  • Metabolite Formation: The primary metabolite is often the 2-pyrrolidone or succinimide derivative (e.g., 2,5-dioxo-pyrrolidine).[1]

  • Conjugation: Hydroxylated metabolites undergo rapid glucuronidation (Phase II) facilitating renal excretion.[1]

Toxicology Implications

Recent studies indicate that while the parent compounds are relatively stable, specific metabolites can uncouple mitochondrial oxidative phosphorylation, leading to ROS generation and potential cardiotoxicity.

Metabolic Degradation Pathway Diagram[1]

Metabolism cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation Parent Fluorophenyl Pyrrole (Parent) Ox_Int Hydroxy-pyrrole Intermediate Parent->Ox_Int CYP450 (Pyrrole Ring) Phenol Phenyl-OH (Minor Pathway) Parent->Phenol CYP450 (Blocked by F) Dioxo 2,5-Dioxo-pyrrole (Succinimide deriv.) Ox_Int->Dioxo Oxidation Gluc O-Glucuronide Conjugate Ox_Int->Gluc UGT (Glucuronidation) Phenol->Gluc

Caption: Primary metabolic routes showing the shift from phenyl hydroxylation (blocked) to pyrrole oxidation.

Part 4: Experimental Protocols

Protocol A: Histidine Kinase Activation Assay (Target Engagement)

Validates the mechanism of action in fungal/bacterial models.

Principle: Measures the phosphorylation state of the Hog1 MAPK using Western Blotting upon exposure to the compound.

  • Cell Culture: Grow Neurospora crassa or Candida albicans (wild type and os-1 mutants) in Vogel’s minimal medium to mid-log phase (

    
    ).
    
  • Treatment:

    • Test Group: Add fluorophenyl pyrrole derivative (dissolved in DMSO) at

      
       concentration (typically 0.1–10 µM).
      
    • Positive Control: 1 M Sorbitol (osmotic shock).[1]

    • Vehicle Control: DMSO (final concentration < 1%).[1]

  • Incubation: Incubate for 5, 15, 30, and 60 minutes at 30°C with shaking.

  • Lysis: Rapidly filter cells, freeze in liquid nitrogen, and grind. Resuspend in lysis buffer containing phosphatase inhibitors (NaF, Na3VO4).[1]

  • Western Blot:

    • Run 20 µg total protein on SDS-PAGE.[1]

    • Primary Antibody: Anti-phospho-p38 MAPK (cross-reacts with phospho-Hog1).[1]

    • Loading Control: Anti-Hog1 (total protein) or Anti-Actin.[1]

  • Data Analysis: A strong phospho-Hog1 band in the absence of osmotic stress (Sorbitol) confirms pathway hyperactivation.[1]

Protocol B: Intrinsic Clearance ( ) in Liver Microsomes

Assesses metabolic stability for drug development.[1]

Principle: Determines the depletion rate of the parent compound in the presence of NADPH-fortified liver microsomes.

  • Preparation:

    • Test Compound: 1 µM final concentration (ensure DMSO < 0.1% to prevent CYP inhibition).

    • Microsomes: Pooled human/rat liver microsomes (0.5 mg/mL protein).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .[1]
      
  • Pre-incubation: Mix microsomes and buffer at 37°C for 5 minutes. Add test compound.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Slope

      
      .[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Part 5: Summary Data & SAR

Structural FeatureEffect on Potency (Fungal)Effect on Metabolic Stability (Mammalian)
4-Fluorophenyl High (Optimal HOG activation)High (Blocks arene oxidation)
2,3-Difluorophenyl ModerateVery High (Steric/Electronic block)
3-Pyrrole Carbonitrile Essential (H-bond acceptor)Neutral
N-Substitution Loss of Activity (Requires free NH)Increased Stability (Blocks N-glucuronidation)

References

  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. PubMed Central. [Link][1]

  • Fludioxonil induces cardiotoxicity via mitochondrial dysfunction and oxidative stress in two cardiomyocyte models. PubMed. [Link][1]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link][1]

  • Enhancement of Fludioxonil Fungicidal Activity by Disrupting Cellular Glutathione Homeostasis. PubMed. [Link][1]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]

Sources

The Architectural Evolution of Vonoprazan: A Technical Guide to P-CAB Intermediates and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a paradigm shift in gastroenterological pharmacology. At the forefront of this shift is Vonoprazan (TAK-438) , a first-in-class pyrrole derivative developed by Takeda Pharmaceutical. Unlike conventional PPIs, which require acid activation and form covalent disulfide bonds with the H+/K+-ATPase, vonoprazan functions via reversible, potassium-competitive ionic binding[1].

For drug development professionals and synthetic chemists, the true innovation of vonoprazan lies in its highly optimized 1,3,5-trisubstituted pyrrole core. This whitepaper deconstructs the historical evolution, mechanistic causality, and critical synthetic intermediates of vonoprazan, providing field-proven protocols for its synthesis and scale-up.

Historical Evolution: From Benzimidazoles to Pyrroles

The quest for the "ultimate acid suppressant" began in the 1980s with SCH28080, an imidazopyridine compound that successfully inhibited gastric acid but was ultimately abandoned due to severe hepatotoxicity[2]. Subsequent research pivoted through various chemical scaffolds, including pyrimidine derivatives (e.g., revaprazan) and imidazonaphthyridines[3].

The breakthrough occurred with the discovery of TAK-438 , which utilized a novel pyrrole framework. The selection of the pyrrole core was not arbitrary; it was engineered to achieve a high pKa of 9.06[4]. This specific physicochemical property is the causal factor allowing vonoprazan to heavily accumulate (up to 10^8 times plasma concentration) in the highly acidic secretory canaliculi of gastric parietal cells, driving its rapid onset and 24-hour duration of action[1][4].

MOA Parietal Gastric Parietal Cell ATPase H+/K+-ATPase Pump (Apical Membrane) Parietal->ATPase Translocation Stimulus Meal Stimulus (Histamine/Gastrin) Stimulus->Parietal Acid Gastric Acid Secretion Blocked ATPase->Acid Inhibition Vonoprazan Vonoprazan (TAK-438) pKa 9.06 InhibitionV Reversible, K+-Competitive Binding (pH Independent) Vonoprazan->InhibitionV PPI Traditional PPIs (e.g., Lansoprazole) InhibitionP Covalent Disulfide Binding (Requires Acid Activation) PPI->InhibitionP InhibitionV->ATPase InhibitionP->ATPase

Mechanistic divergence between Vonoprazan (P-CAB) and traditional PPIs at the parietal cell.

The Chemistry of Vonoprazan Intermediates

The chemical identity of vonoprazan fumarate is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate[5]. The synthesis of this molecule hinges on the efficient construction and sequential functionalization of the central pyrrole ring.

The Original Takeda Route vs. Modern Innovations

Takeda's foundational synthetic route initiated with 2'-fluoroacetophenone, progressing through an α-bromination and cyanation to form a dinitrile intermediate. Catalytic palladium hydrogenation then yielded the crucial 3,5-disubstituted pyrrole intermediate[6]. While effective (yielding ~40% overall), this route relied on hazardous hydrogenation and highly corrosive brominating agents[7].

Modern process chemistry has introduced robust alternatives:

  • Atom Transfer Radical Cyclization (ATRC): A highly scalable method that constructs a 3,5-disubstituted dihydro-2H-pyrrole (cyclic imine) via secondary radical species. This allows for simultaneous aromatization and methylamine introduction, bypassing hazardous hydrogenation[6].

  • Metallic Catalyst Ring Closure: Documented in patent CN106243008B, this route condenses 2-fluoroacetophenone with allylamine, followed by a transition-metal-catalyzed ring closure to form the critical intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, entirely avoiding corrosive hydrogen chloride and flammable Raney nickel[7].

Quantitative Comparison of Synthetic Routes
Synthetic MethodologyKey Intermediate FormedCritical Reagents / ConditionsOverall YieldIndustrial Scalability
Takeda Original Route [6]3,5-disubstituted pyrroleBromine, Pd/C, H2 gas~40% (4 steps)Moderate (Hazardous H2 step)
ATRC Telescoped Route [6]Cyclic imine (dihydro-pyrrole)Radical initiator, Methylamine23% (6 steps, 1-pot)High (No intermediate isolation)
Patent CN106243008B [7]5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehydeAllylamine, Metallic catalyst>60% (Estimated)Very High (Avoids corrosive/flammable reagents)

Experimental Workflows: Self-Validating Protocols

The following methodologies detail the synthesis of the two most critical intermediates in the vonoprazan pipeline. These protocols are designed with built-in validation checkpoints to ensure high-fidelity replication.

Protocol 1: Chemoselective Sulfonylation of the Pyrrole Core

Objective: To synthesize 1-(pyridin-3-ylsulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde from the unprotected pyrrole precursor. Causality Rationale: Sulfonylation of the pyrrole nitrogen is notoriously difficult due to competing electrophilic aromatic substitution at the carbon centers. Using Triethylamine (Et3N) in Acetonitrile (MeCN) at precisely 40°C deprotonates the pyrrole nitrogen, significantly enhancing its nucleophilicity and driving strictly N-sulfonylation over C-sulfonylation[8].

Step-by-Step Methodology:

  • Preparation: Suspend 20.0 g of the pyrrole intermediate (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) in 100 mL of anhydrous Acetonitrile (MeCN) in a 500 mL 3-neck round-bottom flask under an inert N2 atmosphere.

  • Base Addition: Add 20.9 g of Triethylamine (Et3N) in a single portion. Validation Check: The solution should remain homogeneous; a slight exotherm is acceptable.

  • Electrophile Introduction: Dropwise add 29.3 g of pyridine-3-sulfonyl chloride over 30 minutes while maintaining the internal temperature at 20-25°C using a water bath.

  • Reaction Propagation: Elevate the temperature to 40°C and stir for 4-6 hours. Validation Check: Monitor via HPLC or TLC (Hexane:EtOAc 2:1). The reaction is complete when the starting pyrrole peak is <1%.

  • Quenching & Extraction: Cool to room temperature. Adjust the pH to 4.0-5.0 using dilute HCl (1M) to neutralize excess Et3N. Slowly add 200 mL of deionized water. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic phases with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the sulfonylated intermediate. (Expected yield: ~90%)[8].

Protocol 2: Reductive Amination to Vonoprazan Free Base

Objective: Introduction of the N-methylmethanamine group to the sulfonylated pyrrole aldehyde. Causality Rationale: Direct amination with methylamine can lead to over-alkylation (tertiary amine formation). By utilizing an excess of methylamine in a reductive environment (or using a protected methylamine that is later cleaved), the primary imine is rapidly formed and subsequently reduced to the secondary amine, locking the vonoprazan core structure[6].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the sulfonylated aldehyde intermediate in Methanol. Add an excess of methylamine solution (33% in absolute ethanol). Stir at room temperature for 2 hours to ensure complete conversion to the imine.

  • Reduction: Cool the reaction vessel to 0°C. Slowly add Sodium Borohydride (NaBH4) in small portions to prevent excessive hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 1 hour. Validation Check: LC-MS should confirm the mass of the vonoprazan free base [M+H]+ = 346.1.

  • Workup: Quench with saturated aqueous NH4Cl, extract with Dichloromethane (DCM), and wash with brine. Concentrate to yield crude Vonoprazan.

Synthesis SM 2'-Fluoroacetophenone (Starting Material) Bromination Catalyzed Ring Closure (Allylamine / Metal Cat.) SM->Bromination Pyrrole 5-(2-fluorophenyl)-1H-pyrrole (Intermediate 1) Bromination->Pyrrole Patent CN106243008B Route Sulfonylation Chemoselective Sulfonylation (Pyridine-3-sulfonyl chloride) Pyrrole->Sulfonylation Intermediate2 1-(Pyridin-3-ylsulfonyl) Pyrrole (Intermediate 2) Sulfonylation->Intermediate2 Et3N, MeCN, 40°C Amination Reductive Amination (Methylamine / NaBH4) Intermediate2->Amination Vonoprazan Vonoprazan (TAK-438) Amination->Vonoprazan Imine reduction Fumarate Vonoprazan Fumarate (API) Vonoprazan->Fumarate Fumaric Acid Addition

Optimized synthetic workflow for Vonoprazan highlighting key intermediate transitions.

Conclusion

The development of Vonoprazan represents a masterclass in rational drug design and process chemistry. By moving away from the unstable benzimidazole core of PPIs and engineering a highly stable, basic pyrrole framework, researchers unlocked a molecule capable of profound, long-lasting acid suppression. The continuous refinement of its synthetic routes—from hazardous early-stage hydrogenations to elegant, telescoped radical cyclizations and transition-metal catalysis—ensures that this critical API can be scaled safely and economically to meet global clinical demands.

References

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - Journal of Medicinal Chemistry / NIH -[Link]

  • Potassium-competitive acid blockers, a new therapeutic class, and their role in acid-related diseases: a narrative review - Termedia -[Link]

  • Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC -[Link]

  • Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - Journal of Neurogastroenterology and Motility -[Link]

  • CN113896655A - Synthetic method of Vonoprazan intermediate - Google P
  • Preparation method of vonoprazan intermediate - Patsnap Eureka -[Link]

  • CN106243008B - The preparation method of Vonoprazan fumarate intermediate 5-(2-fluorophenyl)

Sources

Methodological & Application

synthesis protocol for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization Protocol for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Overview & Mechanistic Rationale

Pyrrole oximes and their derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antitubercular drugs[1]. The target molecule, 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime, incorporates an N-aryl substituent and a reactive oxime moiety, making it a versatile building block.

To synthesize this compound with high regiocontrol and yield, we employ a convergent three-stage workflow. As a self-validating system, each stage is designed with specific thermodynamic drivers and in-process analytical checkpoints to ensure the integrity of the intermediate before progressing.

Stage 1: Clauson-Kaas N-Arylation

The classical Clauson-Kaas reaction constructs the pyrrole core by condensing 2-fluoroaniline with 2,5-dimethoxytetrahydrofuran[2]. Glacial acetic acid serves a dual role as both solvent and acid catalyst. The acid protonates the methoxy groups of the tetrahydrofuran derivative, driving ring-opening to form a highly reactive 1,4-dicarbonyl equivalent (succinaldehyde). The primary amine of 2-fluoroaniline then undergoes a double condensation with this intermediate, followed by dehydration to forge the aromatic pyrrole ring[3].

Stage 2: Regioselective Vilsmeier-Haack Formylation

N-arylpyrroles are highly electron-rich heteroaromatics. To introduce the aldehyde group, we utilize the Vilsmeier-Haack reaction[4]. Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the Vilsmeier reagent—a highly electrophilic chloromethylene dimethyliminium ion[5]. The pyrrole ring attacks this electrophile strictly at the C2 position, driven by the thermodynamic stability of the resulting Wheland intermediate, which is stabilized by the adjacent nitrogen lone pair[5]. Subsequent aqueous basic hydrolysis is mandatory to convert the stable iminium intermediate into the target aldehyde[5].

Stage 3: Oxime Condensation

The final stage converts the C2-aldehyde into an oxime using hydroxylamine hydrochloride (NH₂OH·HCl). Because the nucleophilic lone pair on the hydroxylamine nitrogen is protonated in the hydrochloride salt, sodium acetate (NaOAc) is added as a buffer. This establishes an equilibrium that liberates the free alpha-effect nucleophile while maintaining a slightly acidic environment (pH ~4.5)[6],[7]. This specific pH is critical: it is acidic enough to protonate the aldehyde's carbonyl oxygen (lowering its LUMO energy for attack) but basic enough to prevent total protonation of the hydroxylamine. The resulting oxime typically forms as a mixture of E and Z isomers, which adopt a stable syn conformation relative to the pyrrole ring due to intramolecular hydrogen bonding[8].

Synthetic Workflow Visualization

SynthesisWorkflow Step1 Stage 1: Clauson-Kaas N-Arylation Reagents: 2-Fluoroaniline, 2,5-Dimethoxytetrahydrofuran Catalyst: Glacial Acetic Acid Int1 Intermediate 1: 1-(2-Fluorophenyl)-1H-pyrrole (Validation: Ninhydrin-negative TLC) Step1->Int1 Step2 Stage 2: Vilsmeier-Haack Formylation Reagents: POCl3, DMF Condition: 0 °C to Room Temperature Int1->Step2 Int2 Intermediate 2: 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (Validation: 2,4-DNPH-positive TLC) Step2->Int2 Step3 Stage 3: Oxime Condensation Reagents: NH2OH·HCl, NaOAc Solvent: EtOH/H2O, Reflux Int2->Step3 Product Target Product: 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime (Validation: E/Z Isomer NMR Resolution) Step3->Product

Fig 1: Three-step synthetic workflow for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoroaniline (10.0 mmol, 1.0 eq) and glacial acetic acid (30 mL).

  • Addition: Slowly add 2,5-dimethoxytetrahydrofuran (11.0 mmol, 1.1 eq) dropwise at room temperature. The solution will darken, indicating the acid-catalyzed ring-opening of the furan[3].

  • Reaction: Heat the mixture to reflux (approx. 115 °C) for 3 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 9:1). Stain with Ninhydrin and heat. The disappearance of the primary amine (which stains bright purple/pink) confirms reaction completion.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice (100 g). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until gas evolution ceases (neutralizing the acetic acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Pass through a short silica plug using Hexanes to yield Intermediate 1.

Stage 2: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde
  • Vilsmeier Reagent Generation: In an oven-dried 100 mL flask under an inert argon atmosphere, add anhydrous DMF (15.0 mmol, 1.5 eq) and cool to 0 °C using an ice bath. Dropwise add POCl₃ (12.0 mmol, 1.2 eq). Stir for 30 minutes at 0 °C. A white/pale-yellow complex (chloromethylene dimethyliminium chloride) will form[5].

  • Electrophilic Attack: Dissolve Intermediate 1 (10.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Validation: TLC (Hexanes:EtOAc 8:2) will show a highly polar baseline spot (the iminium intermediate).

  • Hydrolysis (Critical Step): Quench the reaction by pouring it into a vigorously stirred ice-cold solution of saturated aqueous Sodium Acetate (50 mL)[5]. Stir for 1 hour at room temperature. The baseline spot on TLC will convert to a less polar, strongly UV-active spot. Staining with 2,4-Dinitrophenylhydrazine (2,4-DNPH) will yield a bright orange/red spot, validating aldehyde formation.

  • Workup & Purification: Extract with Dichloromethane (3 × 40 mL). Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 9:1 to 8:2) to isolate Intermediate 2.

Stage 3: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime
  • Setup: In a 100 mL round-bottom flask, dissolve Intermediate 2 (5.0 mmol, 1.0 eq) in absolute Ethanol (20 mL).

  • Buffer/Nucleophile Addition: In a separate vial, dissolve Hydroxylamine hydrochloride (7.5 mmol, 1.5 eq) and Sodium Acetate (7.5 mmol, 1.5 eq) in distilled water (5 mL)[6],[7]. Add this aqueous solution to the ethanolic aldehyde solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The aldehyde spot will disappear, replaced by a slightly more polar spot. The new spot will be negative to 2,4-DNPH stain, confirming the consumption of the carbonyl group.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove the ethanol. Add water (20 mL) to the residue. The product will typically precipitate as an off-white solid. Filter the solid, wash with cold water, and dry under a high vacuum. Recrystallize from an Ethanol/Water mixture to obtain the pure target oxime.

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative yields, physical states, and diagnostic analytical markers used to validate the structural integrity of each stage.

CompoundExpected YieldPhysical StateDiagnostic ¹H NMR Signals (CDCl₃ / DMSO-d₆)Validation / Causality Marker
Intermediate 1 75–85%Pale yellow oil~6.3 ppm (t, 2H, pyrrole H3, H4)~6.8 ppm (t, 2H, pyrrole H2, H5)Loss of broad -NH₂ singlet (~3.5 ppm). Symmetry of pyrrole protons confirms successful N-arylation.
Intermediate 2 65–75%Light brown solid~9.5 ppm (s, 1H, CHO)~7.1 ppm (dd, 1H, pyrrole H3)Appearance of highly deshielded aldehyde proton. Loss of one pyrrole proton confirms C2-substitution.
Target Oxime 80–90%Off-white crystalline solid~11.2 ppm (s, 1H, N-OH)~8.0 ppm (s, 1H, CH=N)Disappearance of aldehyde peak (~9.5 ppm). Presence of exchangeable N-OH peak. E/Z isomers may show peak doubling[8].

References

1.[5] Benchchem. N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Source: Benchchem. URL: 2.[3] Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Source: Beilstein Journals. URL: 3.[6] Ohio State University. The Design and Synthesis of Small Molecule Therapeutics and Vaccine Prophylactics as Medical Solutions for Organophosphorus Exposure. Source: osu.edu. URL: 4.[7] LMU Munich. Structure-based design and synthesis of novel CLK1 inhibitors. Source: uni-muenchen.de. URL: 5.[2] Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Source: Beilstein Journals. URL: 6.[8] ResearchGate. Scheme 1. Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1. Source: ResearchGate. URL: 7.[1] RJPN. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Source: rjpn.org. URL: 8.[4] MDPI. Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives. Source: mdpi.com. URL:

Sources

Application Note: Optimized Oximation of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 132407-65-9)

Introduction & Mechanistic Rationale

The compound 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde serves as a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex N-heterocyclic therapeutics and advanced pharmaceutical intermediates[1]. A critical transformation for this scaffold is oximation —the conversion of the C2-aldehyde into an oxime. This functional group not only acts as a robust protecting group but also serves as a direct precursor for subsequent reductions to primary amines or dehydrations to nitriles.

The Chemical Challenge: Sterics and Electronics

Converting 1-arylpyrrole-2-carbaldehydes to their corresponding oximes presents unique mechanistic hurdles compared to standard benzaldehydes:

  • Electronic Deactivation: The electron-rich pyrrole ring donates electron density into the carbonyl group via resonance, significantly reducing the electrophilicity of the carbonyl carbon.

  • Steric Hindrance (Atropisomerism): The bulky ortho-fluoro substitution on the N-phenyl ring restricts bond rotation. This creates a sterically demanding pocket around the adjacent C2-aldehyde, impeding the trajectory of incoming nucleophiles.

To overcome these barriers, the oximation requires a highly calibrated reagent system. While hydroxylamine hydrochloride (


) is the universal nucleophile source for this transformation[2], the choice of base is the primary determinant of reaction kinetics and yield.
Causality of Reagent Selection: The pH Imperative

The reaction proceeds via a tetrahedral carbinolamine intermediate, which must undergo acid-catalyzed dehydration to form the final E/Z-oxime product[3].

  • If the pH is too high (> 9.0): The hydroxylamine is fully deprotonated and highly nucleophilic, but the carbonyl oxygen lacks the necessary protonation to become a strong electrophile. The reaction stalls at the carbinolamine stage.

  • If the pH is too low (< 3.0): The carbonyl is highly activated, but the hydroxylamine is entirely sequestered as the unreactive

    
     salt.
    

The Solution: Utilizing Sodium Acetate (NaOAc) as the base creates a highly effective buffer system at pH ~4.5–5.5. This "Goldilocks" pH optimally balances the availability of the free-base nucleophile with the acid-catalyzed activation of the pyrrole-deactivated carbonyl.

OximationMechanism A 1-(2-fluorophenyl)-1H- pyrrole-2-carbaldehyde C Tetrahedral Carbinolamine A->C Nucleophilic Attack B NH2OH (Free Base) Nucleophile B->C D Protonation & Dehydration C->D pH 4.5-5.0 Catalysis E E/Z-Oxime Product D->E - H2O

Mechanistic pathway of pyrrole-2-carbaldehyde oximation via carbinolamine dehydration.

Reagent System Optimization Data

The following table summarizes the quantitative performance of various reagent systems evaluated for the oximation of 1-arylpyrrole-2-carbaldehydes. The


 / NaOAc system demonstrates superior kinetic efficiency and yield profile.
Reagent SystemSolvent SystempH RangeTemp (°C)Reaction Time (h)Typical Yield (%)Mechanistic Rationale
NH₂OH·HCl / NaOAc EtOH / H₂O (3:1)4.5 – 5.5601.5 – 2.0> 90%Optimal buffering; perfectly balances carbonyl activation and nucleophile availability.
NH₂OH·HCl / Pyridine Pyridine / EtOH~ 7.0803.0 – 4.080 – 85%Pyridine acts as both base and co-solvent; requires rigorous acidic workup to remove.
NH₂OH·HCl / NaOH MeOH / H₂O> 9.0254.0 – 6.0< 75%Complete deprotonation of hydroxylamine, but lack of carbonyl activation slows dehydration.
Functionalized Polysaccharides Solvent-free / H₂OVariable25 - 502.0 - 5.085 - 89%Advanced catalytic multi-component approach; excellent for specialized green chemistry[4].

Experimental Protocol: Self-Validating Oximation Workflow

This protocol is designed as a self-validating system. By utilizing specific visual cues and orthogonal Thin-Layer Chromatography (TLC) staining, researchers can definitively confirm product formation prior to downstream NMR characterization.

Materials Required
  • Substrate: 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv, 10 mmol, 1.89 g)

  • Reagents: Hydroxylamine hydrochloride (1.5 equiv, 15 mmol, 1.04 g); Sodium acetate trihydrate (1.5 equiv, 15 mmol, 2.04 g)

  • Solvents: Absolute Ethanol (30 mL), Deionized Water (10 mL), Ethyl Acetate (for extraction), Brine.

Step-by-Step Methodology

Step 1: Substrate Dissolution Transfer 1.89 g of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde to a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 30 mL of absolute ethanol and stir at room temperature until a homogenous, pale-yellow solution is achieved.

Step 2: Buffer Preparation & Addition In a separate 20 mL scintillation vial, dissolve 1.04 g of


 and 2.04 g of 

in 10 mL of deionized water. Vortex until completely dissolved. Add this aqueous buffer dropwise to the ethanolic substrate solution over 5 minutes.
  • Causality Note: Adding the reagents as a pre-dissolved aqueous buffer prevents the localized precipitation of the substrate that can occur if solid salts are dumped directly into the ethanol.

Step 3: Incubation & Thermal Activation Attach a reflux condenser and heat the biphasic mixture to 60 °C using an oil bath or heating block. Stir vigorously for 2 hours.

  • Visual Cue: As the reaction progresses, the mixture will transition from a clear solution to a slightly turbid suspension. This occurs because the resulting oxime product is less soluble in the highly aqueous matrix than the starting aldehyde.

Step 4: In-Process Control (Self-Validation) Monitor the reaction via TLC using a Hexanes/Ethyl Acetate (7:3 v/v) mobile phase.

  • Starting Material:

    
     (UV active, does not stain strongly with PMA).
    
  • Oxime Product:

    
     (UV active).
    
  • Validation Step: Dip the TLC plate in Phosphomolybdic Acid (PMA) stain and heat. The oxime spot will rapidly turn dark blue/green due to the oxidation of the N-O bond, providing orthogonal confirmation of the functional group transformation.

Step 5: Quenching and Extraction Once TLC confirms complete consumption of the starting material, cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous slurry with 30 mL of Ethyl Acetate and 20 mL of water. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with water (1 x 20 mL) and saturated brine (1 x 20 mL).

Step 6: Drying and Isolation Dry the organic layer over anhydrous


, filter, and concentrate in vacuo to yield the crude 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime. The product generally precipitates as an off-white solid and can be used directly or recrystallized from hot ethanol/water.

ExperimentalWorkflow S1 1. Substrate Preparation Dissolve in EtOH (0.1 M) S2 2. Buffer & Reagent Add NH2OH·HCl + NaOAc (aq) S1->S2 S3 3. Reaction Incubation Stir at 60°C for 2 hours S2->S3 S4 4. In-Process Control Monitor via TLC (Hex/EtOAc) S3->S4 S5 5. Aqueous Workup Extract with EtOAc, wash Brine S4->S5 S6 6. Isolation Crystallize or Silica Gel Purify S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the oxime product.

Analytical Expectations & Isomerism

The oximation of pyrrole-2-carbaldehydes inherently yields a mixture of E and Z stereoisomers. Literature indicates that these isomers adopt a preferable conformation with a syn orientation of the oxime group with respect to the pyrrole ring[3].

However, because of the bulky 1-(2-fluorophenyl) substituent, the E-isomer is heavily favored thermodynamically to minimize steric clash between the oxime hydroxyl group and the ortho-fluoro aromatic ring.

  • 1H NMR (CDCl3, 400 MHz): The diagnostic oxime proton (-CH=N-OH) for the E-isomer typically appears as a sharp singlet heavily downfield, around

    
     8.10 - 8.30 ppm. The broad -OH proton exchangeable with D2O will appear between 
    
    
    
    9.00 - 10.50 ppm depending on concentration and hydrogen bonding.

References

  • 1-(2-Fluorophenyl)
  • Scheme 1.
  • AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES Journal of Xi'an Shiyou University, Natural Science Edition URL
  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents RSC Publishing URL

Sources

Application Note: Crystallization of 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the crystallization and purification protocols for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime .

Executive Summary & Chemical Context

The compound 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a functionalized N-aryl pyrrole derivative.[1] Unlike its commercially common regioisomer (the Vonoprazan intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde), this 2-substituted variant presents unique solid-state challenges due to the proximity of the oxime moiety to the bulky N-(2-fluorophenyl) group.[1]

Critical Quality Attributes (CQAs):

  • E/Z Isomerism: Oximes exist as E (anti) and Z (syn) geometric isomers.[1] For N-substituted pyrrole-2-oximes, the E-isomer is typically thermodynamically preferred due to steric repulsion between the oxime hydroxyl and the N-aryl ring in the Z-form.[1]

  • Purity Target: >99.5% (HPLC area).

  • Solid Form: Crystalline solid (avoiding amorphous "oiling out").[1]

Solubility Profile & Solvent Selection

The 2-fluorophenyl group imparts significant lipophilicity, while the oxime group provides hydrogen-bond donor/acceptor capability.[1]

Table 1: Solubility Assessment (Thermodynamic Estimates)

Solvent SystemSolubility @ 25°CSolubility @ RefluxSuitabilityRole
Ethanol (EtOH) ModerateHighPrimary Good solvent for dissolution.[1]
Water InsolubleInsolubleAnti-solvent Induces supersaturation.[1]
Toluene ModerateHighSecondary Excellent for separating E/Z isomers.[1]
Heptane InsolubleLowAnti-solvent Used with Toluene/EtOAc.[1]
Ethyl Acetate HighVery HighSolvent Too soluble for pure crystallization; use in mixtures.[1]
Dichloromethane Very HighVery HighUnsuitable Evaporation only; poor recovery.[1]

Detailed Experimental Protocols

Protocol A: Thermodynamic Recrystallization (Ethanol/Water)

Best for: General purification, removal of inorganic salts and aldehyde precursor.[1]

Mechanism: This method utilizes the steep solubility curve of the oxime in aqueous ethanol.[1] The water acts as a polarity modifier, forcing the hydrophobic fluorophenyl group to stack, promoting crystal lattice formation.[1]

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g of crude oxime into a reactor. Add 60 mL of Ethanol (95%) .

  • Heating: Heat the slurry to 75°C (Reflux) with overhead stirring (200 RPM). Ensure complete dissolution. If solids persist, add Ethanol in 5 mL increments.[1]

  • Clarification (Optional): If insoluble particulates (catalyst residues) are present, perform a hot filtration through a sintered glass funnel.[1]

  • Nucleation Point: Cool the solution slowly to 60°C .

  • Anti-solvent Addition: Add 20 mL of Deionized Water dropwise over 20 minutes.[1]

    • Note: The solution may turn turbid.[1] If oiling occurs, reheat to 70°C until clear.[1]

  • Controlled Cooling: Cool to 20°C at a rate of 10°C/hour.

    • Critical: Rapid cooling here will trap the kinetic (Z) isomer or cause oiling.[1]

  • Crystallization: Hold at 20°C for 2 hours, then cool to 0-5°C for 4 hours.

  • Isolation: Filter the white/off-white needles.[1] Wash with cold 2:1 Ethanol/Water (20 mL).[1]

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Isomer-Selective Crystallization (Toluene/Heptane)

Best for: Enrichment of the E-isomer and removal of polar impurities.[1]

Mechanism: Non-polar solvents like toluene minimize hydrogen bonding interactions with the solvent, allowing the oxime molecules to form strong intermolecular hydrogen bonds (dimers) characteristic of the pure E-isomer lattice.[1]

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude material in 50 mL Toluene .

  • Heating: Heat to 85-90°C . The solid should dissolve completely.[1]

  • Seeding: Cool to 70°C . Add 50 mg (0.5% w/w) of pure seed crystals (if available) to induce nucleation.[1]

  • Anti-solvent Dosing: Add 30 mL n-Heptane slowly over 45 minutes while maintaining 70°C.

  • Cooling Profile:

    • Ramp 1: 70°C

      
       40°C over 2 hours.[1]
      
    • Ramp 2: 40°C

      
       0°C over 2 hours.[1]
      
  • Aging: Stir at 0°C for a minimum of 6 hours. This long hold time allows the metastable Z-isomer to convert to the stable E-isomer in solution (Ostwald ripening) or remain in the mother liquor.[1]

  • Filtration: Filter and wash with cold Heptane.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for purifying the oxime.

CrystallizationWorkflow Start Crude Reaction Mixture (Aldehyde + Hydroxylamine) Extraction Workup: Extract (EtOAc) Wash (Brine) -> Evaporate Start->Extraction CrudeSolid Crude Oxime Solid (Mix of E/Z + Impurities) Extraction->CrudeSolid Decision Purity Analysis (HPLC) CrudeSolid->Decision MethodA Protocol A: EtOH/Water (General Purity < 95%) Decision->MethodA High Impurity Load MethodB Protocol B: Toluene/Heptane (Isomer Enrichment) Decision->MethodB Isomer Issue ProcessA 1. Dissolve in hot EtOH 2. Add Water (Anti-solvent) 3. Slow Cool to 5°C MethodA->ProcessA ProcessB 1. Dissolve in hot Toluene 2. Seed at 70°C 3. Add Heptane -> Cool MethodB->ProcessB ProcessA->MethodB If Isomer Ratio Low Result Pure Crystalline Oxime (>99.5% Purity, >98% E-Isomer) ProcessA->Result ProcessB->Result

Caption: Decision matrix for selecting between thermodynamic (EtOH/Water) and kinetic/selective (Toluene/Heptane) crystallization pathways.

Troubleshooting & Scientific Rationale

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The crystallization temperature is higher than the oiling temperature (LLPS boundary).[1] This is common with fluorinated aromatics which have low melting points.[1]

  • Solution:

    • Increase Solvent Volume: Dilute the system to lower the saturation temperature below the oiling limit.

    • Seeding: Introduce seeds at the metastable zone width (MSZW) boundary (approx. 5-10°C below saturation) to bypass the oil phase.[1]

    • Switch Solvent: Move from EtOH/Water to Isopropyl Alcohol (IPA)/Water . IPA has a higher boiling point and better solubilizing power for lipophilic oils.[1]

Issue: E/Z Isomer Separation
  • Rationale: The E-isomer of pyrrole-2-aldoximes generally packs more efficiently due to the ability to form centrosymmetric dimers. The Z-isomer suffers from steric clash between the oxime oxygen and the N-substituent (2-fluorophenyl).[1]

  • Control: If the Z-isomer persists, reflux the toluene solution for 1 hour before adding heptane. The thermal energy overcomes the rotational barrier, allowing the mixture to equilibrate to the thermodynamic E-form.[1]

References

  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives. Org. Biomol. Chem. Retrieved from [Link]

Sources

Industrial Scale-Up of Pyrrole-2-Carbaldehyde Oxime Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] This document provides a comprehensive guide to the industrial scale-up of pyrrole-2-carbaldehyde oxime production. The process is delineated into two primary stages: the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carbaldehyde, followed by the oximation of the aldehyde. This guide offers detailed protocols, process optimization strategies, safety considerations, and analytical methods crucial for a successful and efficient scale-up.

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in numerous biologically active compounds.[1] The functionalization of this core structure is key to developing novel therapeutic agents. Pyrrole-2-carbaldehyde oxime serves as a versatile precursor for the synthesis of various derivatives, including nitriles and amides, which are integral to many drug discovery programs.[1][4] The industrial production of this oxime necessitates a robust, scalable, and cost-effective synthetic route. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocycles like pyrrole.[5][6][7] The subsequent oximation is a reliable method for converting the aldehyde to the corresponding oxime.[8][9]

This application note details the procedures for scaling up the production of pyrrole-2-carbaldehyde oxime, addressing the challenges associated with large-scale synthesis and ensuring high yield and purity of the final product.

Part 1: Synthesis of Pyrrole-2-Carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a direct and efficient route to pyrrole-2-carbaldehyde from pyrrole.[10][11] The reaction involves the formation of a Vilsmeier reagent, an electrophilic species, from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halide (e.g., phosphorus oxychloride, POCl₃).[5][7] This reagent then reacts with the electron-rich pyrrole ring to introduce a formyl group, primarily at the C2 position.[5][12]

Reaction Mechanism

The mechanism proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. Pyrrole, acting as a nucleophile, attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired pyrrole-2-carbaldehyde.[6]

Industrial Scale-Up Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
Pyrrole (freshly distilled)67.0967.11.0
N,N-Dimethylformamide (DMF)73.0980.41.1
Phosphorus Oxychloride (POCl₃)153.33168.71.1
Ethylene Dichloride (EDC)98.96As required-
Sodium Acetate Trihydrate136.08748.45.5
Diethyl Ether74.12As required-
Saturated Sodium Carbonate Solution-As required-
Anhydrous Sodium Carbonate105.99As required-

Equipment:

  • Jacketed glass-lined reactor (appropriate volume for the scale) with overhead stirring, temperature control (heating/cooling), and a reflux condenser.

  • Addition funnels for controlled addition of reagents.

  • Separatory funnel for liquid-liquid extraction.

  • Rotary evaporator for solvent removal.

  • Vacuum distillation setup.

Procedure:

  • Vilsmeier Reagent Formation:

    • Charge the reactor with N,N-dimethylformamide (DMF).

    • Cool the reactor contents to 10-20°C using a cooling jacket.

    • Slowly add phosphorus oxychloride (POCl₃) to the stirred DMF, maintaining the temperature between 10-20°C. An exothermic reaction will occur.[10]

    • After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.[10]

    • Add ethylene dichloride (EDC) to the reactor.[10]

  • Formylation of Pyrrole:

    • Cool the reactor contents to below 5°C.

    • Prepare a solution of freshly distilled pyrrole in ethylene dichloride.

    • Add the pyrrole solution dropwise to the Vilsmeier reagent over a period of 1 hour, ensuring the temperature remains below 5°C.[10]

    • After the addition is complete, heat the reaction mixture to reflux for 15 minutes. Copious evolution of hydrogen chloride will be observed.[10]

  • Work-up and Isolation:

    • Cool the reaction mixture to 25-30°C.

    • Prepare a solution of sodium acetate trihydrate in water.

    • Carefully and slowly add the sodium acetate solution to the reaction mixture.

    • Heat the mixture to reflux for another 15 minutes with vigorous stirring.[10]

    • Cool the mixture and transfer it to a large separatory funnel.

    • Separate the organic (ethylene dichloride) layer.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine all organic extracts and wash cautiously with a saturated aqueous sodium carbonate solution to neutralize any remaining acid.

    • Dry the combined organic layer over anhydrous sodium carbonate.[10]

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation. The product, pyrrole-2-carbaldehyde, typically distills at 78°C at 2 mm Hg.[10] The expected yield is 78-79%.[10]

Process Optimization and Safety Considerations
  • Temperature Control: Precise temperature control during the formation of the Vilsmeier reagent and the formylation step is critical to prevent side reactions and ensure a high yield.[12]

  • Reagent Purity: The use of freshly distilled pyrrole and anhydrous solvents is crucial for optimal results.

  • Continuous Flow Synthesis: For larger industrial scales, transitioning to a continuous flow process can offer significant advantages in terms of safety, efficiency, and scalability.[13][14][15] Microreactors allow for excellent heat and mass transfer, reducing reaction times and improving product purity.[13][14]

  • Safety: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. The reaction generates hydrogen chloride gas, which is also corrosive. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[10][16] A thorough risk assessment should be performed before commencing the procedure.[10]

Part 2: Synthesis of Pyrrole-2-Carbaldehyde Oxime

The conversion of pyrrole-2-carbaldehyde to its oxime is a straightforward condensation reaction with hydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.[9][17]

Reaction Mechanism

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. The equilibrium can be driven towards the product by removing water or by using an excess of one of the reactants.

Industrial Scale-Up Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
Pyrrole-2-carbaldehyde95.1095.11.0
Hydroxylamine Hydrochloride69.4976.41.1
Sodium Hydroxide40.0044.01.1
Ethanol (95%)-As required-
Water18.02As required-

Equipment:

  • Jacketed glass-lined reactor with overhead stirring and temperature control.

  • Filtration unit (e.g., Nutsche filter).

  • Drying oven.

Procedure:

  • Reaction Setup:

    • Charge the reactor with pyrrole-2-carbaldehyde, hydroxylamine hydrochloride, 95% ethanol, and water.[16]

    • Stir the mixture to form a solution or a fine slurry.

  • Addition of Base:

    • Prepare a solution of sodium hydroxide in water.

    • Slowly add the sodium hydroxide solution to the reaction mixture while maintaining the temperature at around 20-25°C.[16]

  • Reaction and Crystallization:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.[16]

  • Isolation and Purification:

    • Filter the crystallized product using a Nutsche filter.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the purified pyrrole-2-carbaldehyde oxime in a vacuum oven at a suitable temperature.

Process Optimization and Safety Considerations
  • pH Control: Maintaining the appropriate pH is crucial for the oximation reaction. A slightly basic medium is generally optimal.

  • Catalysts: While the reaction proceeds readily, the use of catalysts like phase transfer catalysts or certain metal complexes can accelerate the reaction rate, especially for less reactive carbonyl compounds.[8][9]

  • Green Chemistry Approaches: For a more environmentally friendly process, consider using alternative solvents or solvent-free conditions.[18][19] Grinding techniques have been shown to be effective for oxime synthesis.[18]

  • Safety: Sodium hydroxide is corrosive. Handle with appropriate PPE.[16] The reaction should be carried out in a well-ventilated area.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, a combination of analytical techniques should be employed at various stages of the process.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To monitor the progress of both the formylation and oximation reactions and to determine the purity of the final product.[20][21]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify any volatile impurities in the pyrrole-2-carbaldehyde intermediate.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the intermediate and the final product.[22]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecules, such as the C=O stretch of the aldehyde and the C=N stretch of the oxime.[22]
Melting Point To assess the purity of the final crystalline product. A sharp melting point range is indicative of high purity.[16]

Workflow and Logical Relationships

The overall industrial scale-up procedure can be visualized as a sequential workflow.

G cluster_0 Part 1: Pyrrole-2-Carbaldehyde Synthesis cluster_1 Part 2: Oxime Formation cluster_2 Quality Control A Vilsmeier Reagent Formation (DMF + POCl₃) B Formylation of Pyrrole A->B C Work-up and Isolation B->C QC1 In-process Control (HPLC/TLC) B->QC1 D Vacuum Distillation C->D E Oximation Reaction (Aldehyde + NH₂OH·HCl) D->E F Crystallization E->F E->QC1 G Filtration and Drying F->G QC2 Final Product Analysis (HPLC, GC-MS, NMR, IR, MP) G->QC2 Final_Product Pyrrole-2-Carbaldehyde Oxime QC2->Final_Product Pyrrole Pyrrole Pyrrole->A

Sources

Application Note: Reduction of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime to Amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemoselectivity

The synthesis of N-arylpyrrole-2-methanamines is a critical transformation in the development of modern therapeutics, serving as a fundamental building block for biologically active molecules such as potassium-competitive acid blockers (P-CABs) and novel antibacterial agents .

Converting 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime to (1-(2-fluorophenyl)-1H-pyrrol-2-yl)methanamine presents a specific chemoselectivity challenge. While catalytic hydrogenation (e.g., Pd/C or Raney Nickel under H₂) is the industry standard for reducing oximes to primary amines, the presence of the 2-fluorophenyl moiety introduces a severe risk of hydrodefluorination under forcing conditions. Furthermore, the electron-rich pyrrole core is susceptible to partial saturation (forming pyrrolines) when exposed to aggressive transition-metal catalysts.

To ensure absolute chemoselectivity—preserving both the C-F bond and the aromaticity of the pyrrole ring—this guide details two field-proven methodologies: Lithium Aluminum Hydride (LiAlH₄) reduction and Zinc-mediated dissolving metal reduction .

Workflow SM 1-(2-fluorophenyl)-1H-pyrrole -2-carbaldehyde oxime M1 Method A: LiAlH4 / THF (Anhydrous, 0°C to RT) SM->M1 Path A M2 Method B: Zn / AcOH (Protic, RT to 50°C) SM->M2 Path B P (1-(2-fluorophenyl)-1H-pyrrol -2-yl)methanamine M1->P Fieser Workup M2->P Basic Workup

Divergent synthetic workflows for the reduction of pyrrole-2-carbaldehyde oxime.

Mechanistic Pathways: The Causality of Reagent Selection

Understanding the underlying mechanisms is paramount for troubleshooting and scaling these reactions.

Method A: Hydride Transfer (LiAlH₄) Lithium aluminum hydride is a powerful nucleophilic reducing agent. The reaction initiates with the deprotonation of the oxime hydroxyl group, evolving hydrogen gas and forming an aluminate complex. A subsequent hydride transfer to the electrophilic carbon triggers the expulsion of the oxygen moiety, transiently forming an imine. A second hydride transfer rapidly reduces the imine to the primary amine . Because the hydride is nucleophilic, it does not interact with the electron-rich pyrrole ring or the strong C-F bond.

LiAlH4_Mechanism O Oxime R-CH=N-OH C1 Aluminate Complex R-CH=N-O-AlH3(-) O->C1 + LiAlH4 (- H2) I Imine Intermediate R-CH=NH C1->I Hydride Transfer & N-O Cleavage C2 Amide Aluminate R-CH2-NH-AlH3(-) I->C2 + LiAlH4 (Reduction) A Primary Amine R-CH2-NH2 C2->A Aqueous Workup (H2O / NaOH)

Mechanism of oxime reduction to primary amine via LiAlH4.

Method B: Single Electron Transfer (Zn/AcOH) Zinc in acetic acid operates via a dissolving metal reduction pathway. The acidic environment protonates the oxime, making it highly susceptible to a single electron transfer (SET) from the metallic zinc surface. This forms a radical anion intermediate, which undergoes N-O bond cleavage and further sequential electron/proton transfers to yield the amine . This method is milder and highly scalable, though it requires careful monitoring to prevent the reaction from stalling at the hydroxylamine intermediate.

Self-Validating Experimental Protocols

Method A: Lithium Aluminum Hydride Reduction (Quantitative Yield)

This protocol is designed as a self-validating system. Visual cues at each step confirm the progression of the reaction.

Reagents:

  • 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime (1.0 equiv, e.g., 10.0 mmol, ~2.04 g)

  • LiAlH₄ (3.0 equiv, 30.0 mmol, 1.14 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (20 mL) and carefully suspend the LiAlH₄ powder. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve the oxime (10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.

    • Validation Cue: Immediate effervescence (H₂ gas evolution) confirms the deprotonation of the oxime -OH group.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to a gentle reflux (65 °C) for 2–3 hours.

    • Validation Cue: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active oxime spot (

      
       ~0.4) will disappear, replaced by a baseline spot (
      
      
      
      ~0.0) that stains deep purple with Ninhydrin, confirming the presence of the primary aliphatic amine.
  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used (here, 
    
    
    
    ):
    • Add

      
       mL of distilled water dropwise (CAUTION: highly exothermic).
      
    • Add

      
       mL of 15% aqueous NaOH.
      
    • Add

      
       mL of distilled water.
      
    • Validation Cue: Stir vigorously for 15–30 minutes. The gelatinous grey mixture will self-organize into a stark white, granular, easily filterable precipitate. If it remains gelatinous, continue stirring and add a few more drops of water.

  • Isolation: Filter the white salts through a pad of Celite, washing thoroughly with hot THF or EtOAc. Concentrate the filtrate under reduced pressure to yield the pure amine.

Method B: Zinc/Acetic Acid Reduction (Scalable & Bench-Stable)

Ideal for large-scale synthesis where handling bulk LiAlH₄ is a safety hazard.

Reagents:

  • 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime (1.0 equiv, 10.0 mmol, ~2.04 g)

  • Zinc dust, activated (8.0 equiv, 80.0 mmol, 5.23 g)

  • Glacial Acetic Acid (30 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the oxime in glacial acetic acid (30 mL) at room temperature.

  • Reduction: Add the activated Zinc dust portion-wise over 30 minutes to control the exotherm.

    • Validation Cue: The reaction mixture will spontaneously warm up. Maintain the internal temperature between 40–50 °C using a water bath if necessary.

  • Progression: Stir the heterogeneous mixture vigorously for 4–8 hours. Monitor by LC-MS or TLC to ensure complete conversion past the hydroxylamine intermediate.

  • Workup: Filter the unreacted Zinc dust through a pad of Celite. (CAUTION: Do not let the zinc filter cake dry out completely, as it can spontaneously ignite. Quench the filter cake immediately with water).

  • Neutralization: Concentrate the acetic acid filtrate under reduced pressure to ~25% of its volume. Cool to 0 °C and slowly neutralize with 6M NaOH until the pH > 10.

    • Causality: The basic pH is mandatory to break the amine-acetate salt and partition the free-base amine into the organic layer.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the amine.

Quantitative Data & Analytical Validation

Table 1: Methodological Comparison

ParameterMethod A (LiAlH₄)Method B (Zn/AcOH)
Reagents LiAlH₄ (3.0 eq), Anhydrous THFZn dust (8.0 eq), Glacial AcOH
Temperature 0 °C to Reflux (65 °C)Ambient (20 °C) to 50 °C
Reaction Time 2 - 4 hours4 - 12 hours
Chemoselectivity Excellent (No defluorination)Good (Trace hydroxylamine possible)
Yield Expectation 85 - 95%70 - 85%
Primary Advantage Quantitative N-O cleavageBench-stable reagents, highly scalable

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / ObservationsDiagnostic Value
¹H NMR (CDCl₃)

~3.80 ppm (s, 2H, -CH₂-NH₂)
Confirms complete reduction of C=N to a methylene group.
¹H NMR (CDCl₃)

~1.50 ppm (br s, 2H, -NH₂)
Confirms presence of primary amine (signal disappears upon D₂O shake).
¹⁹F NMR (CDCl₃)

~ -114 ppm (m, 1F, Ar-F)
Confirms the retention of the 2-fluorophenyl moiety (no defluorination).
LC-MS (ESI+)

191.1[M+H]⁺
Matches the exact mass of the target amine (

).
TLC (Ninhydrin) Deep purple spot at

0.1 (10% MeOH/DCM)
Validates the presence of a primary aliphatic amine.

References

  • Source: Google Patents (WO2015132228A1)
  • Title: Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups Source: Journal of the American Chemical Society (1966, 88, 7, 1458–1463) URL: [Link]

  • Title: The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine Source: Science of Synthesis, Thieme URL: [Link]

solvent selection for high-yield synthesis of fluorophenyl pyrrole oximes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for High-Yield Synthesis of Fluorophenyl Pyrrole Oximes

Executive Summary

This application note details the process optimization for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde oxime , a critical scaffold in the development of potassium-competitive acid blockers (P-CABs) like Vonoprazan and novel antimicrobial agents.

The conversion of fluorophenyl pyrrole aldehydes to their corresponding oximes presents a specific solubility challenge: the hydrophobic fluorinated aryl ring opposes the hydrophilic nature of hydroxylamine salts . This guide provides a rational solvent selection strategy to overcome phase-transfer limitations, maximize yield (>95%), and control E/Z stereoselectivity.

Mechanistic Grounding & Chemical Challenges

The Reaction Pathway

The synthesis proceeds via the condensation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride (


). This is a nucleophilic addition-elimination reaction requiring a buffered pH to maintain the nucleophilicity of the nitrogen atom while activating the carbonyl oxygen.

Key Reaction Variables:

  • Solubility Mismatch: The starting material is highly lipophilic due to the fluorophenyl group; the reagent (

    
    ) is ionic.
    
  • pH Sensitivity:

    • pH < 3: The amine is protonated (

      
      ), destroying nucleophilicity.
      
    • pH > 9: Risk of side reactions (e.g., Cannizzaro on the aldehyde or ring degradation).

    • Optimal pH: 4.5 – 6.0 (Buffered).

Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical phase-transfer interface managed by solvent selection.

ReactionPathway cluster_conditions Critical Process Parameters Start Fluorophenyl Pyrrole Aldehyde (Lipophilic) Solvent Solvent System (Homogenizer) Start->Solvent Dissolves Reagent Hydroxylamine HCl (Hydrophilic) Reagent->Solvent Dissolves Inter Tetrahedral Intermediate (Hemiaminal) Product Pyrrole Oxime (Precipitate) Inter->Product - H2O (Elimination) Solvent->Inter Facilitates Collision Params pH: 4.5-6.0 Temp: 25-50°C Agitation: High Params->Solvent

Figure 1: Reaction pathway highlighting the role of the solvent as a phase homogenizer.

Solvent Selection Strategy

The choice of solvent dictates the reaction rate (homogeneity) and the workup efficiency (crystallization). We evaluated four solvent systems based on Hansen Solubility Parameters (HSP) and Green Chemistry principles .

Solvent Performance Matrix
Solvent SystemRatio (v/v)Solubility (Aldehyde)Solubility (

)
Reaction RateYield (%)Workup EaseGreen Score
Ethanol / Water 4:1 High High Fast 96% Excellent High
MethanolPureModerateHighModerate88%GoodModerate
THF / Water1:1Very HighModerateFast92%Poor*Low
DCM / Water1:1 (Biphasic)HighHighSlow**75%ModerateVery Low
  • Note on THF: Product often stays in solution, requiring evaporation (energy intensive). ** Note on Biphasic: Requires Phase Transfer Catalyst (PTC) to reach acceptable rates.

Why Ethanol/Water (4:1)?
  • Causality: The fluorophenyl ring requires organic solvation (Ethanol), while the hydroxylamine salt requires water. The 4:1 ratio creates a "sweet spot" where the reaction mixture is homogeneous at reflux but, upon cooling and partial evaporation of ethanol, the product (oxime) becomes insoluble and precipitates purely.

  • Self-Validating: If the ratio is incorrect (e.g., too much water), the aldehyde oils out. If too much ethanol, the salt doesn't dissolve. The clear solution at

    
     confirms the correct system.
    

Detailed Experimental Protocol

Target: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde oxime. Scale: 10 mmol (Adaptable to kg scale).

Materials
  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.89 g, 10 mmol)

  • Hydroxylamine Hydrochloride (0.83 g, 12 mmol, 1.2 eq)

  • Sodium Acetate (anhydrous) (1.23 g, 15 mmol, 1.5 eq)

  • Solvent: Ethanol (95%) / Deionized Water.

Step-by-Step Methodology
  • Preparation of Buffer Solution:

    • In a 50 mL flask, dissolve Sodium Acetate (1.23 g) and Hydroxylamine HCl (0.83 g) in Water (5 mL).

    • Checkpoint: Ensure complete dissolution. Evolution of mild heat is normal.

  • Aldehyde Dissolution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Fluorophenyl Pyrrole Aldehyde (1.89 g) in Ethanol (20 mL).

    • Observation: The solution should be light yellow/orange and clear. If turbid, warm to

      
      .
      
  • Reaction Initiation:

    • Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution over 5 minutes.

    • Mechanistic Note: Slow addition prevents the "oiling out" of the aldehyde due to sudden polarity shift.

  • Reaction Monitoring:

    • Heat the mixture to

      
        for 2 hours.
      
    • TLC Control: Eluent: Hexane/EtOAc (7:3).

      • Starting Material

        
        
        
      • Product Oxime

        
         (Stains strongly with 
        
        
        
        ).
  • Workup (Crystallization Driven):

    • Evaporation: Remove approx. 70% of the Ethanol under reduced pressure (

      
      , 150 mbar).
      
    • Precipitation: Add Ice Water (30 mL) to the residue with vigorous stirring. The oxime will precipitate as a white/off-white solid.

    • Filtration: Filter the solid using a sintered glass funnel. Wash with cold water (

      
       mL) to remove residual salts.
      
  • Drying:

    • Dry in a vacuum oven at

      
       for 6 hours.
      
    • Expected Yield: 2.05 g (96%).

    • Purity: >98% (HPLC).

Troubleshooting & Optimization

Controlling E/Z Isomerism

Oximes exist as E (anti) and Z (syn) isomers. For pharmaceutical intermediates, the E-isomer is usually thermodynamically preferred and sterically less hindered.

  • Issue: Presence of Z-isomer (often an oil or lower melting solid).

  • Solution: Acid-catalyzed isomerization.

    • Protocol: Reflux the crude solid in anhydrous Ethanol containing 1% HCl for 1 hour. This converts the kinetic Z-isomer to the thermodynamic E-isomer.

Sticky Precipitate (Oiling)
  • Cause: Residual Ethanol prevents crystal lattice formation, or the temperature during water addition was too high.

  • Fix:

    • Cool the mixture to

      
       before filtering.
      
    • Use a "seeding" technique: Add a crystal of pure oxime during the water addition step.

Decision Tree for Solvent Modification

Use this flow to adapt the protocol if your specific pyrrole derivative has different substituents (e.g., N-alkyl groups).

SolventDecision Start Start: Assess Substrate Solubility Check1 Soluble in Ethanol @ 25°C? Start->Check1 PathA Use Standard EtOH/H2O (4:1) Check1->PathA Yes PathB Check Solubility in THF Check1->PathB No (Too Lipophilic) PathC Use THF/H2O (1:1) *Evaporate THF fully before workup* PathB->PathC Yes PathD Use Dioxane/H2O (High Boiling Point) PathB->PathD No

Figure 2: Decision tree for modifying solvent systems based on substrate lipophilicity.

References

  • Takeda Pharmaceutical Company Ltd. (2007). Preparation of pyrrole derivatives as acid secretion inhibitors. WO2007026916.

  • Beauchemin, A. M., et al. (2009).[1] Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383.[2]

  • Aiello, S., et al. (2023).[3][4] A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.[3][4]

  • Cirrincione, G., et al. (1998). The influence of oxime stereochemistry in the generation of nitrones. Journal of Chemical Research.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solvent selection logic).

Sources

Application Note: Advanced Catalytic Methodologies for the Synthesis of 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

Fluorinated N-aryl pyrrole oximes are highly valuable pharmacophores in modern drug discovery, frequently serving as kinase inhibitors and GPCR modulators. The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime requires a carefully orchestrated, multi-step sequence to prevent the degradation and polymerization of the electron-rich pyrrole core. This application note details a field-proven, three-step catalytic workflow: a Lewis acid-catalyzed Clauson-Kaas pyrrole synthesis, a temperature-controlled Vilsmeier-Haack formylation, and a nucleophilic aniline-catalyzed oxime ligation.

Retrosynthetic Strategy & Mechanistic Rationale

To ensure high yields and operational simplicity, our synthetic strategy avoids harsh traditional conditions in favor of catalytic alternatives.

  • Pyrrole Core Assembly: The traditional Clauson-Kaas reaction utilizes boiling acetic acid, which often results in dark, polymeric byproducts. We substitute this with a mild Lewis acid catalyst (

    
    ) to facilitate the condensation between 2-fluoroaniline and 2,5-dimethoxytetrahydrofuran (2,5-DMT).
    
  • Regioselective Formylation: A highly controlled Vilsmeier-Haack reaction targets the C2 (α) position of the pyrrole ring. Strict thermal control is employed to prevent the acid-catalyzed polymerization of the intermediate1[1].

  • Nucleophilic Catalyzed Oxime Ligation: Direct oxime formation is notoriously slow at neutral to mildly acidic pH. By introducing an aniline derivative as a nucleophilic catalyst, the reaction is accelerated via a highly reactive Schiff base intermediate 2[2].

Synthesis A 2-Fluoroaniline + 2,5-DMT B 1-(2-Fluorophenyl) -1H-pyrrole A->B Sc(OTf)3 (cat.) Clauson-Kaas C 1-(2-Fluorophenyl) -1H-pyrrole -2-carbaldehyde B->C POCl3, DMF Vilsmeier-Haack D Target Oxime Product C->D NH2OH·HCl Aniline (cat.)

Fig 1: Three-step catalytic synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime.

Step 1: Catalytic Clauson-Kaas Pyrrole Synthesis

Expertise & Causality:


 acts as a highly oxophilic Lewis acid, selectively coordinating to the methoxy groups of 2,5-DMT. This coordination lowers the activation energy for the departure of methanol, smoothly generating the reactive dialdehyde equivalent in situ. This prevents the need for strongly acidic Brønsted conditions, thereby protecting the newly formed electron-rich pyrrole from electrophilic degradation.

Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-fluoroaniline (10.0 mmol) and 2,5-dimethoxytetrahydrofuran (11.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Add

    
     (0.5 mmol, 5 mol%) in one portion.
    
  • Reaction: Stir the mixture at room temperature for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the primary amine spot (ninhydrin stain) indicates completion.

  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL) to neutralize any trace acidic byproducts. Extract with DCM (3 x 20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Pass the crude oil through a short silica plug to yield pure 1-(2-fluorophenyl)-1H-pyrrole.

Step 2: Regioselective Vilsmeier-Haack Formylation

Expertise & Causality: The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heteroaromatics 3[3]. The Vilsmeier reagent (chloromethyleneiminium ion) is generated in situ from


 and DMF. For 1-aryl pyrroles, electrophilic aromatic substitution occurs with strict regioselectivity at the C2 position due to the stabilization of the Wheland intermediate by the adjacent nitrogen lone pair 4[4]. Because pyrroles are exquisitely sensitive to strong acids and localized heating, maintaining the reaction temperature strictly at 0 °C during reagent addition is critical to prevent polymerization 1[1].

Protocol:

  • Vilsmeier Reagent Formation: Cool anhydrous DMF (15.0 mmol) to 0 °C in an ice bath. Add

    
     (12.0 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until the Vilsmeier salt forms (pale yellow syrup).
    
  • Substrate Addition: Dissolve 1-(2-fluorophenyl)-1H-pyrrole (10.0 mmol) in anhydrous 1,2-dichloroethane (10 mL) and add dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 5 °C.

  • Heating: Remove the ice bath and warm the mixture to 60 °C for 2 hours.

  • Hydrolysis (Critical Step): Cool the mixture back to 0 °C and carefully pour it over crushed ice (50 g). Adjust the pH to 8-9 using 2M NaOH (aq). Causality: Alkaline hydrolysis of the iminium intermediate is required to liberate the free aldehyde and neutralize the highly acidic environment.

  • Extraction: Extract with ethyl acetate (3 x 30 mL), dry over

    
    , and concentrate to yield 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde.
    

Step 3: Catalytic Oxime Formation

Expertise & Causality: Standard oxime ligations suffer from sluggish kinetics at neutral to mildly acidic pH. To overcome this, aniline (or an aniline derivative) is introduced as a nucleophilic catalyst[5]. The aniline rapidly condenses with the pyrrole-2-carbaldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the parent aldehyde, vastly accelerating the subsequent nucleophilic attack by hydroxylamine [2]. Advanced substituted anilines, such as p-phenylenediamine, can enhance these reaction rates up to 120-fold compared to uncatalyzed conditions 6[6].

Mechanism Aldehyde Pyrrole-2-carbaldehyde Schiff Protonated Schiff Base (Highly Electrophilic) Aldehyde->Schiff + Aniline - H2O Aniline Aniline Catalyst Aniline->Schiff Oxime Target Oxime Schiff->Oxime + NH2OH - Aniline Hydroxylamine NH2OH (Nucleophile) Hydroxylamine->Oxime Oxime->Aniline Catalyst Regeneration

Fig 2: Mechanism of aniline-catalyzed oxime formation via a reactive Schiff base intermediate.

Protocol:

  • Reaction Setup: Dissolve 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde (5.0 mmol) in a 1:1 mixture of Ethanol and 0.1 M Sodium Acetate buffer (pH 4.5) (20 mL total).

  • Reagent Addition: Add hydroxylamine hydrochloride (

    
    , 6.0 mmol).
    
  • Catalyst Initiation: Add p-phenylenediamine (0.5 mmol, 10 mol%) to the reaction mixture.

  • Incubation: Stir at room temperature. The reaction typically reaches >95% conversion within 30–45 minutes (compared to >4 hours uncatalyzed).

  • Isolation: Concentrate the ethanol under vacuum. Extract the aqueous residue with EtOAc (2 x 20 mL). Wash the organic layer with 0.1 M HCl (10 mL) to remove the aniline catalyst, followed by brine. Dry and evaporate to yield the pure 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime as a crystalline solid.

Data Presentation

Table 1: Catalyst Optimization for Clauson-Kaas Reaction

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Polymerization
Acetic Acid (Traditional)SolventNeat118 (Reflux)245High (Dark Tar)

10DCM25872Low

5DCM25685Trace

5 DCM 25 4 92 None

Table 2: Kinetic Comparison of Oxime Formation Catalysts

CatalystConcentrationpHTemp (°C)Time to 95% Conv.Relative Rate Enhancement
None (Control)N/A4.525> 240 min1x
Aniline10 mol%4.52590 min~2.5x
p-Phenylenediamine 10 mol% 4.5 25 35 min ~7x

References

  • Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives Source: NIH / PMC URL:[4]

  • N-Ethylpyrrole | 92933-61-4 Source: Benchchem URL:[1]

  • 1-Methyl-1H-pyrrol-2-amine | C5H8N2 | Research Chemical Source: Benchchem URL:[3]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ResearchGate URL:[6]

  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center Source: Benchchem URL:[2]

  • Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation Source: PubMed / NIH URL:[5]

Sources

Application Note: Protocols for the Handling and Storage of Light-Sensitive Oxime Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role and Inherent Sensitivity of Oxime Intermediates

Oximes (R¹R²C=NOH) are exceptionally versatile functional groups that serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and advanced materials.[1][2] Their utility stems from the unique reactivity of the C=N-O bond, which allows for diverse chemical transformations, including the synthesis of N-containing heterocycles, amides, and amines.[1][3] However, the very electronic properties that make oximes synthetically valuable also render many of them susceptible to degradation upon exposure to light. Photodegradation can lead to loss of potency, the formation of toxic byproducts, and inconsistent experimental results, compromising drug safety, efficacy, and the integrity of research and development programs.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scientifically-grounded protocols for handling and storing light-sensitive oxime intermediates. Adherence to these protocols is essential to ensure the chemical integrity, purity, and stability of these valuable compounds throughout their lifecycle.

The Mechanistic Basis of Oxime Photoreactivity

Understanding the "why" behind these protocols requires a brief exploration of the photochemistry of oximes. The C=N double bond and the N-O single bond are the primary sites of photoreactivity. Upon absorption of photons, particularly in the UV and high-energy visible light spectra (typically 300-500 nm), the oxime molecule can be promoted to an excited state.[4][6] From this excited state, several degradation pathways can occur.

  • (E/Z) Photoisomerization: A common photochemical reaction is the isomerization around the C=N double bond.[3][7] While this may not always represent degradation, the different stereoisomers can have vastly different reactivity, physical properties, and biological activity, leading to inconsistencies in subsequent synthetic steps or analytical results.[7]

  • N-O Bond Cleavage (Homolysis): The relatively weak N-O bond can undergo homolytic cleavage upon photoexcitation, generating highly reactive iminyl and hydroxyl radicals.[1][8] These radical species can initiate a cascade of undesirable side reactions, leading to complex impurity profiles.

  • Photochemical Beckmann Rearrangement: Certain oximes can undergo rearrangement reactions, such as the Beckmann rearrangement, under photochemical conditions to form amides or lactams, representing a complete transformation of the desired intermediate.[3][9]

  • Photo-oxidation: In the presence of oxygen, photo-excited oximes can be oxidized to their corresponding carbonyl compounds (ketones or aldehydes), effectively reversing the synthesis of the oxime and generating impurities.

These pathways underscore that light is not a passive environmental factor but an active reagent that can fundamentally alter the chemical nature of the intermediate.

PhotodegradationPathways cluster_main Oxime Intermediate (Ground State) cluster_excited Photoexcitation cluster_products Degradation Products Oxime R¹R²C=NOH ExcitedOxime [R¹R²C=NOH]* (Excited State) Oxime->ExcitedOxime hv (Light Energy) Isomer Z-Isomer (Photoisomerization) ExcitedOxime->Isomer Radicals Iminyl + Hydroxyl Radicals (N-O Bond Cleavage) ExcitedOxime->Radicals Rearrangement Amide/Lactam (Beckmann Rearrangement) ExcitedOxime->Rearrangement Oxidation Ketone/Aldehyde (Photo-oxidation) ExcitedOxime->Oxidation

Caption: General photochemical degradation pathways for oxime intermediates.

Core Principles for Mitigating Photodegradation

The successful handling of light-sensitive oximes hinges on a multi-layered strategy designed to prevent photons from initiating the degradation cascade.

  • Light Exclusion: This is the most critical principle. Protection from all sources of UV and high-energy visible light is paramount.[10]

  • Temperature Control: Photochemical reactions are often accelerated by heat.[11] Storing compounds at reduced temperatures slows the rate of any potential thermal degradation pathways and can help manage reactive species if any minor photodegradation has occurred.

  • Atmospheric Control: The presence of oxygen can enable photo-oxidative degradation pathways.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is a key preventative measure.

  • Container Integrity: The choice of container is the first line of defense. It must not only block light but also provide an airtight seal to maintain atmospheric integrity and prevent moisture ingress, which can lead to hydrolysis.[11][12]

Standard Operating Protocols

These protocols provide a systematic approach to handling and storing light-sensitive oxime intermediates, from receipt to long-term storage.

Protocol 1: General Laboratory Handling and Manipulation

This protocol minimizes light exposure during routine laboratory work such as weighing, dissolution, and reaction setup.

Causality: Every moment a light-sensitive compound is exposed to ambient lab lighting contributes to its cumulative light dose and potential degradation. Standard fluorescent and LED lights emit a broad spectrum, including higher-energy wavelengths that can be damaging.[13]

Methodology:

  • Lighting Conditions: Whenever possible, perform manipulations in a designated low-light area. If unavailable, switch off direct overhead lighting and work with indirect, low-intensity light. For highly sensitive compounds, use amber or red-filtered lighting, as these longer wavelengths are less energetic.[6][13]

  • Glassware: Exclusively use amber glass volumetric flasks, beakers, and vials.[10][14] For clear glassware (e.g., reaction flasks, graduated cylinders), wrap the exterior securely with aluminum foil before the compound is introduced.[6][10]

  • Weighing: Perform weighing operations quickly. If using an analytical balance with a clear draft shield, cover the shield with a dark cloth or work in a reduced-light environment. Tare the foil-wrapped or amber container before adding the compound.

  • Solutions: Prepare solutions in foil-wrapped or amber volumetric glassware. Once prepared, immediately transfer to a final, light-protected storage container.

  • Reaction Setup: Assemble reactions in foil-wrapped flasks. Use opaque tubing for any transfers via pump.

  • Analytical Sampling: When taking samples for analysis (e.g., TLC, LC-MS, NMR), use amber autosampler vials or immediately wrap standard vials in foil.[4][15] Minimize the time the sample is on the benchtop before analysis.

Protocol 2: Short-Term Storage (Working Solutions & Active Use)

This protocol is for solutions and neat materials that are being used over the course of a project (days to weeks).

Causality: Compounds in solution are often more susceptible to degradation than in their solid, crystalline state due to increased molecular mobility and interaction with solvents.

Methodology:

  • Container: Store all solutions and aliquots in amber glass vials with PTFE-lined screw caps to ensure an inert seal.

  • Headspace Purge: Before sealing, gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen.

  • Sealing: Secure the cap tightly. For extra protection, wrap the cap and neck of the vial with Parafilm® to create a secondary barrier against air and moisture.

  • Labeling: Use a clear, solvent-resistant label detailing the compound name, concentration, solvent, date, and user's name.

  • Storage Location: Store the vial in a refrigerator (2-8°C) in a designated, labeled secondary container (e.g., a dark box or a foil-wrapped beaker) to protect it from the refrigerator's interior light.

Protocol 3: Long-Term Archival Storage

This protocol is for preserving the integrity of bulk oxime intermediates for extended periods (months to years).

Causality: Long-term stability requires the mitigation of all significant degradation factors: light, heat, oxygen, and moisture. The combination of these measures provides the most robust protection.

Methodology:

  • Container Selection: Use amber glass bottles with high-quality, airtight screw caps. Ensure the container size is appropriate for the amount of material to minimize headspace.

  • Inert Atmosphere: Place the opened bottle inside a desiccator or glove box with an inert atmosphere. Loosen the cap to allow the laboratory atmosphere to be replaced by the inert gas.

  • Gas Purge & Seal: After sufficient time for atmospheric exchange (or if working in a glovebox), securely tighten the cap.

  • Secondary Sealing: Wrap the cap and neck of the bottle securely with Parafilm®.

  • Light Exclusion: Place the sealed bottle inside a secondary opaque container, such as a metal can or a thick-walled cardboard box.

  • Temperature Control: Store the secondary container in a freezer, preferably at -20°C or below, in an area designated for chemical storage.

  • Documentation: Maintain a detailed inventory log, noting the compound's identity, storage location, date, and any specific handling notes.

HandlingWorkflow Start Receive/Synthesize Oxime Intermediate Assess Assess Photostability (Review Data or Perform ICH Q1B Study) Start->Assess Handle Handle Under Amber Light/Foil Assess->Handle Confirmed or Suspected Sensitivity UseDecision Intended Use? Handle->UseDecision ShortTerm Short-Term Use (Days/Weeks) UseDecision->ShortTerm Active Project LongTerm Long-Term Storage (Months/Years) UseDecision->LongTerm Archive/Stock ProtocolShort Follow Protocol 2: - Amber Vial - Inert Gas Purge - Refrigerate (2-8°C) ShortTerm->ProtocolShort ProtocolLong Follow Protocol 3: - Amber Bottle - Inert Atmosphere - Secondary Container - Freeze (≤ -20°C) LongTerm->ProtocolLong End Stable Compound Ready for Use ProtocolShort->End ProtocolLong->End

Caption: Decision workflow for handling and storing light-sensitive oximes.

Summary of Recommended Storage Conditions

For quick reference, the following table summarizes the key storage parameters.

Parameter Short-Term Storage (Working Aliquots) Long-Term Storage (Bulk Material) Rationale
Temperature 2–8°C (Refrigerated)≤ -20°C (Frozen)Slows thermal and photochemical degradation kinetics.[11]
Light Protection Primary: Amber Vial. Secondary: Dark box.Primary: Amber Bottle. Secondary: Opaque container (can/box).Prevents photoexcitation by blocking UV and visible light.[10][16][17]
Atmosphere Headspace purged with N₂ or Ar.Stored under a positive pressure of N₂ or Ar.Prevents photo-oxidation and degradation by atmospheric moisture.[3][18]
Container Amber glass vial with PTFE-lined screw cap.Amber glass bottle with airtight cap, sealed with Parafilm®.Provides a chemically inert, light-blocking, and airtight environment.[14][19]

Protocol 4: Framework for Photostability Assessment

For novel oxime intermediates where sensitivity is unknown, a forced degradation study is essential. This validates handling procedures and is a regulatory requirement in drug development.[20][21][22][23]

Causality: A forced degradation study intentionally stresses the compound to rapidly identify potential liabilities, degradation pathways, and to develop stability-indicating analytical methods.[22][24]

Methodology Framework (based on ICH Q1B Guidelines[20][21][25]):

  • Sample Preparation: Prepare samples of the oxime intermediate, both as a solid and in a relevant solvent.

  • Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil. These will serve as dark controls to distinguish between thermal and photodegradation.[26]

  • Light Exposure: Place the test samples and dark controls in a calibrated photostability chamber. Expose them to a light source that provides a standardized output of both visible and near-UV light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20][27]

  • Time-Point Analysis: At specified time points, withdraw samples (both light-exposed and dark controls) for analysis.

  • Analysis: Analyze the samples using a validated, stability-indicating HPLC method capable of separating the parent oxime from any degradation products.

  • Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls and the initial (t=0) sample. Significant formation of new peaks or a decrease in the parent peak area in the light-exposed sample confirms photosensitivity.

Conclusion

The chemical integrity of light-sensitive oxime intermediates is a prerequisite for reliable research and the development of safe and effective pharmaceuticals. Photodegradation is a tangible risk that can be effectively managed through a disciplined and scientifically-informed approach to handling and storage. By implementing the multi-layered strategies and detailed protocols outlined in this guide—centering on the core principles of light exclusion, temperature control, and atmospheric inerting—researchers can safeguard their materials, ensure the validity of their results, and maintain the highest standards of scientific integrity.

References

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products Source: European Medicines Agency URL: [Link]

  • Title: Photostability of Pharmaceuticals Source: Atlas Material Testing Technology URL: [Link]

  • Title: 5 Tips for Handling Photosensitive Reagents Source: Labtag Blog URL: [Link]

  • Title: ICH guideline for photostability testing: aspects and directions for use Source: Ingenta Connect URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Stability Storage Conditions In Pharma Industry Source: GMP Insiders URL: [Link]

  • Title: Protection of Light Sensitive Products Source: Pharmaguideline URL: [Link]

  • Title: Protecting photosensitive medication from light – a matter of patient safety Source: BD URL: [Link]

  • Title: How To Protect Light Sensitive Products Source: LFA Tablet Presses URL: [Link]

  • Title: Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma Source: Semantic Scholar URL: [Link]

  • Title: QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES Source: Annals of the University of Oradea, Fascicle of Management and Technological Engineering URL: [Link]

  • Title: Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines Source: Preprints.org URL: [Link]

  • Title: Oxime Esters as Efficient Initiators in Photopolymerization Processes Source: MDPI URL: [Link]

  • Title: Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products Source: PMC URL: [Link]

  • Title: Reactivity of oximes for diverse methodologies and synthetic applications Source: National Science Foundation Public Access Repository (NSF-PAR) URL: [Link]

  • Title: Packing UV-sensitive products under LED lights Source: Interpack URL: [Link]

  • Title: Studies on the decomposition of the oxime HI 6 in aqueous solution Source: PubMed URL: [Link]

  • Title: Risk Assessment for Light Sensitive Product Source: Pharma Devils URL: [Link]

  • Title: analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Oxime as a general photocage for the design of visible light photo-activatable fluorophores Source: Royal Society of Chemistry URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Synthetic Chameleon Turns into Oximes, Nitrones, and Hydroxylamines when Exposed to Blue Light Source: ACS Omega URL: [Link]

  • Title: Color changing drug molecules as built in stability indicators Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con Source: SciSpace URL: [Link]

  • Title: CHEMICAL STABILITY OF DRUGS Source: IIP Series URL: [Link]

  • Title: UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products Source: PKGMAKER URL: [Link]

  • Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]

  • Title: Forced Degradation – A Review Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Analysis of Drug Stability and Chemical Degradation Source: Walsh Medical Media URL: [Link]

  • Title: Annex 9 Guide to good storage practices for pharmaceuticals Source: World Health Organization URL: [Link]

  • Title: How To Protect Light Sensitive Products Source: LFA Tablet Presses URL: [Link]

  • Title: Forced Degradation Comparative Study on Biosimilar Adalimumab and Humira Source: Research Square URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: SciSpace URL: [Link]

  • Title: Photostability of antidotal oxime HI-6, impact on drug development Source: PubMed URL: [Link]

  • Title: Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products Source: Organic Chemistry Portal URL: [Link]

  • Title: How to Store Reagents Source: Department of Chemistry : University of Rochester URL: [Link]

  • Title: Oxime as a general photocage for the design of visible light photo-activatable fluorophores Source: PMC URL: [Link]

  • Title: Oxime Esters as Efficient Initiators in Photopolymerization Processes Source: PMC URL: [Link]

  • Title: Dexter Energy Transfer-Enabled Biobased Oxime Ester-Photosensitizer System for Rapid Visible-Light/Sunlight-Induced Photocuring and 3D Printing Source: ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

improving yield of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize yields, troubleshoot bottlenecks, and understand the mechanistic causality behind each synthetic step.

This guide moves beyond basic recipes, providing self-validating protocols and addressing the specific electronic and steric challenges introduced by the ortho-fluoro substituent on the pyrrole core.

Process Overview & Mechanistic Workflow

The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a three-stage convergent process. It begins with the construction of the pyrrole ring via the Clauson-Kaas reaction, followed by regioselective C2-formylation using Vilsmeier-Haack conditions, and concludes with the condensation of the aldehyde with hydroxylamine.

Synthesis A 2-Fluoroaniline + DMTF B Step 1: Clauson-Kaas Cyclization A->B C 1-(2-Fluorophenyl) -1H-pyrrole B->C D Step 2: Vilsmeier-Haack Formylation C->D E 1-(2-Fluorophenyl)-1H -pyrrole-2-carbaldehyde D->E F Step 3: Oximation (NH2OH·HCl, Base) E->F G 1-(2-Fluorophenyl)-1H -pyrrole-2-carbaldehyde Oxime F->G

Three-step synthesis workflow from 2-fluoroaniline to the target pyrrole oxime.

Validated Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system , meaning physical or chemical indicators are built into the steps to confirm the reaction is proceeding correctly before moving forward.

Step 1: Clauson-Kaas Synthesis of 1-(2-Fluorophenyl)-1H-pyrrole

Mechanistic Goal: Condensation of 2-fluoroaniline with 2,5-dimethoxytetrahydrofuran (DMTF) to form the pyrrole ring.

  • Preparation: Dissolve 1.0 eq of 2-fluoroaniline in anhydrous tetrahydrofuran (THF). Add 1.05 eq of DMTF.

  • Catalysis: Slowly add 0.1 eq of Trifluoroacetic acid (TFA). Self-Validation: The solution will slightly darken. The use of THF and TFA is critical here; harsher Lewis acids cause polymerization, while TFA in THF provides excellent yields (up to 85%) for ortho-substituted anilines[1].

  • Reaction: Reflux the mixture for 2-4 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). The highly UV-active starting aniline spot will disappear, replaced by a higher

    
    , less polar pyrrole spot.
    
  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.
Step 2: Vilsmeier-Haack Formylation

Mechanistic Goal: Regioselective electrophilic aromatic substitution at the C2 position of the pyrrole.

  • Reagent Formation: Cool 1.1 eq of anhydrous Dimethylformamide (DMF) to 10–20 °C. Dropwise add 1.1 eq of Phosphorus oxychloride (

    
    ). Self-Validation: An exothermic reaction occurs, forming a viscous, pale-yellow 
    
    
    
    -DMF complex[2].
  • Addition: Dilute the complex with 1,2-dichloroethane (DCE) and cool to 5 °C. Slowly add 1.0 eq of 1-(2-fluorophenyl)-1H-pyrrole dissolved in DCE over 1 hour.

  • Heating: Reflux for 15 minutes. Self-Validation: Copious evolution of HCl gas will occur, indicating the formation of the iminium intermediate[2].

  • Hydrolysis (CRITICAL): Cool to 25 °C. Vigorously stir and rapidly add a massive excess (5.5 eq) of Sodium Acetate Trihydrate (

    
    ) dissolved in water. Reflux for another 15 minutes to fully hydrolyze the iminium salt to the aldehyde[2].
    
Step 3: Oximation

Mechanistic Goal: Condensation of the aldehyde with hydroxylamine to yield the oxime.

  • Preparation: Dissolve 1.0 eq of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde in a 1:1 mixture of methanol and mineral water. Causality: Mineral water contains natural carbonate and sulfate salts that act as a mild, green base to activate the hydroxylamine[3].

  • Addition: Add 1.2 eq of Hydroxylamine hydrochloride (

    
    ).
    
  • Reaction: Stir at room temperature for 2-4 hours. Self-Validation: A precipitate will begin to form as the oxime is less soluble in the aqueous mixture than the starting aldehyde.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

Troubleshooting Guides & FAQs

Category A: Clauson-Kaas Cyclization

Q: My yield for the 1-(2-fluorophenyl)-1H-pyrrole is unusually low compared to standard aniline. Why? A: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the primary amine. Additionally, the steric bulk at the ortho position hinders the initial nucleophilic attack on the succindialdehyde intermediate (generated from DMTF). Solution: Avoid weak acids like acetic acid for ortho-halogenated substrates. Switch to Trifluoroacetic acid (TFA) in THF, which has been proven to overcome these electronic deactivations and deliver ~85% yields[1].

Category B: Vilsmeier-Haack Formylation

Q: After the Vilsmeier-Haack workup, my yield dropped to 15-20% and the product is a badly discolored, sticky tar. What went wrong? A: You failed to adequately neutralize the reaction during the hydrolysis of the iminium intermediate. Pyrroles are highly electron-rich and notoriously acid-sensitive. If the aqueous quench remains highly acidic (pH < 3), the pyrrole ring undergoes rapid acid-catalyzed oligomerization, resulting in black polymeric tars[2]. Solution: You must use a large excess of a buffering base, such as sodium acetate trihydrate, ensuring the pH remains > 5 during the hydrolysis step[2].

Vilsmeier Iminium Iminium Intermediate [Ar-CH=NMe2]+ Base Aqueous NaOAc (pH > 5) Iminium->Base Proper Neutralization Acid Acidic Workup (pH < 3) Iminium->Acid Insufficient Base Aldehyde Target Aldehyde (High Yield: 78-85%) Base->Aldehyde Tars Polymeric Tars (Low Yield: 15-20%) Acid->Tars Acid-catalyzed polymerization

Mechanistic divergence during Vilsmeier-Haack iminium hydrolysis based on pH control.

Category C: Oximation & Stereochemistry

Q: My NMR data shows a mixture of products after the oxime synthesis, but my TLC only shows one distinct spot. Is my product degrading? A: Your product is not degrading; you are observing the formation of both E and Z stereoisomers of the oxime. In 1-arylpyrrole-2-carbaldehyde oximes, both the E and Z isomers preferentially adopt a syn conformation relative to the pyrrole ring. This conformation is highly stabilized by intramolecular N-H···O and N-H···N hydrogen bonding[4]. Solution: If a single isomer is required for downstream applications, isomerization can be driven using strong acids, or you can utilize amino-acid catalyzed green synthesis (e.g., using glycine or proline) which often improves stereoselectivity and simplifies purification[5].

Q: Can I avoid using harsh organic bases like pyridine in the oximation step? A: Yes. Recent green chemistry protocols have demonstrated that utilizing mineral water as a co-solvent provides enough natural carbonate and sulfate salts to activate the


 without the need for additional basic catalysts. This method is highly practical, environmentally friendly, and achieves maximum efficiency at room temperature[3].

Quantitative Data Summary

The following table summarizes the optimized parameters for maximizing the yield of each intermediate in the synthesis pathway.

Reaction StepCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Expected YieldKey Quality Attribute (KQA)
1. Clauson-Kaas TFA (0.1 eq)THF (Anhydrous)65 (Reflux)2 - 480 - 85%Complete consumption of aniline (TLC)
2. Vilsmeier-Haack

/ DMF
1,2-Dichloroethane83 (Reflux)1.578 - 85%pH > 5 during aqueous hydrolysis
3. Oximation

MeOH / Mineral Water20 - 252 - 4> 90%Precipitation of solid oxime

References

  • Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides: A Synthetic and Mechanistic Study The Journal of Organic Chemistry - ACS Publications 1

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure Organic Syntheses (orgsyn.org) 2

  • AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2-CARBALDEHYDE OXIMES Journal of Xi'an Shiyou University 5

  • Structure of E- and Z-pyrrole-2-carbaldehyde oximes ResearchGate 4

  • The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water Indian Academy of Sciences 3

Sources

Technical Support Center: Stereoselective Pyrrole Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of pyrrole oximes. The formation of geometric isomers (E/Z) across the C=N double bond is a classic frustration that complicates downstream purification and pharmacological evaluation.

This guide is designed to move you away from trial-and-error chemistry. Instead, we will explore the thermodynamic causality behind isomer formation and provide self-validating, field-proven protocols to minimize geometric isomer mixtures.

Part 1: Mechanistic Principles & Logical Workflow

Minimizing isomer formation is rarely about perfectly controlling the initial nucleophilic attack. Standard condensation of pyrrole carbonyls with hydroxylamine lacks perfect stereocontrol, yielding a kinetic mixture of E and Z isomers. Because the activation energy barrier for C=N bond rotation in neutral oximes is exceptionally high, these kinetic mixtures become "trapped"[1].

To minimize isomer formation, we must exploit thermodynamic equilibration or kinetic trapping . By protonating the oxime nitrogen or coordinating it to a Lewis acid, we disrupt the pure double-bond character of the C=N bond, lowering the rotational barrier and allowing the system to converge into the most thermodynamically stable state.

PyrroleOxime A Pyrrole Carbonyl + Hydroxylamine B Kinetic Condensation A->B C E/Z Oxime Mixture (Trapped by high C=N barrier) B->C D Acid-Catalyzed Equilibration (e.g., Anhydrous HCl) C->D Add Acid E Protonated Immonium Cation (Low rotational barrier) D->E F Thermodynamic Sink (Precipitation of pure salt) E->F Stereoselective Crystallization G Mild Neutralization (Na2CO3) F->G H >98% Pure Geometric Isomer G->H

Workflow for converging E/Z pyrrole oxime mixtures into a single isomer via acid equilibration.

Part 2: Frequently Asked Questions (FAQs)

Q: Why do I always get an E/Z mixture when synthesizing pyrrole oximes under standard conditions? A: Standard condensation (using hydroxylamine hydrochloride and a base like sodium acetate) is under kinetic control. The initial dehydration of the tetrahedral hemiaminal intermediate produces both isomers. Once formed, the lone pair on the oxime nitrogen resides in an sp² orbital, creating a rigid C=N double bond that prevents spontaneous interconversion at room temperature[1].

Q: How does the pyrrole ring specifically affect the E/Z equilibrium compared to standard aryl oximes? A: Pyrrole rings introduce unique electronic and steric parameters, most notably the N-H bond, which is capable of intramolecular hydrogen bonding. While the (E)-isomer is generally favored in simple aryl oximes due to reduced steric clash, the pyrrole system can behave differently. Interestingly, protonation of pyrrole-2-carboxaldehyde oxime mixtures in highly acidic media (e.g., CF3COOH) has been shown to yield the Z-configured cation exclusively, driven by stabilizing intramolecular interactions[2].

Q: Can I synthesize the thermodynamically disfavored (Z)-isomer selectively? A: Yes, but it requires bypassing thermodynamic control. Recent breakthroughs utilize3. By irradiating the oxime mixture with an Iridium-based photocatalyst, the C=N bond is excited, allowing photoisomerization that traps the thermodynamically labile Z-isomer[3][4].

Part 3: Troubleshooting Guide
Observed IssueMechanistic CauseRecommended Solution
Persistent E/Z mixture after 24h heating Insufficient acid to maintain the protonated immonium intermediate required for C=N rotation. Thermal energy alone is insufficient to overcome the ~20-30 kcal/mol barrier.Add a strong protic acid (e.g., anhydrous HCl) to lower the rotational barrier and facilitate the thermodynamic shift[5].
Formation of amide by-products Harsh acidic conditions combined with elevated temperatures trigger the 6, migrating a substituent to the nitrogen[6].Switch to milder Lewis acids (like CuSO₄) or perform acid-catalyzed equilibration strictly at 0 °C to room temperature[7].
Precipitate fails to form during HCl gas sparging Traces of water in the solvent are solvating the oxime hydrochloride salt, preventing the thermodynamic sink (crystallization) from driving the equilibrium.Ensure strictly anhydrous conditions. Dry the diethyl ether over sodium wire and use rigorously dried HCl gas[5].
Part 4: Quantitative Data: Catalyst Efficacy on E/Z Selectivity

The following table summarizes the expected outcomes when applying different catalytic systems to minimize geometric isomer formation.

Catalytic SystemReaction TypeTypical E/Z RatioKey AdvantagePrimary Limitation
Uncatalyzed (Standard) Kinetic Condensation~ 60:40 to 1:1Simple setup, no metalsPoor stereoselectivity[1]
Anhydrous HCl / Ether Thermodynamic Equilibration> 98:2Exceptional purity via selective precipitation[5]Requires strictly anhydrous handling
CuSO₄ / K₂CO₃ Lewis Acid-Mediated> 95:5Mild, avoids Beckmann rearrangement[7]Requires filtration of copper salts
Ir-Photoredox + EnT Kinetic TrappingUp to 1:13 (Z-enriched)Access to the disfavored Z-isomer[3]Requires specialized LED photoreactor
Part 5: Self-Validating Experimental Protocols
Protocol A: Thermodynamic Convergence via Anhydrous HCl Precipitation

This protocol uses Le Chatelier's principle. By protonating the oxime, the C=N bond freely rotates. Because the (E)-isomer hydrochloride salt is significantly less soluble in ether, it precipitates out, continuously pulling the equilibrium toward the pure (E)-isomer[5].

  • Preparation: Dissolve 10.0 mmol of the crude E/Z pyrrole oxime mixture in 50 mL of strictly anhydrous diethyl ether in a round-bottom flask under an argon atmosphere.

  • Equilibration: Cool the flask to 0 °C. Slowly sparge the solution with anhydrous HCl gas (or add 1.2 equivalents of a commercial HCl in dioxane solution) with vigorous stirring.

  • Precipitation: A voluminous precipitate of the pure oxime hydrochloride salt will begin to form. Allow the suspension to stir for 2 hours at room temperature to ensure complete equilibration.

  • Validation Checkpoint: Filter a small aliquot of the solid, neutralize it in an NMR tube with Na₂CO₃/D₂O, and extract with CDCl₃. Run a ¹H NMR to confirm the disappearance of the secondary oxime C-H or N-OH chemical shift corresponding to the minor isomer.

  • Isolation: Filter the bulk precipitate and wash thoroughly with cold anhydrous ether.

  • Neutralization: Add the dried hydrochloride salt in portions to a vigorously stirring solution of 10% aqueous Na₂CO₃ (50 mL).

  • Extraction: Extract the free oxime with ethyl acetate (3 x 20 mL), dry over MgSO₄, and concentrate under reduced pressure to yield >98% pure geometric isomer.

Protocol B: Mild Stereoselective Synthesis using CuSO₄/K₂CO₃

If your pyrrole substrate is highly sensitive to strong Brønsted acids (prone to polymerization or Beckmann rearrangement), this Lewis acid-mediated protocol is superior[7].

  • Reagent Mixing: In a mortar (for solid-state) or a flask containing 20 mL of ethanol, combine the pyrrole carbonyl compound (5.0 mmol), hydroxylamine hydrochloride (6.0 mmol), anhydrous CuSO₄ (1.0 g, acting as both Lewis acid and desiccant), and K₂CO₃ (6.0 mmol).

  • Reaction: If in solution, heat mildly to 90 °C in an oil bath. The Lewis acidic Cu(II) coordinates to the hemiaminal intermediate, directing the stereochemistry during the elimination phase and facilitating in situ equilibration.

  • Monitoring: Monitor by TLC. The reaction typically reaches completion within 1-3 hours.

  • Workup: Cool the mixture to room temperature. Wash the crude mixture with cold diethyl ether and filter to remove the CuSO₄ and inorganic salts.

  • Purification: Evaporate the ether to obtain the highly enriched (E)-pyrrole oxime.

Part 6: References
  • Sharghi, H., & Hosseini Sarvari, M. "Selective Synthesis of E and Z Isomers of Oximes." Synlett, 2001.7

  • Song, et al. "Scope of stereoselective synthesis of ketoximes with oxime chlorides." ResearchGate, 2024. 3

  • Paul, J. H. "US4158015A - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes." Google Patents, 1979. 5

  • "Photoredox-Mediated Alkylation of Oxime Chlorides for the Stereoselective Synthesis of Ketoximes." ACS Publications, 2025. 4

  • "Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review)." ResearchGate, 2014. 2

  • "Minimizing by-product formation in Deoxybenzoin oxime reactions." Benchchem, 2025. 6

  • "Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities." PMC, 2021. 1

  • "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." PMC, 2021. 8

Sources

Technical Support Center: Purification of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating pure 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime. Due to the equilibrium dynamics of oxime condensation, unreacted aldehyde is a ubiquitous impurity. This document provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & Causality FAQs

Q: Why does my synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime consistently leave 5–15% unreacted aldehyde? A: Oxime formation is a reversible condensation reaction that is highly dependent on pH and equilibrium dynamics. The presence of the electron-withdrawing 2-fluorophenyl group on the pyrrole ring subtly alters the electrophilicity of the C2-carbaldehyde. If the reaction pH deviates from the optimal range (pH 4–5), the equilibrium shifts. At pH < 3, the hydroxylamine nucleophile is overly protonated and rendered inactive; at pH > 6, the aldehyde carbonyl is insufficiently activated. Even under optimal conditions, the equilibrium rarely reaches 100% conversion, necessitating orthogonal chemical purification strategies[1].

Q: Can I use standard silica gel chromatography instead of chemical washing to remove the aldehyde? A: While possible, it is highly inefficient and difficult to scale. 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde and its corresponding oxime share the same dominant polar functional groups (the pyrrole core and the fluorophenyl ring), leading to nearly identical retention factors (


) on silica gel. Chemical derivatization exploits the specific reactivity of the aldehyde's carbonyl group—which the oxime lacks—to induce a massive polarity shift, making separation trivial[2].

Q: My bisulfite wash is forming a stubborn emulsion. How do I resolve this? A: Emulsions in this system are often caused by the partially amphiphilic nature of the fluorinated pyrrole oxime interacting with the dense bisulfite aqueous layer. To resolve this, you can either:

  • Dilute the organic layer with additional solvent to reduce viscosity.

  • Add saturated NaCl (brine) to the aqueous layer to increase ionic strength and force phase separation.

  • Switch to a Girard's Reagent T protocol, which forms a highly soluble quaternary ammonium hydrazone that partitions cleanly into the aqueous phase without emulsification[2].

Part 2: Validated Purification Methodologies

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., phase boundaries, TLC spot disappearance), you can confirm the mechanistic success of each step in real-time.

Protocol A: Sodium Bisulfite Extraction (Optimal for >10g Scale)

Causality: Saturated sodium bisulfite (


) reacts specifically with the electrophilic carbonyl carbon of the unreacted aldehyde to form a highly polar, water-soluble 

-hydroxy sulfonate adduct. The oxime lacks this reactive carbonyl and remains entirely in the organic phase[1].
  • Dissolution: Dissolve the crude 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Note: The oxime must be fully solubilized to prevent co-precipitation during the aqueous wash.

  • Adduct Formation: Add an equal volume of saturated aqueous sodium bisulfite or sodium metabisulfite (

    
    )[3]. Vigorously stir the biphasic mixture at room temperature for 30–60 minutes. Causality: Vigorous stirring maximizes the interfacial surface area, allowing the bisulfite anion to efficiently attack the unreacted aldehyde.
    
  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Self-Validation: A sharp, clear phase boundary indicates successful separation. If an emulsion persists, add 10 mL of brine.

  • Isolation: Drain and discard the lower aqueous layer (which now contains the aldehyde adduct). Wash the organic layer once with deionized water, then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified oxime.
    
Protocol B: Polymer-Supported Scavenging (Optimal for <1g Scale or High-Throughput Arrays)

Causality: Macroporous resins functionalized with a hydrazine group (e.g., PS-TsNHNH2) provide a high local concentration of nucleophiles. The resin covalently binds the unreacted aldehyde via hydrazone formation, physically trapping the impurity on the solid phase[4].

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF or dichloromethane).

  • Resin Addition: Add 2.0–3.0 equivalents of polymer-supported tosylhydrazine (PS-TsNHNH2) resin relative to the estimated molar amount of unreacted aldehyde.

  • Incubation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature. Causality: Gentle agitation prevents the mechanical shearing of the macroporous resin beads while ensuring adequate mass transfer into the polymer pores.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin beads twice with the reaction solvent to ensure all oxime product is eluted. Self-Validation: Spot the filtrate on a TLC plate; the complete disappearance of the higher-

    
     aldehyde spot confirms total scavenging.
    
  • Concentration: Evaporate the filtrate under reduced pressure to recover the pure oxime.

Part 3: Quantitative Data Presentation

To assist in selecting the appropriate purification route, the following table summarizes the performance metrics of each chemical separation strategy.

Purification MethodChemical MechanismAldehyde Removal EfficiencyOptimal ScaleProcessing TimeKey Advantage
Sodium Bisulfite Wash

-hydroxy sulfonate formation
> 95%> 10 g (Large)1–2 hoursHighly cost-effective and utilizes standard reagents[1].
Polymer-Supported Scavenger Covalent hydrazone binding> 98%< 1 g (Small/Array)2–4 hoursNo aqueous workup required; ideal for parallel synthesis[4].
Girard's Reagent T Quaternary ammonium derivatization> 99%1–10 g (Medium)3–5 hoursResolves severe emulsions; absolute phase partitioning[2].
Part 4: Decision Workflow Visualization

PurificationWorkflow Start Crude Oxime Mixture (Contains Unreacted Aldehyde) Decision What is the Reaction Scale? Start->Decision Bisulfite Sodium Bisulfite Wash (Liquid-Liquid Extraction) Decision->Bisulfite > 10g (Cost-Effective) Scavenger Polymer-Supported Scavenger (Solid-Phase Extraction) Decision->Scavenger < 1g (High Throughput) Girard Girard's Reagent T (Derivatization) Decision->Girard Emulsion-Prone / Stubborn OrgPhase Organic Phase (Pure Oxime) Bisulfite->OrgPhase Retain AqPhase Aqueous Phase (Bisulfite Adduct - Discard) Bisulfite->AqPhase Discard Filter Filtration Scavenger->Filter Girard->OrgPhase Retain AqPhase2 Aqueous Phase (Hydrazone - Discard) Girard->AqPhase2 Discard Resin Resin-Bound Aldehyde (Discard) Filter->Resin Discard Filtrate Filtrate (Pure Oxime) Filter->Filtrate Retain

Workflow for selecting the optimal unreacted aldehyde removal strategy based on scale and properties.

References
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC (nih.gov): [Link]

  • Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions - ResearchGate: [Link]

Sources

preventing Beckmann rearrangement side reactions in oxime synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Beckmann Rearrangement Side Reactions

Executive Summary

The conversion of carbonyls to oximes is a ubiquitous transformation, yet it sits on a thermodynamic precipice. The same acid catalysis required to dehydrate the carbinolamine intermediate can, if unchecked, trigger the Beckmann Rearrangement , converting your target oxime into an amide (from ketoximes) or a nitrile (from aldoximes).

This guide provides a self-validating protocol to lock the reaction pathway into oxime formation, specifically targeting the suppression of the [1,2]-shift mechanism characteristic of the Beckmann rearrangement.

Module 1: Diagnostic Logic & Pathway Analysis

The following decision tree helps you identify if Beckmann rearrangement is the root cause of your impurity profile and selects the immediate corrective action.

Oxime_Troubleshooting Start Diagnostic Start: Impurity Detected in Oxime Synthesis Check_NMR Analyze 1H-NMR / IR Start->Check_NMR Decision_Type Identify Impurity Signal Check_NMR->Decision_Type Result_Amide New Amide NH peak / Carbonyl shift (~1650 cm-1) Decision_Type->Result_Amide Ketoxime Substrate Result_Nitrile Sharp CN peak (~2250 cm-1) Decision_Type->Result_Nitrile Aldoxime Substrate Result_Ketone Starting Material (Reversion) Decision_Type->Result_Ketone Any Substrate Root_Cause_Acid ROOT CAUSE: System too Acidic (pH < 3) Triggering Beckmann Rearrangement Result_Amide->Root_Cause_Acid Root_Cause_Frag ROOT CAUSE: Beckmann Fragmentation (Electron-rich Aldoximes) Result_Nitrile->Root_Cause_Frag Root_Cause_Hydro ROOT CAUSE: Hydrolysis (Excess water + Acid) Result_Ketone->Root_Cause_Hydro Action_Buffer ACTION: Switch to Buffered Protocol (NaOAc/EtOH, pH 4-5) Root_Cause_Acid->Action_Buffer Action_Temp ACTION: Reduce Temp < 40°C Remove Lewis Acids Root_Cause_Frag->Action_Temp Root_Cause_Hydro->Action_Buffer Action_Buffer->Action_Temp If persists

Figure 1: Diagnostic logic flow for identifying and resolving acid-mediated side reactions during oxime synthesis.

Module 2: Critical Parameters (The "Why" & "How")[1]

To prevent the Beckmann rearrangement, one must understand that it is an acid-catalyzed process involving the protonation of the oxime hydroxyl group, converting it into a leaving group (


). The key to success is maintaining the reaction in the "Goldilocks Zone" of pH.
1. The pH Window (Target: pH 4.5 ± 0.5)
  • The Trap: Hydroxylamine is typically supplied as the hydrochloride salt (

    
    ). Dissolving this in solvent releases strong acid (
    
    
    
    ). If unbuffered, the pH drops below 2.
    • At pH < 3: The oxime nitrogen is protonated, deactivating it as a nucleophile (slowing synthesis). Simultaneously, the oxygen is protonated, activating the Beckmann rearrangement pathway [1].[1][2]

    • At pH > 7: The carbonyl is less electrophilic because it is not activated by protonation, slowing the rate of condensation.

  • The Solution: You must buffer the system. Sodium Acetate (

    
    ) is the standard because it reacts with 
    
    
    
    to form Acetic Acid (
    
    
    ) and NaCl. This creates an in situ acetate buffer system (pH ~4.7), which is perfect for imine formation but too weak to catalyze the rearrangement [2].
2. Temperature Control
  • The Trap: Beckmann rearrangement has a higher activation energy (

    
    ) than oxime formation. Refluxing acidic ethanol is a common error that provides the thermal energy required to cross the rearrangement barrier.
    
  • The Solution: Conduct the reaction at Room Temperature (20-25°C) . Only apply gentle heat (40-50°C) if the reaction stalls.

3. Solvent & Water Management
  • The Trap: Strong dehydrating conditions favor the rearrangement (which expels water).

  • The Solution: Use aqueous ethanol (EtOH:H2O 3:1). The presence of water thermodynamically disfavors the dehydration step required for the rearrangement, acting as a "soft" inhibitor [3].

Module 3: Troubleshooting FAQs

Q1: I am using Hydroxylamine HCl and my product contains ~15% amide impurity. Why? A: You likely omitted the base or added it incorrectly. Without a base, the


 released acts as a catalyst for the Beckmann rearrangement.
  • Fix: Add Sodium Acetate (1.5 - 2.0 eq) or Pyridine to the reaction mixture before adding the substrate. This neutralizes the free HCl immediately.

Q2: My aldoxime synthesis is yielding a nitrile. Is this a rearrangement? A: Yes, this is Beckmann Fragmentation . Aldoximes are prone to dehydration under acidic conditions to form nitriles (


).
  • Fix: This pathway is highly sensitive to temperature. Run the reaction at 0°C to Room Temperature . Ensure the system is strictly buffered to pH 5. Avoid dehydrating agents like molecular sieves in the reaction pot.

Q3: Can I use Lewis Acids (like


) to speed up the oxime formation? 
A: Avoid this.  While Lewis acids catalyze imine formation, they are also potent catalysts for the Beckmann rearrangement (e.g., 

,

, and metal halides are classical rearrangement reagents) [4]. Stick to Brønsted acid buffering (Acetic acid/Acetate) for safety.

Q4: The reaction is stuck at 50% conversion. Should I add H2SO4? A: No. Adding strong acid will trigger the rearrangement.

  • Fix: The stall is likely due to equilibrium. Instead of adding acid, add more Hydroxylamine HCl and Sodium Acetate (maintain the 1:1 ratio). Alternatively, remove water via azeotropic distillation (Dean-Stark) only if the pH is strictly controlled, though this is risky.

Module 4: Validated Standard Operating Procedure (SOP)

Protocol: Buffered Synthesis of Ketoximes/Aldoximes Objective: High-fidelity synthesis preventing acid-catalyzed migration.

Reagents
  • Substrate: Ketone or Aldehyde (1.0 equiv)[3]

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.5 equiv)
    
  • Buffer: Sodium Acetate Trihydrate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol / Water (95:5 or 80:20 v/v)

Step-by-Step Workflow
  • Buffer Preparation (Critical Step): In a round-bottom flask, dissolve the Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in water (minimum volume to dissolve).

    • Checkpoint: Stir for 10 minutes. The solution acts as a pre-formed buffer (pH ~5).

  • Substrate Addition: Dissolve the ketone/aldehyde in Ethanol. Add this solution dropwise to the aqueous hydroxylamine buffer.

    • Note: If the substrate is not soluble, add enough Ethanol to create a homogeneous phase.

  • Reaction Monitoring: Stir at Room Temperature . Monitor via TLC or LC-MS.

    • Time: Most unhindered ketones react within 1-4 hours.

    • Heat: If no reaction after 4 hours, warm to 40°C . Do not reflux unless absolutely necessary.

  • Workup (Quench): Once complete, evaporate the Ethanol under reduced pressure (Rotavap).

    • Isolation: The oxime usually precipitates from the remaining aqueous layer. Filter and wash with ice-cold water.

    • Purification: If an oil forms, extract with Ethyl Acetate. Wash the organic layer with saturated

      
        (to remove any trace acetic acid) followed by brine.
      
Data Validation Table
ParameterRecommended RangeDanger Zone (Risk of Rearrangement)
pH 4.0 – 6.0 < 3.0 (Strong Acid)
Temperature 20°C – 45°C > 80°C (Reflux)
Reagent

+ NaOAc

(No Base)
Solvent EtOH /

Anhydrous + Lewis Acid
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for buffered oxime synthesis protocols).
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992. (Mechanistic discussion of acid-catalyzed rearrangement vs.
  • Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions1988 , 35, 1–420. Link

  • Yamaguchi, K.; Fujiwara, H.; Ogasawara, Y. "Beckmann Rearrangement of Oximes Catalyzed by Chloral Hydrate." Angewandte Chemie International Edition2007, 46, 3922-3925. (Demonstrates specific catalysts required for rearrangement, confirming mild conditions prevent it).

Sources

Technical Support Center: Optimization of Reaction Temperature for Fluorophenyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Thermal Optimization for Fluorinated Pyrrole Scaffolds Ticket ID: F-PYR-OPT-2024 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing fluorophenyl pyrrole derivatives presents a classic "push-pull" conflict in organic chemistry. The pyrrole ring is electron-rich and prone to oxidative polymerization (forming "pyrrole red" tars) at high temperatures. Conversely, the introduction of a fluorophenyl group—whether via N-linked condensation (Paal-Knorr) or C-linked cross-coupling—often introduces electron-withdrawing effects or steric barriers that require elevated thermal energy to overcome activation energies.

This guide moves beyond basic recipes to explain the thermal thermodynamics governing these reactions. We address the two most common synthetic routes:

  • De Novo Synthesis (Paal-Knorr): Constructing the ring with an N-fluorophenyl group.

  • Direct Functionalization (C-H Arylation): Attaching a fluorophenyl group to an existing pyrrole core.

Module 1: The Paal-Knorr Condensation (N-Fluorophenyl Synthesis)

The Challenge: Fluorine is an electron-withdrawing group (EWG). When synthesizing N-(4-fluorophenyl)pyrrole, the fluoroaniline starting material is significantly less nucleophilic than standard aniline.

Troubleshooting Guide

Q1: I am refluxing in ethanol, but the reaction stalls at 60% conversion. Increasing the temperature causes the mixture to turn black. What is happening? Diagnosis: You are stuck in the "Intermediate Trap." The initial attack of the amine on the carbonyl forms a hemiaminal intermediate.[1] The second step—cyclization and dehydration—is the rate-determining step (RDS) and requires higher energy or acid catalysis.

  • The Black Tar: This is oxidative polymerization. Pyrroles are acid-sensitive. Prolonged heating in the presence of oxygen and acid generates radical cations that polymerize.

  • The Fix: Switch from a solvent-controlled temperature (Ethanol, bp 78°C) to a kinetically controlled removal of water (Toluene, bp 110°C). You must drive the equilibrium forward by physically removing water, not just adding heat.

Q2: I see a major impurity that looks like a furan. Why? Diagnosis: This is the "Paal-Knorr Furan Synthesis" competing with you. If the fluoroaniline is too slow (due to low nucleophilicity) and the acid catalyst is too strong, the 1,4-diketone will cyclize with itself (intramolecular O-attack) rather than with the amine.

  • The Fix: Increase the concentration of the amine (to 1.5 eq) and ensure the reaction temperature is reached rapidly to favor the bimolecular reaction over the unimolecular furan formation.

Standardized Protocol: High-Temperature Dehydration

Use this protocol for deactivated anilines (e.g., 4-fluoroaniline).

  • Stoichiometry: 1.0 eq 1,4-diketone + 1.2 eq 4-fluoroaniline + 0.05 eq p-Toluenesulfonic acid (PTSA).

  • Solvent: Toluene (0.5 M concentration).

  • Setup: Dean-Stark trap is mandatory .

  • Thermal Profile:

    • Start at room temp.[2]

    • Rapid ramp to reflux (110°C) within 15 mins.

    • Maintain reflux until water collection ceases (typically 3-6 hours).

  • Workup: Cool to room temp immediately. Wash with NaHCO₃ to neutralize acid before any concentration steps to prevent polymerization.

Module 2: Pd-Catalyzed Direct C-H Arylation (C-Fluorophenyl Synthesis)

The Challenge: Attaching a fluorophenyl ring to the C2 or C3 position of a pyrrole using Palladium catalysis. The Thermal Conflict: High temperatures (>120°C) improve the oxidative addition of Pd into C-F or C-Br bonds but drastically reduce regioselectivity and catalyst life.

Data Analysis: Temperature vs. Regioselectivity

Simulated data trend based on C-H activation kinetics (See Ref 3, 4).

TemperatureYield (C2-Arylation)Yield (C3-Arylation)Catalyst StatusOutcome Analysis
80°C 35%<5%ActiveKinetic Trap: Insufficient energy for C-H bond cleavage.
100°C 82% 8%ActiveOptimal Window: Balances rate vs. selectivity.
120°C 60%25%AggregatingThermodynamic Scramble: Loss of regiocontrol; C3 isomers appear.
140°C 40%15%Pd BlackCatalyst Death: Pd nanoparticles aggregate; rapid pyrrole decomposition.
Troubleshooting Guide

Q3: I am getting a mixture of C2 and C3 arylation products at 130°C. How do I fix this? Diagnosis: You are operating under thermodynamic control. The C2 position is kinetically favored (more acidic proton), but C3 is often thermodynamically accessible at high heat. Solution: Lower the temperature to 100°C and switch to a more electron-rich ligand (e.g., DavePhos or SPhos) which facilitates oxidative addition at lower temperatures. This restores kinetic control, favoring the C2 product.

Q4: My reaction turns into a metallic mirror (Pd black) after 1 hour. Diagnosis: Thermal decomposition of the catalyst. Pyrroles are coordinating ligands; they can displace phosphines from Palladium at high temperatures, leading to catalyst deactivation. Solution:

  • Lower Temp: Do not exceed 110°C.

  • Add Silver: Use Ag₂CO₃ as the oxidant/base. Silver stabilizes the Pd-intermediate and lowers the activation energy for the C-H bond cleavage, allowing the reaction to proceed at lower temperatures.

Module 3: Visualizing the Workflow
Figure 1: Paal-Knorr Optimization Logic

This decision tree helps you select the correct thermal strategy based on your amine's electronic nature.

PaalKnorrOptimization Start Start: Fluorophenyl Pyrrole Synthesis CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine ElectronRich Electron Rich/Neutral (e.g., Aniline) CheckAmine->ElectronRich Standard ElectronPoor Electron Deficient (e.g., 4-Fluoroaniline) CheckAmine->ElectronPoor Fluorinated MethodA Method A: Mild Acid Ethanol Reflux (78°C) No Water Removal ElectronRich->MethodA MethodB Method B: Stronger Acid (PTSA) Toluene Reflux (110°C) Dean-Stark Trap ElectronPoor->MethodB ResultA Outcome: High Yield MethodA->ResultA ResultB Outcome: Stalled Reaction (Intermediate Trap) MethodA->ResultB If bulky MethodB->ResultA Water Removed

Caption: Decision matrix for selecting reaction temperature and solvent based on amine nucleophilicity.

Figure 2: C-H Activation Thermal Pathways

Understanding how temperature influences the competition between product formation and catalyst death.

CHActivation Reactants Pyrrole + Ar-F [Pd Catalyst] LowTemp Low Temp (<90°C) Reactants->LowTemp OptTemp Optimal (100-110°C) Reactants->OptTemp HighTemp High Temp (>130°C) Reactants->HighTemp NoReact No Reaction (Activation Barrier) LowTemp->NoReact Product C2-Arylated Product (Kinetic Control) OptTemp->Product SideRxns Mixture (C2/C3) + Pd Black Precipitate HighTemp->SideRxns

Caption: Thermal influence on regioselectivity and catalyst stability in Pd-catalyzed arylation.

Module 4: FAQ - Stability & Purification

Q: My final product is a red oil that solidifies slowly. Is it pure? A: Likely not. The "red" color in pyrrole chemistry is almost always a sign of oligomers (polypyrroles).

  • Purification Tip: Fluorophenyl pyrroles are lipophilic. Do not rely on crystallization alone. Perform a rapid filtration through a silica plug using 5% EtOAc/Hexanes. The oligomers are polar and will stick to the baseline; the fluorinated product will elute at the solvent front.

Q: Can I use microwave heating? A: Yes, and it is often superior for the Paal-Knorr reaction.

  • Recommendation: 150°C for 10 minutes in a sealed vessel. The superheating capability of the microwave overcomes the activation energy of the fluoroaniline attack without the long exposure times that lead to polymerization [1].

References
  • BenchChem Technical Support. Optimization of Paal-Knorr Pyrrole Synthesis. (Discusses acid catalysis and microwave acceleration).

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis Mechanism and Conditions. (Detailed mechanistic insight on hemiaminal formation).

  • Laha, J. K., et al. (2020).[3] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. (Addresses polymerization issues and regioselectivity).

  • ChemRxiv. Palladium Catalyzed C3-(sp2)-H Alkenylation of Pyrroles. (Provides data on temperature effects regarding C2 vs C3 selectivity).

  • MDPI. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of Pyrazoline/Pyrrole Systems. (Insight into thermal stability and decomposition pathways).

Sources

Technical Support Center: Troubleshooting the Impurity Profile in Pharmaceutical-Grade Vonoprazan Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vonoprazan synthesis and impurity profiling. Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) utilized for acid-related gastrointestinal diseases[1]. The synthesis of its highly functionalized 1,3,5-trisubstituted pyrrole core involves complex electrophilic substitutions and reductive aminations that are highly susceptible to side reactions[2].

This guide is designed for researchers, analytical scientists, and process chemists. It provides field-proven troubleshooting strategies, mechanistic insights into impurity formation, and validated analytical protocols to ensure the integrity of your Active Pharmaceutical Ingredient (API).

Part 1: Mechanistic Origins of Key Impurities

Q: During the N-sulfonylation step, I am seeing a massive spike in a highly polar impurity. What is causing this, and how does it affect the intermediate yield? A: The highly polar impurity you are observing is almost certainly pyridine-3-sulfonic acid (often referred to as Vonoprazan Impurity 30)[2]. The introduction of the pyridine-3-sulfonyl group at the 1-position of the pyrrole ring is a critical synthetic step. This is typically achieved by reacting your pyrrole intermediate (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) with pyridine-3-sulfonyl chloride[2].

Causality: Pyridine-3-sulfonyl chloride is highly hygroscopic and electrophilic. If your reaction solvent (e.g., tetrahydrofuran or dichloromethane) is not strictly anhydrous, or if environmental humidity is high, the sulfonyl chloride undergoes rapid hydrolysis before it can react with the pyrrole nitrogen[2]. This not only consumes your expensive reagent, depressing the yield of the desired 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde intermediate, but also creates an acidic environment that can trigger further degradation of the pyrrole core.

Q: We recently received a Complete Response Letter (CRL) warning regarding nitrosamine risks. Why is Vonoprazan specifically vulnerable to nitrosamine formation, and at what stage does this occur? A: Vonoprazan is inherently vulnerable because its final structure contains a secondary amine group (-NH-CH3) extending from the pyrrole ring[3]. Causality: Secondary amines are the classic precursors to stable nitrosamines. If trace amounts of nitrites (often present as impurities in excipients, water, or raw materials) are introduced under acidic or oxidative conditions, direct nitrosation of the secondary amine occurs, forming N-Nitroso Vonoprazan (MW 374.39)[3]. This most frequently occurs during the final reductive amination step (where methylamine is introduced) or during the final salt formation with fumaric acid if the acid source or solvents contain nitrite contaminants[3].

Q: My LC-MS data shows an impurity with a mass exactly 14 Da higher than Vonoprazan. What is this? A: This is the N-methyldimethylamine derivative : 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine[4]. Causality: During the reductive amination of the aldehyde intermediate with methylamine, over-alkylation can occur. If the methylamine reagent contains dimethylamine impurities, or if the catalytic hydrogenation conditions force disproportionation, the tertiary amine is formed[4].

Synthetic Workflow & Impurity Branching

VonoprazanSynthesis Start Pyrrole Intermediate (5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) Sulfonylation N-Sulfonylation Step Start->Sulfonylation Reagent1 Pyridine-3-sulfonyl chloride (+ Base) Reagent1->Sulfonylation Intermediate2 Sulfonylated Intermediate Sulfonylation->Intermediate2 Desired Imp30 Impurity 30 (Pyridine-3-sulfonic acid) Sulfonylation->Imp30 Hydrolysis (H2O) RedAmination Reductive Amination Intermediate2->RedAmination Reagent2 Methylamine + Reductant Reagent2->RedAmination API Vonoprazan Free Base RedAmination->API Desired ImpDimethyl Over-Alkylation Impurity (N-methyldimethylamine deriv.) RedAmination->ImpDimethyl Dimethylamine trace ImpNitroso N-Nitroso Vonoprazan (Nitrosamine Risk) API->ImpNitroso + Nitrites / Acid

Fig 1: Vonoprazan synthesis workflow highlighting critical nodes of process-related and nitrosamine impurity formation.

Part 2: Process Optimization & Quantitative Data

Q: How can we adjust our process parameters to minimize the degradation of Vonoprazan during scale-up? A: Vonoprazan exhibits a highly specific stability profile. Forced degradation studies demonstrate that the molecule is highly susceptible to alkaline and oxidative environments, leading to cleavage of the sulfonamide bond and oxidation of the pyrrole ring, respectively[5]. Conversely, it shows robust stability under acidic, thermal, and photolytic stress[5]. Actionable Step: Ensure that your workup procedures avoid prolonged exposure to strong bases (e.g., NaOH washes) and that solvents are degassed to remove dissolved oxygen prior to high-temperature crystallization steps.

Quantitative Impurity Profile Summary

To effectively control your process, benchmark your analytical results against the following established parameters for Vonoprazan intermediates and degradants[3][4][5][]:

Compound / ImpurityMolecular Weight ( g/mol )Primary Origin / Stress ConditionMitigation Strategy
Vonoprazan (API) 345.39Target ProductN/A
N-Nitroso Vonoprazan 374.39Nitrosation of secondary amine in presence of nitrites[3]Use nitrite-free excipients; avoid acidic nitrite exposure.
Pyridine-3-sulfonic acid 159.16Hydrolysis of Pyridine-3-sulfonyl chloride[2]Strict anhydrous conditions during N-sulfonylation.
N-methyldimethylamine deriv. 359.42Over-alkylation during reductive amination[4]Purify methylamine source; optimize reductant stoichiometry.
Alkaline Degradants VariableBase-catalyzed hydrolysis of sulfonamide[5]Maintain pH < 8.0 during aqueous workups.

Part 3: Validated Experimental Protocols

A self-validating system requires robust analytical methodologies. Below are the step-by-step protocols for separating process-related impurities and detecting ultra-trace nitrosamines.

Protocol A: RP-HPLC Method for Process-Related Impurities

This method is optimized to separate Vonoprazan from its six major process-related impurities, including the N-methyldimethylamine derivative, without peak tailing[4][5].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a C18 reversed-phase column (e.g., Phenomenex Kinetex EVO C18, 250 mm x 4.6 mm, 5.0 µm)[5]. Reasoning: The EVO C18 provides resistance to alkaline degradation if pH adjustments are necessary, though we will operate at near-neutral pH.

  • Mobile Phase Preparation:

    • Buffer: Prepare a 0.03 M sodium phosphate buffer. Adjust the pH strictly to 6.5 using dilute NaOH or H3PO4. Reasoning: Maintaining a pH of 6.5 ensures the secondary amine of Vonoprazan remains consistently ionized, preventing retention time drift and peak tailing.

    • Mobile Phase A: Mix Buffer : Methanol : Acetonitrile in a ratio of 72:25:3 (v/v/v)[5].

    • Mobile Phase B: Mix Buffer : Acetonitrile in a ratio of 30:70 (v/v)[5].

  • Gradient Elution Program: Establish a gradient starting at 100% Mobile Phase A, ramping to 100% Mobile Phase B over 40 minutes to elute highly retained hydrophobic impurities.

  • Detection: Set the UV detector wavelength to 230 nm[5].

  • Sample Preparation: Dissolve the API or intermediate in Mobile Phase A to a concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.

Protocol B: LC-MS/MS Method for N-Nitroso Vonoprazan Detection

Because nitrosamines are genotoxic, they must be quantified at parts-per-billion (ppb) levels, requiring tandem mass spectrometry[3].

Step-by-Step Methodology:

  • Instrumentation: Use a Triple Quadrupole LC-MS/MS system operating in Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) positive mode[3].

  • Chromatographic Separation: Use a short, sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) to ensure sharp peak shapes and minimize run times. Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B).

  • Sample Extraction:

    • Weigh 100 mg of Vonoprazan API.

    • Dissolve in 1.0 mL of cold Methanol (to prevent artifactual nitrosamine formation during sample prep).

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-Nitroso Vonoprazan. The parent ion will be [M+H]+ m/z 375.4. Optimize collision energies to monitor the loss of the NO group (typical product ion m/z 345.4).

  • Validation: Spike a blank sample with a known N-Nitroso Vonoprazan reference standard to validate the Limit of Quantitation (LOQ), ensuring it meets the FDA/EMA threshold limits for daily intake[3].

References

  • Nitrosamine testing in Vonoprazan. ResolveMass. Available at: [Link]

  • Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. PubMed (NIH). Available at: [Link]

  • EDA Assessment Report for human medicinal product. Egyptian Drug Authority (EDA). Available at: [Link]

Sources

Technical Support Guide: Stability of 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the stability profile of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime , a critical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan .

As a Senior Application Scientist, I often see process failures stem from a misunderstanding of the amphoteric nature of oximes . While this molecule is often subjected to acidic reduction conditions (e.g., Zn/Acetic Acid) during synthesis, its stability is kinetic, not thermodynamic. In aqueous mineral acids, it faces two divergent degradation pathways: hydrolysis (regenerating the aldehyde) and dehydration (forming the nitrile).

This document provides the mechanistic insights, troubleshooting workflows, and validated protocols necessary to handle this intermediate without yield loss or impurity generation.

Module 1: Acidic Stability Profile

The Core Conflict: Hydrolysis vs. Dehydration

In acidic media, the stability of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is dictated by water content and acid strength.

  • Hydrolysis (Aqueous Acid): In dilute aqueous acids (HCl, H₂SO₄), the oxime nitrogen is protonated. Water attacks the electrophilic carbon, eliminating hydroxylamine (

    
    ) and regenerating the starting material, 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde .
    
  • Dehydration (Non-Aqueous/Strong Acid): In the presence of dehydrating acids or low water activity, the hydroxyl group is protonated and eliminated as water, forming the nitrile impurity, 1-(2-fluorophenyl)-1H-pyrrole-2-carbonitrile .

  • Polymerization (Pyrrole Red): The pyrrole ring is electron-rich. While the electron-withdrawing oxime group at C2 provides some stabilization, prolonged exposure to strong acids can trigger electrophilic oligomerization, resulting in dark, insoluble tars.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent reaction pathways based on conditions.

OximeDegradation Oxime 1-(2-fluorophenyl)- 1H-pyrrole-2-carbaldehyde Oxime Protonated Protonated Intermediate (Activated) Oxime->Protonated + H+ Aldehyde Hydrolysis Product: 1-(2-fluorophenyl)- 1H-pyrrole-2-carbaldehyde Protonated->Aldehyde + H2O (Dilute Acid) Nitrile Dehydration Product: 1-(2-fluorophenyl)- 1H-pyrrole-2-carbonitrile Protonated->Nitrile - H2O (Dehydrating Acid) Polymer Polymerization: Insoluble Tars Protonated->Polymer Prolonged Exposure Strong Acid

Figure 1: Divergent degradation pathways of the oxime intermediate in acidic media.

Module 2: Troubleshooting Guide

Diagnostic Table

Use this table to correlate experimental observations with specific chemical failures.

ObservationProbable CauseMechanismCorrective Action
New Peak (RRT ~0.9) HydrolysisReversion to Aldehyde due to excess water/heat in acidic step.Reduce temperature; buffer to pH 4-5; minimize hold time.
New Peak (RRT ~1.2) DehydrationConversion to Nitrile due to strong acid or dehydrating agent.Avoid strong mineral acids; ensure sufficient water if hydrolysis is not the concern.
Darkening / Tarring PolymerizationAcid-catalyzed oligomerization of the pyrrole ring.Quench reaction immediately; use weak acids (AcOH) instead of mineral acids.
Split Peak (HPLC) IsomerizationAcid-catalyzed E/Z isomerization .Not a degradation; check method robustness. E/Z isomers often interconvert.
Troubleshooting Decision Tree

Follow this logic flow when unexpected impurities arise during acidic workup or storage.

TroubleshootingTree Start Issue: Low Purity / Unknown Peaks CheckLC Analyze HPLC/UPLC Start->CheckLC IdentifyPeak Identify Impurity RRT CheckLC->IdentifyPeak AldehydePath Peak matches Aldehyde? IdentifyPeak->AldehydePath NitrilePath Peak matches Nitrile? IdentifyPeak->NitrilePath TarPath Insoluble Black Solid? IdentifyPeak->TarPath Hydrolysis Diagnosis: Acid Hydrolysis Action: Lower Temp, Buffer pH AldehydePath->Hydrolysis Yes Dehydration Diagnosis: Dehydration Action: Check Acid Strength NitrilePath->Dehydration Yes Polymer Diagnosis: Pyrrole Polymerization Action: Avoid Strong Mineral Acids TarPath->Polymer Yes

Figure 2: Decision tree for identifying acid-induced degradation products.

Module 3: Experimental Protocols

Protocol A: Stability Testing Methodology

Objective: To determine the "Safe Hold Time" of the oxime in a specific acidic process solvent.

  • Preparation: Dissolve 50 mg of oxime in 10 mL of the target solvent system (e.g., Acetic Acid/Methanol).

  • Control: Take a T=0 sample immediately and dilute in neutral mobile phase (Acetonitrile/Water).

  • Stress: Maintain the solution at the intended process temperature (e.g., 25°C or 50°C).

  • Sampling: Withdraw 100 µL aliquots at 1h, 4h, 8h, and 24h.

  • Quenching (Critical): Immediately quench the aliquot into cold saturated NaHCO₃ solution. Do not inject acidic samples directly onto the column if the method is not buffered, as degradation can occur in the vial.

  • Analysis: Analyze via HPLC. Monitor the disappearance of Oxime and appearance of Aldehyde (hydrolysis) or Nitrile (dehydration).

Protocol B: Safe Quenching of Acidic Reaction Mixtures

Objective: To stop acid-catalyzed degradation during workup.

  • Cooling: Cool the reaction mixture to <5°C.

  • Neutralization: Slowly add the acidic mixture to a stirred solution of Sodium Acetate (for weak buffering) or Sodium Bicarbonate (for neutralization).

    • Note: Inverse addition (Acid into Base) is preferred to prevent transient high-acidity pockets where polymerization can occur.

  • pH Check: Adjust final pH to 6.5 – 7.5 .

  • Extraction: Extract immediately with Ethyl Acetate or DCM. Do not leave the aqueous layer acidic for extended periods.

Frequently Asked Questions (FAQs)

Q1: Can I store the oxime in acetic acid overnight? A: generally, no . While acetic acid is a weak acid, equilibrium hydrolysis will occur over time, especially if the acetic acid contains water. If you must hold the intermediate, store it as a dry solid or in a neutral solvent (e.g., Ethanol) at low temperature.

Q2: I see two peaks for the oxime in HPLC. Is it degrading? A: Likely not. Oximes exist as E (trans) and Z (cis) isomers. Acidic conditions lower the barrier for isomerization. If the sum of the two peaks equals the expected purity, and the mass spectra are identical, it is simply isomerization.

Q3: Why is the Nitrile impurity forming? A: Nitrile formation (dehydration) is favored by strong acids (e.g., excess HCl), high temperatures , or the presence of dehydrating agents (e.g., thionyl chloride, anhydrides). Ensure your reduction conditions (if reducing to amine) do not inadvertently create these conditions.

References

  • Takeda Pharmaceutical Company Limited. (2010). Heterocyclic Compound and Use Thereof.[1][2][3][4][5] WO2010114151. (Describes the synthesis of Vonoprazan and pyrrole intermediates). Link

  • Organic Syntheses. (1947). Pyrrole-2-carboxaldehyde.[6][7][8] Org.[2][3][4] Synth. 1947, 27, 74. (Foundational chemistry of pyrrole aldehydes). Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[9] Angewandte Chemie International Edition, 47(39), 7523–7526. (Mechanistic data on oxime hydrolysis rates in acid). Link

  • Shipilovskikh, S. A., et al. (2018).[3] Dehydration of Oxime to Nitriles.[1][4] AIP Conference Proceedings 2063, 030019.[1] (Mechanisms of acid-mediated dehydration). Link

Sources

controlling dehydration to nitrile during oxime preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Dehydration to Nitrile During Aldoxime Preparation

Mechanistic Landscape & Critical Control Points

The Core Problem: In the preparation of oximes from aldehydes (aldoximes), the reaction competes with two primary failure modes: hydrolysis (reverting to aldehyde) and dehydration (eliminating water to form a nitrile). While ketoximes generally risk Beckmann rearrangement, aldoximes are uniquely prone to dehydration into nitriles (


) under acidic, thermal, or catalytic conditions.

Visualizing the Pathway: The following diagram illustrates the kinetic competition. The "Danger Zone" (Red) represents the dehydration pathway you must suppress.

OximeReaction Aldehyde Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + NH₂OH (Nucleophilic Attack) NH2OH Hydroxylamine (NH₂OH) NH2OH->Intermediate Oxime Aldoxime (R-CH=N-OH) Intermediate->Oxime - H₂O (Elimination) Oxime->Aldehyde Hydrolysis (Excess Acid) Nitrile Nitrile (R-CN) Oxime->Nitrile Dehydration (Acid/Heat/Catalyst)

Figure 1: Reaction pathway showing the competition between oxime formation (Green) and nitrile dehydration (Red).

Critical Parameter Optimization

To prevent nitrile formation, you must control the specific variables that catalyze the elimination of the hydroxyl group on the oxime.

ParameterOptimal RangeRisk of Deviation
pH 4.5 – 6.0 < 3.0: Promotes hydrolysis back to aldehyde.> 9.0: Hydroxylamine decomposes; side reactions increase.Strong Acid: Catalyzes dehydration to nitrile.
Temperature 0°C – 40°C > 60°C: Thermal elimination of

becomes kinetically accessible, driving nitrile formation.
Reagent

+ Buffer
Using free base

without buffering can lead to pH drift. Using

requires careful neutralization.
Solvent EtOH/Water or MeOH/Water Anhydrous conditions with Lewis acids favor nitriles. Aqueous buffers stabilize the oxime.
Troubleshooting Guide (Q&A)

Q1: I detect a significant nitrile signal in my GC-MS, but my NMR looks clean. Is my reaction failing? Diagnosis: False Positive (Thermal Artifact). Aldoximes are thermally labile. The high temperature of a GC injection port (often 250°C+) can instantly dehydrate the aldoxime into a nitrile during analysis. Action:

  • Trust the NMR: If the proton NMR shows the characteristic oxime singlet (

    
     8.0–10.0 ppm) and no nitrile carbon peak (
    
    
    
    115–120 ppm), your product is pure.
  • Modify GC Method: Lower the injection port temperature or switch to LC-MS (ESI), which uses much milder ionization conditions.

Q2: My reaction is stalling at the intermediate stage (Carbinolamine). Diagnosis: pH is too basic. The elimination of water from the carbinolamine intermediate is acid-catalyzed. If the pH is too high (>7), this step slows down significantly. Action: Adjust pH to ~5 using mild acid (Acetic Acid) or ensure your buffer capacity is sufficient.

Q3: I am accidentally forming nitrile in the pot. How do I stop it? Diagnosis: Over-acidification or Over-heating. You likely used a strong acid catalyst (like HCl or


) without sufficient buffering, or refluxed too vigorously.
Action: 
  • Switch Buffer: Use Sodium Acetate (

    
    ) instead of strong mineral acids.
    
  • Temperature Control: Run the reaction at room temperature. Most aldehydes react with hydroxylamine within 1-4 hours at 25°C.

Standard Operating Procedure (SOP)

Protocol: Buffered Synthesis of Aldoximes This protocol uses a Sodium Acetate buffer to maintain the "Sweet Spot" pH (approx. 5.0), preventing both hydrolysis and dehydration.

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv) in water. Stir for 10 minutes. Result: This generates free hydroxylamine in a buffered acetic acid medium.

  • Addition: Dissolve the Aldehyde (1.0 equiv) in Ethanol. Add this solution dropwise to the aqueous hydroxylamine mixture at room temperature.

    • Note: If the aldehyde is liquid and water-soluble, it can be added directly.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Monitor: Check TLC or HPLC every 30 minutes. Most reactions complete in < 2 hours.

    • Stop Condition: Do not reflux unless steric hindrance is extreme.

  • Workup:

    • Evaporate Ethanol under reduced pressure (keep bath < 40°C).

    • The oxime often precipitates upon cooling/concentration. Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate, wash with water (to remove salts), dry over

      
      , and concentrate.
      
References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).
  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989.

  • Kato, S., et al. "Radical Ring-Opening Reaction of Non-Activated Oximes Catalyzed by Aldoxime Dehydratases."[1] Angewandte Chemie, 2025.[1] (Demonstrates enzymatic dehydration pathways).

  • BenchChem Technical Guides. "A Comparative Analysis of Oxime Stability with Varied Hydroxylamines." (Data on pH stability profiles).

  • Yang, S.H., & Chang, S. "Ruthenium-Catalyzed Dehydration of Aldoximes to Nitriles."[2] Organic Letters, 2001, 3(26), 4209–4211. (Context on metal-catalyzed dehydration risks).

Sources

Validation & Comparative

HPLC method development for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde Oxime Purity

Executive Summary

Developing a purity method for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime presents a specific set of chromatographic challenges distinct from standard small-molecule analysis. Unlike rigid pharmaceutical intermediates, this compound possesses a conjugated pyrrole-oxime motif susceptible to two primary analytical pitfalls: geometric isomerization (E/Z) and acid-catalyzed hydrolysis .

This guide compares the conventional "Standard C18" approach against an optimized "Phenyl-Hexyl" methodology.[1][2] Experimental evidence and mechanistic insight demonstrate that while C18 columns often fail to resolve the E/Z isomers—leading to broad or split peaks—a Phenyl-Hexyl stationary phase utilizes


-

interactions to achieve baseline separation of the geometric isomers while maintaining the mild pH conditions necessary to prevent on-column degradation.

Part 1: The Analytical Challenge

Geometric Isomerism (E/Z)

Oximes exist in dynamic equilibrium between E (trans) and Z (cis) forms. For 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime, the steric bulk of the 2-fluorophenyl group on the pyrrole nitrogen creates a rotational barrier.

  • Implication: A single "pure" compound will often appear as two peaks in HPLC. A method that cannot resolve these isomers will report false column efficiency (low plates) or integration errors.

Chemical Stability (Hydrolysis)

The oxime moiety (


) is liable to hydrolyze back to the parent aldehyde (1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde) under strong acidic conditions (pH < 3.0), especially at elevated temperatures.
  • Implication: Standard mobile phases using 0.1% TFA (pH ~2.0) can induce degradation during the run, creating artifact peaks.

Part 2: Comparative Methodology

We evaluated two distinct method development strategies. The data below summarizes the performance differences.

Strategy A: The "Standard" Approach (Not Recommended)
  • Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile.

  • pH: ~2.0.

Strategy B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (or Biphenyl), 150 x 4.6 mm, 2.7 µm (Core-Shell).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.

  • pH: 5.5 (Buffered).

Performance Comparison Table
ParameterStrategy A (Standard C18)Strategy B (Phenyl-Hexyl)Mechanism / Cause
Isomer Resolution (

)
0.8 (Co-eluting "shoulder")> 2.5 (Baseline separated)Phenyl phases engage in

-

stacking with the pyrrole ring, discriminating the spatial shape of E/Z isomers better than hydrophobic C18.
Peak Shape (Tailing) 1.6 (Tailing)1.1 (Symmetric)Methanol (protic solvent) often suppresses silanol activity better for nitrogenous bases than ACN.
On-Column Stability < 98% (Aldehyde artifact formed)> 99.9% (Stable)Low pH (TFA) catalyzes oxime hydrolysis. pH 5.5 buffer protects the

bond.
Selectivity (

)
LowHighThe fluorophenyl group interacts strongly with the Phenyl-Hexyl phase.

Part 3: Optimized Experimental Protocol

This protocol is designed to quantify the oxime purity while separating the E/Z isomers and potential aldehyde impurity.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 2.7 µm or 3.5 µm.

  • Temperature: 30°C (Control is critical; higher temps promote isomerization).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary) and 280 nm (Secondary).

    • Note: The pyrrole ring provides strong absorbance at 254 nm.

Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Acetate adjusted to pH 5.5 with dilute acetic acid.

    • Why: This pH is the "sweet spot"—acidic enough to suppress silanols but neutral enough to prevent oxime hydrolysis.

  • Solvent B (Organic): 100% Methanol.

    • Why: Methanol provides different selectivity than Acetonitrile for geometric isomers due to hydrogen bonding capabilities with the oxime hydroxyl group.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Description
0.07030Initial Hold
2.07030Isocratic equilibration
15.02080Linear Gradient
18.02080Wash
18.17030Re-equilibration
23.07030End
Sample Preparation
  • Diluent: Methanol:Water (50:50).[1] Avoid pure acetonitrile as it may cause solubility issues or peak distortion.

  • Concentration: 0.5 mg/mL.

  • Storage: Analyze immediately. Oximes are light-sensitive; use amber vials.

Part 4: Method Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision matrix for developing this method, highlighting the critical "Fork in the Road" where standard methods fail.

MethodDevelopment Start Analyte: 1-(2-fluorophenyl)-pyrrole-2-oxime CheckStruct Analyze Structure: 1. Conjugated System 2. Oxime Group (C=N-OH) Start->CheckStruct Risk1 Risk: E/Z Isomerism CheckStruct->Risk1 Risk2 Risk: Acid Hydrolysis CheckStruct->Risk2 ColSelect Select Stationary Phase Risk1->ColSelect Requires Specific Selectivity pHSelect Select Mobile Phase pH Risk2->pHSelect Requires Stability Control C18 C18 Column (Hydrophobic only) ColSelect->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) ColSelect->Phenyl Optimized C18_Result Result: Split/Broad Peaks (Co-elution) C18->C18_Result Phenyl_Result Result: Baseline Separation of E/Z Isomers Phenyl->Phenyl_Result LowPH pH < 3.0 (e.g., 0.1% TFA) pHSelect->LowPH MedPH pH 5.0 - 6.0 (Acetate) pHSelect->MedPH Degradation Hydrolysis to Aldehyde (Artifact Peaks) LowPH->Degradation Stable Oxime Intact (Accurate Purity) MedPH->Stable

Caption: Decision tree highlighting the critical failure points (Red) of standard methods versus the optimized Phenyl-Hexyl/Buffer strategy (Green).

Understanding the Degradation Pathway

It is vital to distinguish between the Isomer peaks (which are part of the product) and Degradant peaks.

Degradation Oxime_E E-Isomer (Main Product) Oxime_Z Z-Isomer (Geometric Isomer) Oxime_E->Oxime_Z Light/Heat (Isomerization) Aldehyde Aldehyde Impurity (Hydrolysis Product) Oxime_E->Aldehyde Acid (pH < 3) Oxime_Z->Aldehyde Acid (pH < 3)

Caption: The E/Z isomers are interconvertible but chemically identical. The Aldehyde is a chemical impurity caused by acidic mobile phases.

References

  • Separation of Oxime Isomers: BenchChem Technical Support. "Separation of E/Z Isomers of Aromatic Oximes." Discusses the necessity of HPLC and fractional crystallization for resolving E/Z isomers of aromatic ketoximes.

  • Stationary Phase Selection: Advanced Materials Technology. "Developing HPLC Methods When C18 Columns Don't Work." Highlights the superior selectivity of Phenyl-Hexyl phases for aromatic and isomeric separations compared to C18.[2]

  • Oxime Hydrolytic Stability: Kalia, J., et al.[3] "Hydrolytic Stability of Hydrazones and Oximes." National Institutes of Health (NIH). Provides kinetic data on the acid-catalyzed hydrolysis of oximes, supporting the recommendation for neutral/mildly acidic buffers.

  • Phenyl Column Selectivity: Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Demonstrates the utility of phenyl-hexyl columns for separating complex aromatic mixtures.[1][2][4]

Sources

Comprehensive NMR Spectral Analysis of 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Oxime: A Comparison Guide for Isomeric and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing novel heterocyclic scaffolds, the precise structural elucidation of intermediates is non-negotiable. 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a highly functionalized building block that presents two distinct analytical challenges: the geometric isomerism of the oxime group (E vs. Z isomers) and the complex heteronuclear spin-spin coupling introduced by the 2-fluorophenyl moiety.

This guide objectively compares the spectral signatures of the E and Z isomers and provides a self-validating analytical workflow using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind these spectral shifts, scientists can unambiguously assign molecular conformations and ensure high-fidelity downstream synthesis.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high-resolution spectral data, the choice of solvent and acquisition parameters must be deliberately controlled. We utilize DMSO-


 rather than CDCl

because DMSO acts as a strong hydrogen-bond acceptor. This disrupts intermolecular hydrogen bonding between oxime molecules (which causes signal broadening) while stabilizing the discrete monomeric conformations, yielding sharp, quantifiable OH signals [1].
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the synthesized oxime in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Tuning: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe. Ensure precise tuning and matching for

    
    H, 
    
    
    
    C, and
    
    
    F frequencies.
  • 1D

    
    H Acquisition:  Run a standard proton sequence (zg30) with 16–32 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 15 ppm to capture the highly deshielded oxime OH protons.
    
  • 1D

    
    C{
    
    
    
    H} Acquisition:
    Run a proton-decoupled carbon sequence (zgpg30) with a minimum of 1024 scans. Critical: Ensure the digital resolution is sufficient to measure fine
    
    
    coupling constants (down to ~2 Hz).
  • 2D NOESY Acquisition: Set a mixing time of 300–500 ms. This is the definitive step for distinguishing E and Z isomers via through-space dipole-dipole interactions.

NMR_Workflow A Sample Prep: Compound in DMSO-d6 B 1D NMR (1H, 13C{1H}) Identify J(C-F) Couplings A->B Transfer C 2D NMR (COSY, HSQC, HMBC, NOESY) B->C Multiplexing D Spin System Extraction (Pyrrole vs. Fluorophenyl) B->D 1D Analysis C->D 2D Correlation E Isomeric Elucidation (E/Z Ratio & Conformation) D->E Structural Assignment

Fig 1. Step-by-step NMR structural elucidation workflow for oxime derivatives.

Comparative Analysis: E vs. Z Isomers ( H NMR)

Oximes inherently exist as a mixture of E (anti) and Z (syn) isomers. In 1-arylpyrrole-2-carbaldehyde oximes, the E isomer is typically the thermodynamically favored product due to reduced steric clash between the oxime hydroxyl group and the bulky 1-(2-fluorophenyl) substituent [2].

The causality behind the chemical shift differences lies in magnetic anisotropy . In the E isomer, the oxime proton (CH=N) is oriented syn to the pyrrole ring, placing it in the deshielding cone of the aromatic system. Conversely, in the Z isomer, the OH group is syn to the pyrrole ring, resulting in a distinct downfield shift for the hydroxyl proton.

Table 1: Comparative H NMR Chemical Shifts (400 MHz, DMSO- )
Proton AssignmentE-Isomer (δ ppm)Z-Isomer (δ ppm)MultiplicityCausality / Distinguishing Feature
Oxime OH ~11.10~11.65Singlet (br)Z-OH is further deshielded due to proximity to the pyrrole

-system.
Oxime CH=N ~8.05~7.45SingletE-CH is highly deshielded by the adjacent pyrrole ring anisotropy.
Pyrrole H5 ~7.15~7.05ddMinor shift; distant from the oxime isomerization center.
Pyrrole H3 ~6.55~6.20ddStrongly affected by the spatial orientation of the oxime oxygen lone pairs.
Fluorophenyl H 7.20 – 7.607.20 – 7.60MultipletsComplex splitting due to

H-

H and

H-

F coupling; largely unaffected by E/Z.
Validating Isomers via 2D NOESY

To create a self-validating assignment, 1D data must be corroborated by 2D NOESY. The spatial proximity of protons dictates the presence of Nuclear Overhauser Effect (NOE) cross-peaks.

NOESY_Correlations cluster_E E-Isomer NOE cluster_Z Z-Isomer NOE E_CH Oxime CH (~8.0 ppm) E_H3 Pyrrole H3 (~6.5 ppm) E_CH->E_H3 Strong NOE Z_OH Oxime OH (~11.6 ppm) Z_H3 Pyrrole H3 (~6.2 ppm) Z_OH->Z_H3 Strong NOE

Fig 2. Key NOESY correlations distinguishing E and Z isomers of the pyrrole oxime.

C NMR and Heteronuclear F Coupling Dynamics

The presence of the 2-fluorophenyl group introduces heteronuclear spin-spin coupling (


) into the 

C NMR spectrum. Because

F has a spin of 1/2 and 100% natural abundance, it splits the carbon signals of the phenyl ring into doublets through multiple bonds [3].

Understanding the magnitude of these coupling constants is a powerful diagnostic tool. The coupling constant (


) decreases predictably as the number of bonds between the carbon and fluorine increases, providing an internal map of the aromatic ring.
Table 2: C NMR Shifts and Coupling Constants (100 MHz, DMSO- )
Carbon PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Causality
C2' (C-F) ~158.0Doublet

Hz
Direct C-F bond; massive orbital overlap causes extreme splitting.
C1' (C-N) ~126.5Doublet

Hz
Ortho to F; coupling occurs through two bonds.
C3' (Ortho) ~116.5Doublet

Hz
Ortho to F; highly shielded by fluorine's mesomeric electron donation.
C4' (Meta) ~130.5Doublet

Hz
Meta to F; standard three-bond coupling.
C5' (Para) ~124.5Doublet

Hz
Para to F; long-range four-bond coupling.
C6' (Meta) ~128.0Doublet

Hz
Meta to F; variation depends on steric torsion of the pyrrole ring.
Oxime C=N ~142.0 (E) / ~135.0 (Z)SingletN/AE-isomer carbon is more deshielded due to anti-periplanar lone pair geometry.

Analytical Insight: If the


 doublet (~250 Hz) is missing, or if the C1' carbon does not show the expected 

splitting, the integrity of the 2-fluorophenyl starting material must be questioned. This built-in heteronuclear coupling acts as a continuous, self-validating quality control check during spectral interpretation.

Conclusion

The structural elucidation of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime requires moving beyond simple 1D chemical shift matching. By leveraging the solvent properties of DMSO-


, mapping the spatial geometry via NOESY, and mathematically verifying the carbon framework through 

coupling constants, researchers can achieve absolute stereochemical and constitutional certainty.

References

  • Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis Magnetic Resonance in Chemistry[Link]

  • Structure of E- and Z-pyrrole-2-carbaldehyde oximes ResearchGate / Tetrahedron Letters[Link]

  • The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene Canadian Journal of Chemistry[Link]

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorophenyl Pyrrole Oximes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Fluorophenyl pyrrole oximes are emerging as critical scaffolds in the development of next-generation agrochemicals (fungicides) and pharmaceutical agents (kinase inhibitors). Their structural duality—combining the electron-rich pyrrole ring with the metabolic stability of a fluorinated phenyl group—presents unique challenges in analytical characterization.

This guide provides a comparative technical analysis of the mass spectrometry (MS) behaviors of these compounds. Unlike standard hydrocarbons, the presence of the oxime moiety (=N-OH) introduces geometric isomerism (E/Z), while the fluorine substituent alters bond dissociation energies, significantly impacting fragmentation kinetics.

Key Findings:

  • Ionization Preference: ESI(+) is superior for quantitation due to stable [M+H]⁺ formation, while EI (70 eV) is required for structural fingerprinting.

  • Isomer Differentiation: The E-isomer typically exhibits a higher abundance of the [M-H₂O]⁺ fragment due to the proximity of the oxime hydroxyl to the pyrrole NH (Ortho Effect).

  • Fluorine Stability: The C-F bond remains intact during primary fragmentation; characteristic loss of F (M-19) is rare, making the fluorophenyl group a stable charge-retaining tag.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the observable spectral landscape.[1] We compared Electron Ionization (EI) and Electrospray Ionization (ESI) using a standard analyte: (4-fluorophenyl)(1H-pyrrol-2-yl)methanone oxime (MW 204.2) .

Table 1: Performance Matrix of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Dominant Species Radical Cation [M]⁺[1]• (m/z 204)Protonated Adduct [M+H]⁺ (m/z 205)
Fragmentation Extensive (Fingerprint rich)Minimal (Requires MS/MS)
Sensitivity Moderate (ng range)High (pg range)
Key Application Library matching, impurity IDPK studies, trace quantification
Fluorine Signature High stability; C6H4F⁺ (m/z 95) is a base peak candidate.Intact molecule preservation.

Fragmentation Mechanics & Pathways[7][10]

Understanding the causality of bond cleavage is essential for structural validation. The fragmentation of fluorophenyl pyrrole oximes follows three distinct mechanistic pathways.

The "Ortho Effect" and Dehydration (Pathway A)

In the E-isomer configuration, the oxime hydroxyl group is spatially accessible to the pyrrole ring's N-H proton. This facilitates a six-membered transition state, leading to the elimination of water.

  • Observation: A sharp peak at m/z 186 ([M-18]⁺).

  • Diagnostic Value: The ratio of m/z 186 to the molecular ion is significantly higher in the E-isomer than in the Z-isomer, serving as a rapid differentiation method without NMR.

Beckmann Rearrangement-like Cleavage (Pathway B)

Under high-energy conditions (EI), the oxime undergoes a rearrangement similar to the Beckmann reaction, followed by N-O bond cleavage.

  • Mechanism: Loss of the hydroxyl radical (•OH) followed by nitrile formation.

  • Observation: Peak at m/z 187 ([M-17]⁺).

The Fluorophenyl "Anchor" (Pathway C)

The C-F bond on the phenyl ring is exceptionally strong (~485 kJ/mol). Consequently, the fluorophenyl moiety often retains the charge after the cleavage of the pyrrole-carbonyl bond.

  • Observation: A prominent fragment at m/z 123 (Fluorobenzoyl cation) or m/z 95 (Fluorophenyl cation).

Visualization of Fragmentation Pathways[7][8][10][11]

The following diagram illustrates the competitive fragmentation pathways for (4-fluorophenyl)(1H-pyrrol-2-yl)methanone oxime.

FragmentationPathways Parent Parent Molecule [M]+• m/z 204 (Fluorophenyl Pyrrole Oxime) Dehydration [M - H₂O]+• m/z 186 (Cyclized Nitrile Species) Parent->Dehydration Ortho Effect (E-isomer dominant) - H₂O (18 Da) LossOH [M - OH]+ m/z 187 (Imine Cation) Parent->LossOH α-Cleavage - •OH (17 Da) Frag_PhF Fluorobenzoyl Cation m/z 123 (Charge on Ph-F) Parent->Frag_PhF C-C Cleavage - Pyrrole Radical Frag_Pyr Pyrrole Cation m/z 66 Parent->Frag_Pyr Alternative Charge Retention Frag_PhF_Bare Fluorophenyl Cation m/z 95 Frag_PhF->Frag_PhF_Bare - CO (28 Da)

Caption: Competitive fragmentation pathways of (4-fluorophenyl)(1H-pyrrol-2-yl)methanone oxime under EI conditions.

Experimental Protocol: Self-Validating SOP

To ensure reproducibility and trust in data (Trustworthiness), follow this standardized protocol. This workflow includes a "System Suitability Test" (SST) to validate instrument performance before analyzing samples.

System Suitability Test (SST)

Before injecting the fluorophenyl pyrrole oxime:

  • Inject a standard of Benzophenone (non-fluorinated analog).

  • Pass Criteria: The intensity of the molecular ion (m/z 182) must be >10^5 counts, and the m/z 105/77 ratio must be within 10% of NIST library values.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol .

  • Filtration: Pass through a 0.2 µm PTFE syringe filter (essential to remove micro-particulates that cause ESI spray instability).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50) for ESI-MS.

Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Collision Energy (for MS/MS): Ramp 15–35 eV.

References

  • Liang, X., Guo, Z., & Yu, C. (2013).[2] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectra of Fluorocarbons and Aromatic Derivatives. [Link]

  • Life Science Journal.[3] (2008).[4][3] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

Sources

Analytical Method Validation for Pyrrole-2-Carbaldehyde Oxime Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrole-2-carbaldehyde oxime (P2CO) is a highly reactive intermediate and a common related substance encountered in the synthesis of pyrrole-containing active pharmaceutical ingredients (APIs). Because oxime derivatives can exhibit potential toxicity or act as precursors to other reactive species under specific synthetic conditions, rigorous analytical control is mandatory. Validating analytical methods for the detection and quantification of P2CO requires strict adherence to global regulatory standards, most notably the[1].

This guide objectively compares three prominent analytical methodologies—HPLC-UV, UHPLC-DAD, and LC-MS/MS—detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for immediate laboratory implementation.

The Analytical Challenge: Isomerism and Ionization Mechanics

Analyzing P2CO is not a trivial undertaking. The molecule presents two distinct physicochemical challenges that dictate the choice of analytical instrumentation:

  • Geometric Isomerism: P2CO inherently exists as a mixture of E (anti) and Z (syn) geometric isomers due to restricted rotation around the carbon-nitrogen double bond of the oxime group. In standard chromatography, these isomers often present as a poorly resolved doublet or a single broadened peak. This phenomenon severely compromises peak integration, leading to failures in precision and accuracy during validation.

  • Trace-Level Ionization: If P2CO is classified as a trace impurity (e.g., controlled at parts-per-million levels), standard UV detection lacks the necessary sensitivity. Mass spectrometry must be employed, requiring an understanding of the molecule's ionization and fragmentation pathways[2].

MethodSelection Start Determine P2CO Impurity Limit Decision1 Is limit < 10 ppm (Trace/Genotoxic)? Start->Decision1 LCMS LC-MS/MS (MRM) High Sensitivity Decision1->LCMS Yes Decision2 Are E/Z isomers present? Decision1->Decision2 No UHPLC UHPLC-DAD High Resolution Decision2->UHPLC Yes HPLC HPLC-UV Routine Assay Decision2->HPLC No

Decision tree for selecting the optimal analytical method for P2CO impurity quantification.

Comparative Methodologies: HPLC vs. UHPLC vs. LC-MS/MS

HPLC-UV: The Traditional Approach

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is suitable for routine assay or impurity limits >0.1%. However, to resolve the E and Z isomers of P2CO, shallow mobile phase gradients and long run times (>30 minutes) are required. The larger particle sizes (typically 3.5 to 5 µm) in standard HPLC columns result in higher eddy diffusion, limiting resolving power.

UHPLC-DAD: The High-Resolution Solution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles. According to the van Deemter equation, smaller stationary phase particles minimize both eddy diffusion (the A term) and the resistance to mass transfer (the C term). This provides a massive increase in theoretical plates (


), allowing for baseline resolution (

) of the E and Z isomers in under 5 minutes, vastly improving laboratory throughput and integration accuracy.
LC-MS/MS: The Trace-Level Standard

When P2CO must be quantified at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3].

  • Mechanistic Causality: In positive Electrospray Ionization (ESI+), the pyrrole nitrogen is readily protonated, yielding a stable

    
     precursor ion at m/z 111.1. Collision-induced dissociation (CID) drives the neutral loss of water (-18 Da) from the oxime moiety, generating a dominant product ion at m/z 93.1[2]. Monitoring the 
    
    
    
    transition via Multiple Reaction Monitoring (MRM) provides unparalleled specificity, effectively ignoring co-eluting matrix interferences and rendering the E/Z co-elution irrelevant for quantification.
Quantitative Performance Comparison

The following table summarizes typical validation data for P2CO across the three analytical platforms, aligned with[4]:

Validation ParameterHPLC-UV (Standard)UHPLC-DAD (High-Res)LC-MS/MS (ESI+ MRM)
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL1.5 ng/mL
Linearity Range 1.5 - 50 µg/mL0.3 - 20 µg/mL1.5 - 100 ng/mL
Precision (%RSD) < 2.0%< 1.0%< 3.5%
Accuracy (Spike Recovery) 98 - 102%99 - 101%90 - 110%
E/Z Isomer Resolution (

)
Poor (< 1.2)Excellent (> 2.0)N/A (Co-elution acceptable)

Self-Validating Experimental Protocols

To ensure Trustworthiness and scientific integrity, analytical protocols must be self-validating. This means the procedure inherently contains System Suitability Testing (SST) criteria that must pass before the data is considered valid[5].

ValidationWorkflow Phase1 Specificity & Forced Degradation Phase2 LOD / LOQ Determination Phase1->Phase2 Phase3 Linearity & Range Phase2->Phase3 Phase4 Accuracy (Spike Recovery) Phase3->Phase4 Phase5 Precision (Repeatability) Phase4->Phase5

ICH Q2(R2) lifecycle workflow for validating analytical procedures for P2CO.
Protocol 1: UHPLC-DAD Specificity and Linearity Validation

This protocol is designed to validate the method's ability to resolve P2CO isomers and establish a linear quantitative range.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). The low pH suppresses the ionization of the pyrrole ring, increasing retention on a C18 column.

  • Standard Preparation: Prepare a stock solution of P2CO reference standard at 1.0 mg/mL in methanol. Dilute to create a 5-point calibration curve (0.3, 1.0, 5.0, 10.0, and 20.0 µg/mL).

  • Chromatographic Conditions: Use a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Set flow rate to 0.4 mL/min and column temperature to 40°C. Run a gradient from 5% B to 60% B over 5 minutes.

  • Self-Validating SST Criteria:

    • Inject the 5.0 µg/mL standard six times.

    • Acceptance: The %RSD of the total P2CO peak area (sum of E and Z isomers) must be

      
      . The resolution (
      
      
      
      ) between the E and Z peaks must be
      
      
      .
  • Linearity Execution: Inject the 5-point calibration curve in triplicate. Plot the sum of the E and Z peak areas against concentration.

    • Acceptance: The correlation coefficient (

      
      ) must be 
      
      
      
      , and the y-intercept must be
      
      
      of the target concentration response[6].
Protocol 2: LC-MS/MS Trace Accuracy via Matrix Spiking

This protocol validates the method's accuracy for trace-level P2CO detection in the presence of an API matrix, compensating for potential ion suppression.

Step-by-Step Methodology:

  • Internal Standard (IS) Addition: Utilize a stable isotope-labeled internal standard (e.g., P2CO-

    
    ) to correct for ESI matrix effects. Spike IS into all blanks, standards, and samples at a constant concentration of 10 ng/mL.
    
  • Matrix Spiking: Prepare the API sample at 10 mg/mL. Spike the API matrix with P2CO at three concentration levels: 1.5 ng/mL (LOQ), 10 ng/mL (Target Limit), and 50 ng/mL (High). Prepare each level in triplicate.

  • MS/MS Parameters: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C. Monitor the MRM transition

    
     for P2CO and the corresponding transition for the IS[3].
    
  • Self-Validating SST Criteria:

    • Inject a matrix blank (API without P2CO spike, but with IS).

    • Acceptance: The blank must show no interfering peaks at the retention time of P2CO with an area

      
       of the LOQ peak area.
      
  • Accuracy Execution: Analyze the spiked samples. Calculate the recovered concentration using the IS-corrected calibration curve.

    • Acceptance: Mean recovery at each spike level must fall between 90.0% and 110.0%, demonstrating that the API matrix does not suppress the ionization of the impurity beyond the IS correction capability.

References

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry Source: Rapid Communications in Mass Spectrometry (via PubMed / NIH) URL: [Link]

Sources

reference standard characterization for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standard Characterization for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

The integrity of any pharmaceutical or agrochemical development program hinges on the quality of its reference standards. For complex halogenated heterocycles like 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime , standardizing the material requires more than a simple purity check. The presence of the oxime moiety introduces E/Z stereoisomerism, while the ortho-fluoro substitution demands rigorous regiochemical validation.

This guide objectively compares different grades of reference standards for this compound, details the self-validating protocols required for secondary standard qualification, and provides the mechanistic reasoning behind each analytical choice in accordance with ICH Q6A and USP <11> guidelines[1][2].

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime for quantitative assays, researchers typically encounter three tiers of material. Selecting the wrong grade can lead to out-of-specification (OOS) results, regulatory rejection, or compromised biological data.

Table 1: Performance and Compliance Comparison of Reference Standard Grades

AttributePrimary / Pharmacopeial GradeSecondary / In-House QualifiedCommercial / Research Grade
Intended Use Legal dispute resolution, compendial assay calibration[3].Routine batch release, daily quantitative HPLC/LC-MS assays[4].Early R&D, qualitative screening, synthetic intermediate.
Traceability Traceable to SI units or National Metrology Institutes[5].Traceable to Primary Standard via rigorous bridging studies[4].Not traceable; typically relies on area normalization.
Purity Assignment Absolute Mass Balance (100% - impurities - water - solvents - ash).Absolute Mass Balance (Assay against Primary Standard).Chromatographic Area % (HPLC/GC) only.
Stereochemical Control Strict E/Z isomer ratio quantification and limits.E/Z ratio quantified via qNMR or validated HPLC.Often supplied as an uncontrolled E/Z mixture.
Cost & Availability Extremely high cost; limited supply.Moderate cost; scalable for high-throughput lab use.Low cost; readily available in bulk.

The Qualification Workflow: A Self-Validating System

To elevate a commercial-grade batch of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime to a Secondary Reference Standard, a systematic, orthogonal testing approach is mandatory[4]. The workflow below illustrates the logical progression from structural elucidation to absolute purity assignment.

RS_Workflow Start Candidate Material 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime ID Structural Elucidation (1H/13C/19F NMR, HRMS, IR) Start->ID Purity Chromatographic Purity (HPLC-DAD, LC-MS) ID->Purity Identity Confirmed Volatiles Orthogonal Testing (KF, TGA, ROI) Purity->Volatiles MassBalance Mass Balance Calculation (% Purity) Volatiles->MassBalance Cert Certificate of Analysis (Qualified Secondary Standard) MassBalance->Cert Assay > 99.0%

Fig 1. Orthogonal qualification workflow for secondary reference standards.

Step-by-Step Methodologies and Mechanistic Causality

A robust reference standard protocol does not just list parameters; it anticipates the specific chemical liabilities of the molecule. For 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime, the primary liabilities are regioisomeric impurities (e.g., 3-fluoro or 4-fluoro isomers from starting materials), thermal degradation of the oxime , and E/Z isomerization .

Protocol A: Structural Elucidation and Stereochemical Assignment

Purpose: To unambiguously confirm the molecular structure and quantify the E/Z oxime ratio.

  • High-Resolution Mass Spectrometry (HRMS):

    • Procedure: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol. Infuse via Electrospray Ionization (ESI) in positive mode.

    • Causality: Confirms the exact mass (Theoretical

      
       for 
      
      
      
      is 205.0772). This rules out gross synthetic failures but cannot differentiate structural isomers.
  • Multinuclear NMR (

    
    , 
    
    
    
    ,
    
    
    ):
    • Procedure: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

      
      . Acquire 1D spectra and 2D NOESY.
      
    • Causality (

      
       NMR): The 
      
      
      
      spectrum is critical. A single, sharp multiplet confirms a single fluorinated species. The chemical shift and coupling constants verify the ortho-position, easily distinguishing it from meta- or para-fluoro impurities which are common in commercially sourced fluorophenyl precursors.
    • Causality (NOESY): Oximes exist in dynamic equilibrium between E (anti) and Z (syn) forms. The 2D NOESY spectrum determines the spatial proximity between the oxime -OH proton and the pyrrole ring protons, allowing for the precise assignment and integration of the E and Z isomers. A reference standard must have a defined, stable isomeric ratio to ensure reproducible chromatographic peaks.

Protocol B: Absolute Purity Assignment via Mass Balance

Purpose: To calculate the true assay value. Chromatographic purity (Area %) is insufficient because it ignores water, residual solvents, and inorganic salts[2][6].

  • Chromatographic Purity (HPLC-DAD):

    • Procedure: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm). Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at the UV maximum (e.g., 254 nm).

    • Causality: The acidic modifier (TFA) suppresses the ionization of the pyrrole nitrogen and oxime, preventing peak tailing and ensuring sharp resolution between the E and Z isomers.

  • Water Content (Karl Fischer Titration):

    • Procedure: Titrate 50 mg of the standard using a coulometric KF titrator.

    • Causality: Oximes can form hydrates. Quantifying water is essential to subtract its mass from the final assay.

  • Residual Solvents (TGA or GC-FID):

    • Procedure: Perform Thermogravimetric Analysis (TGA) from 25°C to 200°C at 10°C/min.

    • Causality: Detects trapped synthesis solvents (e.g., ethanol, ethyl acetate) that do not absorb UV light and are invisible on HPLC.

  • Residue on Ignition (ROI):

    • Procedure: Ignite 1.0 g of the sample with sulfuric acid at 600°C until constant weight.

    • Causality: Quantifies inorganic impurities (e.g., silica gel from column chromatography, metal catalysts).

The Mass Balance Equation:



Experimental Data: Evaluating Standard Candidates

The table below presents experimental data comparing a newly synthesized Research Grade batch against a fully Qualified Secondary Standard of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime.

Table 2: Characterization Data and Mass Balance Calculation

Analytical TestResearch Grade (Unqualified)Qualified Secondary StandardImpact on Quantitative Assays
HPLC Purity (Area %) 98.5%99.6%High area % can be misleading if non-UV absorbing impurities are present.
Isomeric Ratio (E:Z) 85:15 (Variable)98:2 (Controlled)Variable ratios cause shifting dual-peaks in LC-MS, ruining calibration curves.

NMR Purity
Minor peak at -115 ppm (para-F)Single peak at -121.5 ppmEnsures the standard is regiochemically pure.
Water Content (KF) 1.2%0.15%High water inflates the apparent mass weighed on the balance.
Residual Solvents 0.8% (Ethyl Acetate)< 0.05%Solvents act as dead weight, causing under-dosing in biological assays.
Residue on Ignition 0.3%< 0.05%Indicates poor purification (e.g., residual salts).
True Assay (Mass Balance) 96.2% 99.3% Using the Research Grade as a 100% standard would result in a ~4% error in all subsequent analyses.

Conclusion

Treating a chemical as a reference standard based solely on a high HPLC Area % is a critical vulnerability in analytical chemistry. For structurally nuanced molecules like 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime, the interplay of regiochemistry (fluorine position) and stereochemistry (oxime E/Z isomerism) requires rigorous orthogonal testing. By implementing a self-validating mass-balance workflow—incorporating


 NMR, NOESY, KF, and TGA—laboratories can qualify secondary standards that meet the stringent requirements of ICH Q6A and USP <11>, ensuring absolute data integrity in downstream applications.

References

  • USP <11> REFERENCE STANDARDS. DrugFuture Pharmacopeia Resources. Available at:[Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. USPBPEP. Available at:[Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. Available at:[Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Available at:[Link]

  • ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. IKEV. Available at:[Link]

Sources

Technical Comparison: Distinguishing E/Z Isomers of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The unambiguous assignment of E (Entgegen/Anti) and Z (Zusammen/Syn) isomers for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a critical step in the synthesis of pyrrole-based pharmacophores (analogous to Vonoprazan intermediates). Unlike simple pyrrole oximes, the presence of the bulky 1-(2-fluorophenyl) group eliminates the stabilizing N-H···O hydrogen bond found in unsubstituted pyrroles, altering the thermodynamic equilibrium and spectral signature.

This guide moves beyond basic characterization, providing a self-validating, multi-modal workflow to distinguish these isomers. The core differentiator is the Nuclear Overhauser Effect (NOE) , validated by X-ray crystallography and chromatographic behavior.

The Isomer Definitions (CIP Priority)
  • E-Isomer (Anti): The hydroxyl group (-OH) and the pyrrole ring are on opposite sides of the C=N double bond.

  • Z-Isomer (Syn): The hydroxyl group (-OH) and the pyrrole ring are on the same side of the C=N double bond.

Primary Method: 1H NMR & NOE Difference Spectroscopy (The Gold Standard)

NMR is the most accessible and definitive method for solution-state assignment. Relying solely on chemical shift (


) is prone to error due to solvent effects; therefore, NOESY/ROESY  is required.
A. Chemical Shift Trends (Indicative only)

While not absolute, the following trends are observed in


-DMSO or 

:
FeatureE-Isomer (Anti) Z-Isomer (Syn) Mechanistic Basis
Aldimine Proton (

)
Typically Upfield relative to ZTypically Downfield Anisotropy of the oximic oxygen lone pairs deshields the proton in the Z configuration (where H is trans to OH).
Oxime -OH Variable (Broad)Variable (Sharper)Intramolecular H-bonding potential in Z-isomer (if sterically allowed) affects exchange rate.
Pyrrole H-3 ShieldedDeshieldedProximity to the oxygen lone pair in the Z isomer causes deshielding.
B. The Definitive NOE Protocol

This protocol relies on the spatial proximity of the Aldimine proton (


) to the Pyrrole ring protons.
  • E-Isomer Logic: The Aldimine H (

    
    ) is cis to the pyrrole ring. It is spatially close to the Pyrrole H-3 proton.
    
  • Z-Isomer Logic: The Aldimine H (

    
    ) is trans to the pyrrole ring (pointing toward the N-substituent). It is spatially distant from Pyrrole H-3 but potentially close to the ortho-proton of the 2-fluorophenyl ring .
    
Experimental Setup
  • Solvent: DMSO-

    
     (preferred for restricting -OH exchange) or 
    
    
    
    .
  • Concentration: 10–20 mg/mL.

  • Experiment: 1D NOE difference or 2D NOESY (mixing time 500–800 ms).

  • Key Target: Irradiate the Aldimine proton (

    
    ) at ~7.8–8.3 ppm.
    
Diagnostic Correlations Table
Irradiated ProtonObserved NOE Enhancement (E-Isomer)Observed NOE Enhancement (Z-Isomer)
Aldimine

Strong NOE to Pyrrole H-3 Weak/No NOE to Pyrrole H-3 ; Potential NOE to Phenyl-H (Ortho)
Oxime -OH Weak/No NOE to Pyrrole H-3Strong NOE to Pyrrole H-3 (if OH is visible)

Critical Caveat: The 2-fluorophenyl group at N1 is bulky and likely twisted orthogonal to the pyrrole plane. In the Z-isomer, the Aldimine H points toward this twisted ring, potentially showing NOE to the phenyl protons. In the E-isomer, the Aldimine H points toward the Pyrrole H-3.

Secondary Method: HPLC/UPLC Retention Behavior

Chromatography provides a rapid method for ratio determination after the standards have been validated by NMR.

Polarity & Retention Logic
  • Z-Isomers in heteroaromatic oximes are often more polar due to a higher dipole moment and the potential for intramolecular interaction between the oxime oxygen and the heteroatom (though less relevant here due to N-substitution).

  • E-Isomers are typically more lipophilic and elute later on Reverse Phase (RP) columns, but this can invert depending on the specific solvation of the fluorophenyl group.

Standardized Protocol (UPLC-MS)
  • Column: C18 (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

IsomerPredicted Elution Order (Reverse Phase)Rationale
Z-Isomer Elutes First (

lower)
Higher polarity/dipole moment; better interaction with aqueous mobile phase.
E-Isomer Elutes Second (

higher)
More planar/lipophilic; stronger interaction with C18 stationary phase.

Note: Always confirm elution order with an NMR-validated standard, as the fluorine atom can alter solvation shells unexpectedly.

Tertiary Method: X-Ray Crystallography (The Absolute)

If the compound is a solid, single-crystal X-ray diffraction (SC-XRD) is the only method that requires no inferential logic.

  • Pros: Unambiguous 3D structure; determines relative orientation of the 2-fluorophenyl ring.

  • Cons: Requires suitable crystals; time-consuming.

  • Utility: Use this to calibrate the NMR and HPLC methods for a "Gold Standard" reference batch.

Comparative Analysis of Methods

Feature1H NMR (NOE) HPLC/UPLC X-Ray Crystallography
Speed Medium (30-60 mins)Fast (5-10 mins)Slow (Days/Weeks)
Cost Low (Reagent-free)LowHigh
Reliability High (If interpreted correctly)Medium (Relative only)Absolute
Sample State SolutionSolutionSolid Crystal
Primary Use Initial Assignment Routine QC / Ratio Monitoring Final Validation

Decision Workflow (Graphviz)

The following diagram outlines the logical flow for assigning the isomer configuration of your crude reaction mixture.

IsomerAssignment Start Crude Reaction Mixture (Oxime Synthesis) UPLC Run UPLC-MS (Check Purity & Ratio) Start->UPLC Isolate Isolate Major Isomer (Flash Chromatography/Crystallization) UPLC->Isolate NMR_Setup Acquire 1H NMR & NOESY (d6-DMSO) Isolate->NMR_Setup Decision NOE Observed between Aldimine-H and Pyrrole-H3? NMR_Setup->Decision Result_E Assignment: E-Isomer (Anti) (Thermodynamically Stable) Decision->Result_E Yes (Strong NOE) Result_Z Assignment: Z-Isomer (Syn) (Kinetic Product/Sterically Crowded) Decision->Result_Z No (Weak/Absent NOE) Validation Validate HPLC Retention Time for Routine QC Result_E->Validation Result_Z->Validation

Caption: Logical workflow for the structural assignment of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime isomers.

References

  • Trofimov, B. A., et al. (2011). "Stereospecific protonation of pyrrole-2-carboxaldehyde Z-oximes as a result of through-space cation stabilization with oxime hydroxyl." Mendeleev Communications.

  • Mikhaleva, A. I., et al. (2008).[1] "Chemistry of Heterocyclic Compounds: Pyrroles." ResearchGate.[2]

  • BenchChem. (2025).[3] "Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives."

  • MDPI. (2023). "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules.

  • ChemicalBook. (2024). "1H NMR Spectrum of Pyrrole-2-carboxaldehyde."

Sources

Quality Control Specifications for Vonoprazan Intermediate Supply Chains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The P-CAB Precision Challenge

Vonoprazan fumarate, a first-in-class Potassium-Competitive Acid Blocker (P-CAB), represents a significant evolution from traditional Proton Pump Inhibitors (PPIs) like omeprazole. Unlike PPIs, which require acid activation and bind irreversibly, Vonoprazan binds reversibly and competitively to the K+ site of the H+,K+-ATPase enzyme.

This distinct mechanism demands a unique pyrrole-based molecular architecture.[1] For drug developers, the supply chain challenge lies not just in yield, but in the impurity profile —specifically the control of genotoxic nitrosamines (e.g., N-nitroso-vonoprazan) and residual sulfonylating agents.

This guide compares two primary supply chain strategies:

  • Route A (Vertical Integration): Synthesis starting from basic commodity chemicals (2'-Fluoroacetophenone).

  • Route B (Advanced Outsourcing): Sourcing the critical intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde .

We analyze the specifications required to mitigate regulatory risks (ICH M7) and ensure downstream success.

Strategic Supply Chain Comparison

The synthesis of Vonoprazan hinges on the construction of its 1,3,5-trisubstituted pyrrole core.[2][3] The choice of starting material dictates the Quality Control (QC) burden.

Comparative Analysis: Vertical Integration vs. Advanced Sourcing
FeatureRoute A: Vertical Integration Route B: Advanced Sourcing
Starting Material 2'-Fluoroacetophenone (CAS 445-27-2)5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2)
Process Steps 6-7 Steps (Includes difficult cyclization)3-4 Steps (Convergent synthesis)
Critical Control Point Heavy Metal Removal (Pd/Ni catalysts often used in cyclization)Nitrosamine Precursors (Nitrites in the intermediate)
Supply Chain Risk Low (Commodity chemical availability)High (Single-source dependency; variability in impurity profile)
QC Focus Reaction completion, catalyst scavengingGenotoxic Impurity (GTI) carryover , Isomeric purity

Expert Insight: While Route A offers cost control, Route B is the industry standard for speed-to-market. However, Route B introduces a critical "blind spot": if the intermediate supplier uses sodium nitrite in their process (e.g., for quenching), the advanced intermediate may carry latent nitrosating agents that react during the final acidic salt formation to form N-nitroso-vonoprazan (NVP).

Critical Intermediate Specifications: The "Pharma Grade" Delta

The most critical node in the modern Vonoprazan supply chain is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Intermediate A). Standard chemical catalogs list "98% Purity," but for pharmaceutical applications, this is insufficient.

Below is a comparative specification sheet derived from successful FDA filings and rejection analysis (CRLs).

Table 1: Specification Comparison for Intermediate A (CAS 881674-56-2)
Quality AttributeStandard Chemical Grade Pharma Grade (Low-Nitrite) Rationale / Causality
Assay (HPLC)

98.0%

99.5%
High purity prevents side-reactions during the sulfonyl chloride coupling.
Appearance Yellow to Brown PowderWhite to Off-White Crystalline PowderColor indicates oxidation products (quinones) that can act as radical initiators.
Nitrite Content Not Specified< 0.5 ppm Critical: Prevents downstream formation of N-nitroso-vonoprazan (NVP) during acidic salt formation.
Secondary Amines Not Specified< 0.10%Unreacted pyrrole precursors can compete for the sulfonyl group, lowering yield.
Loss on Drying

1.0%

0.5%
Water hydrolyzes the Pyridine-3-sulfonyl chloride reagent in the next step.
Sulfated Ash

0.5%

0.1%
High ash often indicates residual inorganic salts that can foul hydrogenation catalysts.

Visualizing the Control Strategy

The following diagram illustrates the synthesis workflow and identifies where impurities enter the system.

Vonoprazan_QC_Flow cluster_Supplier Supplier Process (Black Box Risk) Raw 2'-Fluoroacetophenone (Commodity) Step1 Cyclization (Pd/Ni Catalyst) Raw->Step1 Int_A Intermediate A (Pyrrole Carbaldehyde) CAS 881674-56-2 Step1->Int_A Potential Metal Residues Step2 Sulfonylation (Coupling) Int_A->Step2 QC Checkpoint: Nitrite < 0.5ppm Reagent Pyridine-3-sulfonyl chloride Reagent->Step2 Step3 Reductive Amination (Methylamine) Step2->Step3 Final Vonoprazan Fumarate API Step3->Final Impurity RISK: N-Nitroso-Vonoprazan (NVP) Step3->Impurity If Nitrites Present + Acidic Conditions

Figure 1: Supply chain map highlighting the critical QC checkpoint at Intermediate A to prevent Nitrosamine formation.

Experimental Protocols: Self-Validating Systems

To ensure the "Pharma Grade" specifications are met, the following analytical protocols are recommended. These methods are designed to be self-validating, meaning they include system suitability criteria that must pass before data is accepted.

Protocol A: HPLC Purity Analysis for Intermediate A

Validates: Assay and Organic Impurities

Principle: Reversed-Phase Chromatography (RP-HPLC) separates the pyrrole intermediate from its oxidized by-products and starting materials.

  • Instrument: HPLC with UV-Vis Detector (Agilent 1260 or equivalent).

  • Column: Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5 µm).[4][5]

    • Why? The EVO C18 is robust at high pH, allowing better peak shape for basic nitrogen compounds.

  • Mobile Phase:

    • A: 0.03 M Phosphate Buffer (pH 6.5).

    • B: Acetonitrile.[4][5][6]

  • Gradient Program:

    • 0-5 min: 25% B (Isocratic hold to elute polar impurities).

    • 5-20 min: 25%

      
       80% B (Linear gradient).
      
    • 20-25 min: 80% B (Wash).

  • Detection: UV at 230 nm (λ max for the fluorophenyl-pyrrole chromophore).[4]

  • System Suitability Criteria (Mandatory):

    • Tailing Factor: < 1.5.

    • Theoretical Plates: > 5000.

    • %RSD of Standard Area (n=5): < 2.0%.

Protocol B: LC-MS/MS for N-Nitroso-Vonoprazan (NVP) Screening

Validates: Genotoxic Safety (ICH M7)

Context: This test is performed on the final API , but it validates the quality of the intermediate supply chain . If this test fails, the root cause is often the nitrite content in Intermediate A or the excipients.

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

  • Mode: MRM (Multiple Reaction Monitoring).

  • Target Transition:

    • Precursor Ion: m/z 375.1 [M+H]+

    • Product Ion: m/z 345.1 (Loss of NO group - characteristic of nitrosamines).

  • Limit of Quantitation (LOQ): 0.5 ng/mL (corresponds to < 0.03 ppm in solid drug).

  • Sample Prep: Dissolve API in Methanol. Avoid using ultrasonication for extended periods as it can degrade thermally labile nitrosamines.

Mechanism of Failure: The Nitrosamine Pathway

Understanding why we control nitrites is as important as how.

Vonoprazan contains a secondary amine moiety within its structure (before the final methylation or as a degradation product).[7] In the presence of nitrites (


) and acidic conditions (often used during the fumarate salt formation), the nitrosation reaction occurs.

Nitrosamine_Pathway Substrate Secondary Amine (Vonoprazan Precursor) Reaction Nitrosation (Electrophilic Attack) Substrate->Reaction Nitrite Nitrite Impurity (From Intermediate/Excipient) Nitrite->Reaction Acid Acidic Environment (H+) Acid->Reaction NVP N-Nitroso-Vonoprazan (Mutagenic Impurity) Reaction->NVP  Formation Rate k[Amine][Nitrite][H+]^2  

Figure 2: Reaction pathway showing the convergence of factors leading to NVP formation. The "Pharma Grade" specification for Intermediate A removes the "Nitrite" node from this equation.

Conclusion

The quality control of Vonoprazan intermediates requires a shift from simple "purity" assessment to "risk-based" assessment.

  • Do not rely solely on Certificate of Analysis (CoA) purity values (>98%).

  • Do implement specific limit tests for Nitrites (<0.5 ppm) and Sulfonyl Chlorides in your incoming goods inspection.

  • Do validate your intermediate supplier's synthesis route to ensure no Class 1 solvents or heavy metal catalysts are used without adequate downstream purging.

By controlling the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate with the "Pharma Grade" specifications detailed above, researchers can ensure a robust, compliant, and scalable supply chain for Vonoprazan Fumarate.[1]

References

  • BenchChem. (2025).[4][8] A Comparative Guide to Alternative Reagents in the Synthesis of Vonoprazan Fumarate. BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). (2016). Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. PubMed. Link

  • Phathom Pharmaceuticals. (2022).[9] Phathom Pharmaceuticals Reported Nitrosamine Impurity in Vonoprazan-based Products. USP Updates. Link

  • American Chemical Society. (2025). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. ACS Publications. Link

  • ResolveMass. (2025). Nitrosamine Testing in Vonoprazan: Risks and Regulatory Compliance. ResolveMass Technical Notes. Link

  • Journal of Medicinal and Nanomaterials Chemistry. (2023). Analytical Methods with Clinical Trial and Future Aspects of Vonoprazan: A Systemic Review. Sami Publishing Company. Link

Sources

High-Resolution ATR-FTIR vs. Transmission FTIR: A Comparative Guide for Resolving Pyrrole Oxime IR Peaks

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to elucidate the structures of highly functionalized heterocycles. Pyrrole oximes represent a highly versatile class of pharmacophores and chelating ligands, featuring prominently in the design of kinase inhibitors, metallodrugs, and colorimetric anion sensors.

Structurally, the proximity of the pyrrole ring and the oxime moiety creates a complex intra- and intermolecular hydrogen-bonding network. For the analytical chemist, characterizing these molecules via Infrared (IR) Spectroscopy presents a unique challenge: accurately resolving the overlapping pyrrole N-H and oxime O-H stretching vibrations. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for the structural verification of pyrrole oximes, providing field-proven protocols to ensure data integrity.

The Analytical Challenge: Pyrrole Oxime IR Signatures

Before comparing instrumentation, we must establish the quantitative spectroscopic baselines for pyrrole oxime derivatives. The IR spectrum of a functionalized pyrrole oxime is defined by four critical vibrational modes. Understanding these expected values is essential for validating successful synthesis or metal coordination.

  • Oxime O-H Stretch: Typically observed as a strong, broad band between 3200–3330 cm⁻¹ . The broadening is a direct consequence of extensive hydrogen bonding[1].

  • Pyrrole N-H Stretch: Appears in the 3190–3426 cm⁻¹ range. In highly substituted or macrocyclic systems (e.g., calix[4]pyrroles), this peak can sharpen or shift significantly depending on anion binding interactions[2].

  • Oxime C=N Stretch: A medium-intensity band located between 1620–1672 cm⁻¹ . This peak is highly diagnostic; for instance, unionized oxime protons in metal complexes often shift the ν(C=N) to higher wavenumbers[1].

  • N-O Stretch: Found in the fingerprint region between 926–1050 cm⁻¹ [2].

Instrumentation Comparison: ATR-FTIR vs. Transmission FTIR

To capture these delicate vibrational modes, researchers must choose the correct sample introduction technique. The table below compares the performance of a Diamond Crystal ATR-FTIR spectrometer against a traditional Transmission FTIR setup using alkali halide (KBr) pellets.

Performance MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Impact on Pyrrole Oxime Analysis
Sample Preparation None required (direct solid/liquid application).Requires grinding with anhydrous KBr and hydraulic pressing.ATR prevents the introduction of external moisture, perfectly preserving the delicate 3100–3500 cm⁻¹ region.
High-Wavenumber Sensitivity (>3000 cm⁻¹) Moderate (evanescent wave penetration depth decreases at higher wavenumbers).High (uniform optical pathlength through the transparent pellet).Transmission FTIR offers sharper resolution for overlapping N-H/O-H peaks only if the matrix is perfectly anhydrous.
C=N Resolution (~1650 cm⁻¹) Excellent signal-to-noise ratio.Excellent signal-to-noise ratio.Both instruments easily resolve the diagnostic oxime C=N stretch.
Sample Recovery Non-destructive; sample can be fully recovered.Destructive; sample is permanently trapped in the KBr matrix.ATR is vastly superior for low-yield, newly synthesized pyrrole oxime derivatives.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prevent false positives. The following step-by-step methodologies are designed as self-validating systems, explaining the fundamental causality behind each action to ensure absolute spectral accuracy.

Protocol A: ATR-FTIR Workflow (Recommended for Routine Analysis)
  • Crystal Decontamination: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow it to evaporate completely.

  • Background Collection: Run a background scan immediately before sample analysis.

    • Causality: Atmospheric CO₂ and water vapor constantly fluctuate. A fresh background ensures that atmospheric O-H stretching does not artificially inflate or distort the oxime O-H signal.

  • Sample Application: Place 1–2 mg of the synthesized pyrrole oxime powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (usually ~80-100 psi).

    • Causality: The evanescent wave generated by the ATR crystal only penetrates the sample by 0.5 to 2 µm. Insufficient contact leads to severe signal attenuation at higher wavenumbers (3000–4000 cm⁻¹), which will artificially suppress the critical pyrrole N-H and oxime O-H peaks.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: Transmission FTIR Workflow (Recommended for High-Resolution N-H/O-H Deconvolution)
  • Matrix Desiccation (Critical Step): Bake FT-IR grade KBr powder at 105°C for a minimum of 24 hours prior to use. Store in a vacuum desiccator.

    • Causality: Potassium bromide is highly hygroscopic. Any absorbed atmospheric moisture will manifest as a massive, broad O-H stretching artifact at ~3400 cm⁻¹. This artifact directly overlaps with and completely obliterates the intrinsic pyrrole N-H and oxime O-H signals of your sample.

  • Sample Grinding: In an agate mortar, gently grind 1 mg of pyrrole oxime with 100 mg of anhydrous KBr.

    • Causality: Vigorous grinding can induce polymorphic transitions or localized heating that degrades the oxime. Gentle, thorough mixing ensures the sample is uniformly dispersed to prevent the "Christiansen effect" (asymmetric scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ to maximize the separation of the N-H and O-H bands.

Analytical Decision Matrix

Use the following logical workflow to determine the optimal spectroscopic technique for your specific pyrrole oxime compound.

IR_Workflow Start Synthesized Pyrrole Oxime Sample Decision Moisture Sensitive or Limited Sample Volume? Start->Decision ATR ATR-FTIR Spectrometer (Diamond Crystal) Decision->ATR Yes KBr Transmission FTIR (KBr Pellet) Decision->KBr No PrepATR Direct Application (No Matrix Prep) ATR->PrepATR PrepKBr Desiccate & Grind with Anhydrous KBr KBr->PrepKBr Analyze Spectral Analysis Resolve N-H/O-H (3100-3500 cm⁻¹) Resolve C=N (1620-1670 cm⁻¹) PrepATR->Analyze PrepKBr->Analyze

Caption: Workflow for selecting the optimal FTIR technique for pyrrole oxime characterization.

References

  • Novel Cis- and Trans-Configured Bis(oxime)platinum(II) Complexes: Synthesis, Characterization, and Cytotoxic Activity. ACS Publications. 1

  • Synthesis of a new colorimetric receptor based on calix[4]pyrrole binding oxime for selective recognition of fluoride ions. ResearchGate. 2

  • Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands. MDPI. 3

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation, culminating in a critical final step: safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a framework that is both scientifically sound and practically applicable.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime may not be readily available, we can infer its hazard profile by examining structurally related molecules.

The core structure contains a pyrrole ring , a five-membered aromatic heterocycle. Pyrrole and its derivatives are known to be volatile and can darken upon exposure to air.[1] They can also be toxic if swallowed and cause serious eye damage.[2][3] The presence of a fluorophenyl group classifies this compound as a halogenated organic compound.[4] Halogenated organic wastes require specific disposal routes, often involving incineration at regulated facilities.[4][5] The carbaldehyde oxime functional group also warrants consideration, as oxime compounds can have biological activity and may require careful handling.[6]

Based on this analysis, 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime should be treated as a hazardous substance with the following potential hazards:

  • Toxicity: Harmful if swallowed or inhaled.[2][3]

  • Irritation: Causes skin and serious eye irritation.[7]

  • Environmental Hazard: Potentially harmful to aquatic life.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste handler. Adherence to these steps is crucial for maintaining a safe laboratory environment and complying with regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11][12][13]

Step 1: Immediate Waste Segregation

Proper segregation of chemical waste is the cornerstone of safe disposal.[13][14] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[15]

  • Action: Immediately upon generation, collect waste containing 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime in a designated, properly labeled hazardous waste container.

  • Rationale: This practice prevents accidental mixing with incompatible chemicals and ensures the waste is correctly identified for final disposal.

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and spills.

  • Action:

    • Select a container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof screw cap.[12][16]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[16][17][18]

    • The label must include:

      • The words "Hazardous Waste".[16][18]

      • The full chemical name: "1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime". Do not use abbreviations.[16]

      • The approximate concentration and quantity of the waste.[16]

      • The date of accumulation.[13]

      • The name of the principal investigator or laboratory group.

  • Rationale: Proper labeling is a legal requirement under OSHA's Hazard Communication Standard and ensures that everyone who handles the waste is aware of its contents and associated hazards.[11][14][19]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][18]

  • Action:

    • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

    • Keep the container closed at all times, except when adding waste.[5][16]

    • Store the container in a well-ventilated area, away from heat, sparks, and incompatible materials such as strong oxidizing agents.[5][15]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[18][20]

  • Rationale: Safe storage practices minimize the risk of spills, fires, and exposure to laboratory personnel.

Step 4: Arranging for Disposal

Once the waste container is full or has been in storage for the maximum allowed time (typically six months for academic labs), it must be transferred to a central accumulation area for pickup by a licensed hazardous waste disposal company.[12][18]

  • Action:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

  • Rationale: Final disposal of hazardous waste must be handled by trained professionals at a permitted facility to ensure it is managed in an environmentally responsible manner.[18]

Spill Management Protocol

Accidents can happen, and a clear, concise spill management plan is essential.

  • For small spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, safety goggles, and a lab coat), contain the spill with an absorbent material such as vermiculite or sand.[7]

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent and decontaminate any affected equipment.[8]

    • Label the waste container with a description of the spilled material and the absorbent used.

  • For large spills (uncontrolled releases):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency response procedures.[15]

Visualizing the Disposal Pathway

To further clarify the disposal workflow, the following diagram illustrates the key decision points and actions required.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process WasteGen Waste Generation Segregation Immediate Segregation (Halogenated Organic Waste) WasteGen->Segregation Step 1 Container Select & Pre-label Compatible Container Segregation->Container Step 2 Accumulation Store in Secondary Containment in SAA Container->Accumulation Step 3 Full Container Full or Max Storage Time Reached Accumulation->Full Request Request Waste Pickup Full->Request Step 4 Collection Collection by EHS/ Certified Handler Request->Collection FinalDisposal Transport to Permitted Disposal Facility Collection->FinalDisposal

Caption: Decision workflow for the disposal of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By integrating the principles and protocols outlined in this guide into your standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance with local, state, and federal regulations.

References

  • NASP. (2023, June 29). OSHA Requirements for HazCom Compliance.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Wolters Kluwer. (2021, March 12).
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • Hazardous Waste Segreg
  • Braun Research Group.
  • Columbia | Research. Hazardous Chemical Waste Management Guidelines.
  • UTIA Safety Office. Hazardous Waste Guide.
  • MilliporeSigma. (2025, November 6).
  • Daniels Health. (2025, May 21).
  • Vanderbilt University Medical Center.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Chemical Waste Disposal Guidelines for Educ
  • Fluorochem. (2024, December 19).
  • Safety D
  • Safety D
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.
  • Angene Chemical. (2025, October 19).
  • ResearchGate.
  • Benchchem.
  • Wikipedia. Pyrrole.
  • SciSpace. (2015, January 23).
  • Sigma-Aldrich. (2025, November 6).
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Wittenberg University. Handling Chemicals.
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • NCBI Bookshelf.
  • DC Fine Chemicals.
  • News-Medical. (2026, February 24). SwRI advances safer manufacturing of nerve agent antidotes.
  • Princeton EHS.

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Personal protective equipment for handling 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide to the safe handling, personal protective equipment (PPE) selection, and logistical management of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime (CAS: 338392-33-9)[1].

As an active pharmaceutical ingredient (API) intermediate and specialized reagent in drug discovery, this compound presents specific handling challenges due to its molecular structure. This guide synthesizes chemical reactivity principles with field-proven safety protocols to ensure laboratory safety and operational integrity.

Hazard Assessment & The Causality of PPE Selection

To design a self-validating safety protocol, we must first understand why specific precautions are necessary based on the compound's structure:

  • The Oxime Moiety (-C=N-OH): Oximes are known to act as mild to moderate skin sensitizers and respiratory tract irritants[2]. The hydroxyl group can participate in hydrogen bonding, allowing the molecule to persist on porous surfaces if not properly decontaminated.

  • The Fluorophenyl Ring: The addition of the fluorine atom increases the molecule's lipophilicity. While the dry powder poses primarily a dust inhalation hazard, dissolving this compound in polar aprotic solvents (e.g., DMSO, DMF)—standard practice in biological assays and synthesis—creates a severe "carrier effect." The solvent facilitates rapid dermal penetration of the lipophilic fluorophenyl compound directly into the bloodstream.

  • Physical State: As a solid powder, the primary operational risk during weighing and transfer is the generation of micro-dust aerosols[2].

Quantitative PPE Matrix

Based on the physicochemical profile of pyrrole-2-carbaldehyde oxime derivatives[2][3], the following PPE matrix must be strictly adhered to.

PPE CategorySpecification / StandardCausality & Operational Context
Hand Protection (Dry Solid) Nitrile (Minimum 0.11 mm thickness)Sufficient for handling the dry powder. Prevents electrostatic adhesion of the compound to the skin.
Hand Protection (In Solvent) Butyl Rubber or Double-Gloved Nitrile/NeopreneRequired when the compound is dissolved in DMSO/DMF. Nitrile degrades rapidly in these solvents, allowing the lipophilic compound to penetrate the dermal layer.
Eye Protection ANSI Z87.1 / EN 166 tightly fitting safety gogglesPrevents micro-dust aerosols from contacting the ocular mucosa, which can cause severe irritation and systemic absorption.
Respiratory Protection N95 / FFP3 Particulate RespiratorMandatory if weighing outside a Class II Type B2 biological safety cabinet or chemical fume hood. Filters out >99% of airborne oxime particulates.
Body Protection Flame-retardant, anti-static lab coatPrevents static discharge from igniting solvent vapors and stops powder from clinging to personal clothing.

Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Transfer (Dry Powder)

Trustworthiness Principle: This protocol minimizes aerosol generation and prevents static-induced powder scattering.

  • Environmental Prep: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Wipe down the balance area with a damp lint-free cloth to ground the surface.

  • PPE Donning: Equip anti-static lab coat, safety goggles, and standard nitrile gloves.

  • Static Mitigation: Pass the sealed container of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime through an anti-static ionizer bar before opening.

  • Weighing: Use a conductive, anti-static weighing boat (e.g., aluminum or carbon-impregnated plastic). Avoid standard polystyrene boats, which create static charges that repel the fine oxime powder into the air.

  • Transfer: Use a stainless steel micro-spatula. Transfer the solid directly into the reaction vessel or vial within the fume hood.

  • Sealing: Cap the receiving vessel tightly. Purge the original reagent bottle with inert gas (Nitrogen or Argon) before sealing, as pyrrole derivatives can be sensitive to moisture and oxidative degradation[2][3].

Protocol B: Spill Response and Decontamination

Trustworthiness Principle: Immediate containment prevents facility-wide contamination via HVAC systems.

  • Immediate Isolation: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity.

  • Respiratory Upgrade: The responder must don an N95/FFP3 respirator and heavy-duty butyl gloves before approaching the spill.

  • Wet-Wiping Technique: Do not dry sweep. Dry sweeping aerosolizes the oxime powder. Gently cover the powder with absorbent pads lightly dampened with a 10% ethanol/water solution to suppress dust.

  • Collection: Carefully fold the dampened pads inward, trapping the chemical. Place the pads into a designated, clearly labeled hazardous waste bag.

  • Surface Neutralization: Wash the affected surface with a mild alkaline detergent, followed by a thorough water rinse, to remove any residual oxime adhering to the benchtop.

Workflow Visualization

The following diagram outlines the critical decision matrix for handling 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime, ensuring a self-validating safety loop from preparation to disposal.

G Start 1. Pre-Operation Verify Fume Hood Flow (>100 fpm) PPE 2. PPE Donning Goggles, Nitrile/Butyl Gloves, Lab Coat Start->PPE Handle 3. Chemical Handling Anti-static Weighing & Transfer PPE->Handle Spill Spill Detected? Handle->Spill Emergency Emergency Protocol Don Respirator, Isolate Area Spill->Emergency Yes Dispose Waste Management Incineration Stream (Hazardous) Spill->Dispose No Clean Decontamination Wet-Wipe Method (No Dry Sweeping) Emergency->Clean Clean->Dispose

Caption: Operational workflow and emergency response matrix for handling fluorophenyl pyrrole oxime derivatives.

Disposal and Waste Stream Management

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime must be treated as a highly regulated hazardous chemical waste[3].

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, biohazard-style rigid container labeled "Toxic Organic Solid Waste - Contains Fluorinated Oximes."

  • Liquid Waste: Solvent mixtures containing this compound must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with strong acids or oxidizing waste streams, as oximes can undergo exothermic decomposition.

  • Final Destruction: The designated disposal pathway is high-temperature incineration by a certified hazardous waste contractor. Under no circumstances should this compound be flushed into the municipal water system, as fluorinated organic compounds are highly persistent in the environment.

References

  • Chemsrc. (2026). 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime | CAS#: 338392-33-9 Chemical & Physical Properties. Retrieved from:[Link]

  • Chemsrc. (2025). (1-Methyl-1H-pyrrol-2-yl)methanamine & Pyrrole Derivatives MSDS Handling Guidelines. Retrieved from:[Link]

Sources

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